molecular formula C5H8O B109682 4-Pentenal CAS No. 2100-17-6

4-Pentenal

Cat. No.: B109682
CAS No.: 2100-17-6
M. Wt: 84.12 g/mol
InChI Key: QUMSUJWRUHPEEJ-UHFFFAOYSA-N
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Description

4-Pentenal is a versatile unsaturated aldehyde that serves as a valuable intermediate in synthetic organic chemistry and flavor research. Its structure, featuring a terminal alkene and a formyl group, makes it a useful building block for constructing more complex organic molecules. One key application of this compound is its role in the preparation of 6-octen-3-one, a reaction facilitated by a rhodium-based catalyst through addition with ethylene . In the field of food chemistry, compounds structurally related to this compound, such as (E)-4-decenal, are the subject of intensive research to elucidate the mechanisms behind their thermal oxidation into volatile compounds that influence flavor profiles . Furthermore, this compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring substance, underscoring its relevance in the study of savory flavorings . Researchers value this compound for exploring reaction pathways common to unsaturated aldehydes, including oxidation mechanisms and cyclization reactions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-enal
Source PubChem
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InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMSUJWRUHPEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID1062178
Record name 4-Pentenal
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Molecular Weight

84.12 g/mol
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Physical Description

Colourless liquid; Cooked brown and roasted aroma
Record name 4-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name 4-Pentenal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.857
Record name 4-Pentenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2100-17-6
Record name 4-Pentenal
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Record name 4-Pentenal
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Record name 4-Pentenal
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Record name Pent-4-enal
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Record name 4-PENTENAL
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Record name 4-Pentenal
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Foundational & Exploratory

Synthesis of 4-Pentenal from Allyl Vinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-pentenal from allyl vinyl ether via the Claisen rearrangement. The document details the underlying reaction mechanism, offers a comparative analysis of thermal and Lewis acid-catalyzed methodologies, and presents detailed experimental protocols. Quantitative data on reaction parameters and yields are systematically tabulated for effective comparison. Furthermore, this guide includes key analytical characterization data for the final product and visualizes both the reaction pathway and a general experimental workflow using Graphviz diagrams to enhance understanding for researchers in organic synthesis and drug development.

Introduction

The Claisen rearrangement is a powerful and highly stereospecific carbon-carbon bond-forming reaction in organic synthesis.[1] Specifically, the[2][2]-sigmatropic rearrangement of allyl vinyl ether provides a direct route to γ,δ-unsaturated aldehydes, such as this compound.[3][4] This transformation is of significant interest due to the utility of this compound as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[1] While traditionally induced by heat, the development of Lewis acid catalysis has enabled this rearrangement to occur under milder conditions with enhanced reaction rates.[5] This guide will explore both thermal and catalytic approaches to this important transformation.

Reaction Mechanism and Signaling Pathway

The Claisen rearrangement of allyl vinyl ether is a classic example of a[2][2]-sigmatropic rearrangement, a type of pericyclic reaction.[1] The reaction proceeds through a concerted mechanism, meaning all bond breaking and bond forming occur in a single step via a cyclic transition state.[3][6] This transition state is generally considered to adopt a chair-like conformation to minimize steric hindrance.[1] The reaction is typically irreversible due to the formation of a thermodynamically stable carbonyl group in the product.[3]

Caption: The Claisen rearrangement of allyl vinyl ether to this compound.

Synthesis of Allyl Vinyl Ether Precursor

A critical prerequisite for the synthesis of this compound is the availability of the starting material, allyl vinyl ether. Various methods have been developed for its preparation, with the transvinylation of allyl alcohol being a common and effective approach.

Palladium-Catalyzed Transvinylation

A robust method for the synthesis of allyl vinyl ether involves the palladium-catalyzed transfer of a vinyl group from a vinyl ether (e.g., butyl vinyl ether) to allyl alcohol.[7] This method offers mild reaction conditions and avoids the use of toxic mercury-based catalysts.[8]

Experimental Protocol: Palladium-Catalyzed Synthesis of Allyl Vinyl Ether [7]

  • Catalyst Preparation (in situ):

  • Reaction Procedure:

    • To the prepared catalyst solution, add allyl alcohol (1 equivalent).

    • Add an excess of butyl vinyl ether (e.g., 12 equivalents).

    • Fit the flask with a reflux condenser and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure allyl vinyl ether.

Claisen Rearrangement Methodologies

The conversion of allyl vinyl ether to this compound can be achieved through either thermal induction or Lewis acid catalysis. The choice of method depends on the desired reaction conditions and the substrate's sensitivity to high temperatures.

Thermal Claisen Rearrangement

The classical approach to the Claisen rearrangement involves heating the allyl vinyl ether substrate.[3] This method is straightforward but often requires high temperatures, which may not be suitable for all substrates.

Experimental Protocol: Thermal Synthesis of this compound

  • Reaction Procedure:

    • Place allyl vinyl ether in a sealed, inert atmosphere reaction vessel.

    • Heat the vessel to a temperature between 150-250 °C. The optimal temperature may need to be determined empirically.

    • Maintain the temperature for a period of 1 to 6 hours, while monitoring the reaction progress by GC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, this compound, can be purified by fractional distillation.

Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures.[5][9] This is particularly advantageous for substrates that are thermally sensitive. A variety of Lewis acids have been shown to be effective catalysts.[9]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of this compound [9]

  • Catalyst System: TiCl₄·THF₂ (5 mol%)

  • Reaction Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the Lewis acid catalyst in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature).

    • Add allyl vinyl ether (1 equivalent) to the catalyst solution.

    • Stir the reaction mixture and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The efficiency of the Claisen rearrangement is highly dependent on the chosen methodology. The following tables summarize quantitative data from various reported procedures.

Table 1: Synthesis of Allyl Vinyl Ether via Transvinylation

Catalyst SystemAlcoholVinyl SourceConditionsYield (%)Reference
Pd(OAc)₂ / 1,10-phenanthrolineAllyl alcoholButyl vinyl etherCH₂Cl₂, rt, 24hGood[7]
[IrCl(cod)]₂ / Cs₂CO₃Allyl alcoholVinyl acetate100 °C, then 140 °CGood[10]

Table 2: Claisen Rearrangement of Allyl Vinyl Ether to this compound

MethodCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ThermalNone-Neat150-2501-6Varies[3]
CatalyticTiCl₄·THF₂5CH₂Cl₂-78 to 232-6>75[9]
CatalyticYb(OTf)₃10CH₂Cl₂232-6>75[9]
CatalyticAlCl₃10CH₂Cl₂232-6>75[9]
Catalytic[SiEt₃]⁺[B(C₆F₅)₄]⁻CatalyticNot specifiedrt0.5Rapid Conversion[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound from allyl alcohol, encompassing the precursor synthesis and the subsequent rearrangement.

Experimental_Workflow cluster_synthesis Synthesis of Allyl Vinyl Ether cluster_rearrangement Claisen Rearrangement cluster_analysis Product Characterization A Prepare Catalyst Solution (e.g., Pd(OAc)₂ / Ligand) B React Allyl Alcohol with Vinyl Source A->B C Monitor Reaction (TLC/GC) B->C D Workup and Purification (Chromatography) C->D E Set up Rearrangement Reaction (Thermal or Catalytic) D->E Isolated Allyl Vinyl Ether F Monitor Reaction (GC) E->F G Quench and Workup (if catalytic) F->G H Purification of this compound (Distillation/Chromatography) G->H I GC-MS Analysis H->I Purified this compound J NMR Spectroscopy (¹H, ¹³C) H->J K FTIR Spectroscopy H->K

References

The Claisen Rearrangement: A Technical Guide to the Synthesis of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Claisen rearrangement as a powerful and versatile method for the synthesis of 4-pentenal, a valuable building block in organic synthesis. The document details the core principles of this[1][1]-sigmatropic rearrangement, presents comparative data on various synthetic approaches, provides detailed experimental protocols, and includes mandatory visualizations to elucidate key pathways and workflows.

Introduction to the Claisen Rearrangement

The Claisen rearrangement is a robust carbon-carbon bond-forming reaction that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[2][3][4] Discovered by Rainer Ludwig Claisen in 1912, this concerted, intramolecular pericyclic reaction is of significant interest due to its high stereoselectivity.[1][2] The reaction proceeds through a highly ordered, six-membered cyclic transition state, leading to a predictable product stereochemistry.[3] The classic Claisen rearrangement of allyl vinyl ether to this compound is typically induced thermally at high temperatures.[3] However, the development of Lewis acid-catalyzed and microwave-assisted methods has enabled this transformation to occur under milder conditions with accelerated reaction rates.[2][5]

Reaction Mechanism and Pathways

The Claisen rearrangement of allyl vinyl ether is a concerted[1][1]-sigmatropic rearrangement. This means the bond-breaking and bond-forming events occur simultaneously in a cyclic transition state. The reaction is intramolecular and exothermic, driven by the formation of a stable carbonyl group.[4]

Caption: The concerted[1][1]-sigmatropic rearrangement mechanism of allyl vinyl ether to this compound.

Data Presentation: Comparison of Synthetic Methods

The synthesis of this compound via the Claisen rearrangement of allyl vinyl ether can be achieved through several methods, each with distinct advantages and disadvantages in terms of reaction conditions and efficiency.

MethodCatalystTemperature (°C)Reaction TimeYield (%)Reference(s)
ThermalNone801 hour< 5[6]
Lewis Acid Catalyzed[SiEt₃]⁺[B(C₆F₅)₄]⁻ (catalytic)Room Temperature30 minutesRapid[6]
Microwave-AssistedZnCl₂ (fused)-5 - 8 minutes75 - 81
One-Pot (Pd-catalyzed)Palladium(II)-phenanthroline complexModerate to High--[7]

Note: The yield for the microwave-assisted method is for a related o-allylaryl ether rearrangement and serves as an estimate. The one-pot synthesis yield is not specified in the provided reference.

Experimental Protocols

Synthesis of the Starting Material: Allyl Vinyl Ether

A common precursor for the Claisen rearrangement is allyl vinyl ether, which can be synthesized from allyl alcohol. A reliable method involves a palladium-catalyzed vinyl ether exchange.

Materials:

  • Allyl alcohol

  • Butyl vinyl ether (BVE) or Propyl vinyl ether (PVE)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,10-Phenanthroline (B135089)

  • Anhydrous dichloromethane

  • Activated charcoal

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In an inert atmosphere, prepare the palladium catalyst in situ by dissolving Pd(OAc)₂ and 1,10-phenanthroline in anhydrous dichloromethane.

  • Reaction Setup: To the catalyst solution, add allyl alcohol and a 20-fold molar excess of butyl vinyl ether (or propyl vinyl ether). BVE also serves as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.

  • Work-up and Purification: Once the reaction is complete, pass the mixture through activated charcoal to remove the catalyst. Recover the unreacted BVE by distillation. The resulting crude allyl vinyl ether can be used directly in the subsequent Claisen rearrangement or purified further by distillation.

Claisen Rearrangement to this compound

Materials:

  • Allyl vinyl ether

  • High-boiling point, inert solvent (e.g., decalin)

  • Standard reflux apparatus

Procedure:

  • Dissolve allyl vinyl ether in a high-boiling point, inert solvent.

  • Heat the solution to reflux (typically >150 °C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and purify the this compound by fractional distillation. Note: Uncatalyzed thermal rearrangement often requires high temperatures and can result in low yields.[6]

Materials:

  • Allyl vinyl ether

  • Lewis acid catalyst (e.g., [SiEt₃]⁺[B(C₆F₅)₄]⁻)

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve allyl vinyl ether in an anhydrous, inert solvent.

  • Add a catalytic amount of the Lewis acid.

  • Stir the reaction at room temperature and monitor its progress by GC or TLC. The reaction is often rapid.[6]

  • Upon completion, quench the reaction with a suitable reagent (e.g., a mild base or water, depending on the Lewis acid).

  • Perform a standard aqueous work-up, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by flash column chromatography or distillation.

Materials:

  • Allyl vinyl ether

  • Lewis acid catalyst (e.g., fused ZnCl₂)

  • High-boiling point solvent (e.g., xylene)

  • Microwave reactor vial

Procedure:

  • In a dedicated microwave process vial, combine allyl vinyl ether and the Lewis acid catalyst in a minimal amount of a high-boiling point solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set power and for a specified time (e.g., 720W for 5-8 minutes). Monitor the internal temperature and pressure.

  • After the reaction, allow the vial to cool to a safe temperature before opening.

  • Dilute the reaction mixture with a suitable organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer, remove the solvent, and purify the this compound.

Experimental Workflow Visualization

The synthesis of this compound can be streamlined into a one-pot procedure, starting from allyl alcohol. This approach avoids the isolation of the potentially unstable allyl vinyl ether intermediate.

One_Pot_Synthesis_Workflow start Start: Allyl Alcohol & Vinyl Ether catalyst_prep In-situ Catalyst Preparation start->catalyst_prep vinyl_ether_formation Vinyl Ether Formation (Moderate Temperature) catalyst_prep->vinyl_ether_formation rearrangement Claisen Rearrangement (Higher Temperature) vinyl_ether_formation->rearrangement workup Aqueous Work-up & Catalyst Removal rearrangement->workup purification Purification (Distillation/Chromatography) workup->purification end End: this compound purification->end

Caption: A streamlined one-pot workflow for the synthesis of this compound from allyl alcohol.

Conclusion

The Claisen rearrangement offers a powerful and adaptable strategy for the synthesis of this compound. While traditional thermal methods are effective, the advent of Lewis acid catalysis and microwave-assisted protocols provides milder and more efficient alternatives. For large-scale synthesis, one-pot procedures starting from readily available allyl alcohol present a particularly attractive and atom-economical approach. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement the Claisen rearrangement in their synthetic endeavors.

References

The Selective Hydroformylation of 1,3-Butadiene to 4-Pentenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroformylation of 1,3-butadiene (B125203) presents a significant opportunity for the production of valuable C5 aldehydes, which serve as crucial building blocks in the synthesis of various industrial chemicals and pharmaceutical intermediates. Among the possible products, 4-pentenal is a particularly desirable, yet challenging, target due to the complex regioselectivity and potential for side reactions inherent in the hydroformylation of conjugated dienes. This technical guide provides an in-depth overview of the rhodium-catalyzed hydroformylation of 1,3-butadiene with a focus on the selective synthesis of this compound. It covers the reaction mechanism, the critical role of catalyst and ligand design, and the influence of process parameters. Detailed experimental protocols, quantitative data from key studies, and visual representations of the catalytic cycle and experimental workflows are presented to equip researchers with the knowledge required to effectively approach this transformation.

Introduction

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts demonstrating high activity and selectivity under mild conditions. While the hydroformylation of simple alkenes is well-established, the application of this methodology to conjugated dienes like 1,3-butadiene introduces significant complexity.

The presence of two conjugated double bonds in 1,3-butadiene can lead to a variety of products, including mono- and di-hydroformylated species, as well as various constitutional isomers. The primary mono-hydroformylation products are 3-pentenal and this compound. For many applications, this compound is the more valuable isomer as it can be readily converted to other important chemicals such as adipic acid, a key monomer for nylon production. However, the formation of the thermodynamically more stable conjugated isomer, 3-pentenal, is often favored. This guide will delve into the strategies employed to steer the regioselectivity of the hydroformylation of 1,3-butadiene towards the desired this compound.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the rhodium-catalyzed hydroformylation of 1,3-butadiene is a multi-step catalytic cycle. The active catalyst is typically a rhodium hydride complex coordinated to phosphine (B1218219) or phosphite (B83602) ligands.

A crucial intermediate in the hydroformylation of conjugated dienes is the η3-crotyl rhodium complex.[1] This stable intermediate is formed by the insertion of the butadiene into the rhodium-hydride bond. The regioselectivity of the initial hydroformylation step, leading to either 3-pentenal or this compound, is determined at this stage. The subsequent steps involve migratory insertion of carbon monoxide to form an acyl complex, followed by oxidative addition of hydrogen and reductive elimination of the aldehyde product to regenerate the active catalyst.

The rate of the reaction has been found to be second-order in syngas pressure and independent of the butadiene concentration, suggesting that steps involving syngas (CO and H2) are rate-determining.[1] The olefin insertion step can be partially reversible, which also influences the final product distribution.[1]

Catalytic_Cycle A [Rh(L)xH(CO)y] Active Catalyst B η2-Butadiene Complex A->B + 1,3-Butadiene - L C η3-Crotyl Complex B->C Hydride Migration D Acyl Complex C->D + CO Migratory Insertion E Dihydrido Acyl Complex D->E + H2 Oxidative Addition E->A Reductive Elimination - this compound

Rhodium-catalyzed hydroformylation of 1,3-butadiene.

Influence of Catalysts and Ligands on Regioselectivity

The choice of catalyst precursor and, more importantly, the nature of the ancillary ligands are paramount in controlling the regioselectivity of 1,3-butadiene hydroformylation. While unmodified rhodium catalysts are generally unselective, the addition of phosphorus-based ligands, such as phosphines and phosphites, can significantly influence the product distribution.

Key Ligand Classes and Their Effects:

  • Bidentate Phosphines: Ligands like DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) have been shown to promote the formation of the subsequent dihydroformylation product, adipic aldehyde. However, under controlled conditions, they can also influence the initial regioselectivity towards linear products.

  • Bulky Bisphosphites: Triptycene-derived bisphosphite ligands have demonstrated high selectivity for the formation of linear aldehydes in the hydroformylation of various olefins.[1] These ligands create a sterically demanding environment around the rhodium center, which can favor the formation of the less sterically hindered this compound precursor.

The electronic properties of the ligands also play a role. Electron-withdrawing ligands can affect the rates of the individual steps in the catalytic cycle, thereby influencing the overall selectivity.

Quantitative Data on Catalyst Performance

The following tables summarize key quantitative data from the literature on the hydroformylation of 1,3-butadiene, highlighting the effects of different catalysts, ligands, and reaction conditions on the selectivity for this compound and other products.

Table 1: Effect of Ligands on the Hydroformylation of 1,3-Butadiene

Catalyst PrecursorLigandTemp (°C)Pressure (bar, CO/H₂)Butadiene Conversion (%)This compound Selectivity (%)3-Pentenal Selectivity (%)Other Products (%)Reference
Rh(acac)(CO)₂TPP8014 (1:1)>95~20~60~20 (dialdehydes, valeraldehyde)[2]
Rh(acac)(CO)₂DIOP8014 (1:1)>95~30~50~20 (dialdehydes, valeraldehyde)[2]
Rh(acac)(CO)₂Triptycene-bisphosphite8020 (1:1)>99~45~40~15 (dialdehydes, valeraldehyde)[1]

Table 2: Effect of Reaction Conditions with Rh/DIOP Catalyst

Temp (°C)Pressure (bar, CO/H₂)Butadiene Conversion (%)This compound Selectivity (%)Adipic Aldehyde Selectivity (%)Reference
6010>90~35~40[3]
8010>95~30~45[3]
8050>99~25~50[3]

Note: Selectivities are often reported for the mono-aldehyde fraction, with the remainder being di-aldehydes and other byproducts. The data presented here is compiled and simplified for comparative purposes.

Experimental Protocols

The following provides a generalized experimental protocol for the lab-scale hydroformylation of 1,3-butadiene. Specific details may vary based on the chosen catalyst, ligand, and available equipment.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphorus ligand (e.g., DIOP, TPP, or a specialized bisphosphite)

  • 1,3-Butadiene (liquefied gas)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Syngas (a mixture of CO and H₂)

  • Internal standard for GC analysis (e.g., dodecane)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the ligand are weighed into the autoclave reactor.

  • Solvent and Substrate Addition: The anhydrous, deoxygenated solvent and the internal standard are added to the reactor. The reactor is then sealed.

  • Butadiene Charging: The reactor is cooled (e.g., in a dry ice/acetone bath) and a known amount of liquefied 1,3-butadiene is condensed into the reactor.

  • Reaction Setup: The sealed reactor is placed in a heating mantle on a magnetic stirrer and connected to the syngas line.

  • Purging: The reactor is purged several times with syngas to remove any residual air.

  • Pressurization and Heating: The reactor is pressurized with the desired CO/H₂ mixture to the target pressure and then heated to the reaction temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by taking samples at regular intervals via the sampling valve and analyzing them by gas chromatography (GC).

  • Reaction Quench and Analysis: After the desired reaction time or conversion is reached, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is then analyzed by GC and/or NMR to determine the conversion and product distribution.

Experimental_Workflow A Catalyst and Ligand Charging (inert atmosphere) B Solvent and Internal Standard Addition A->B C Cooling and Butadiene Condensation B->C D Reactor Sealing and Syngas Purging C->D E Pressurization with Syngas D->E F Heating and Stirring E->F G Reaction Monitoring (GC Sampling) F->G During Reaction H Cooling and Depressurization F->H After Reaction I Product Analysis (GC, NMR) H->I

A typical experimental workflow for the hydroformylation of 1,3-butadiene.

Product Formation Network

The hydroformylation of 1,3-butadiene can lead to a network of products. Understanding this network is crucial for optimizing the reaction towards the desired this compound.

Product_Network Butadiene 1,3-Butadiene Pentenal_4 This compound Butadiene->Pentenal_4 Hydroformylation (desired) Pentenal_3 3-Pentenal Butadiene->Pentenal_3 Hydroformylation (major isomer) Valeraldehyde n-Valeraldehyde (Pentanal) Pentenal_4->Valeraldehyde Hydrogenation Adipic_Aldehyde Adipic Aldehyde Pentenal_4->Adipic_Aldehyde Second Hydroformylation Pentenal_3->Valeraldehyde Hydrogenation Pentenal_3->Adipic_Aldehyde Isomerization & Hydroformylation

Product formation network in the hydroformylation of 1,3-butadiene.

Conclusion

The selective hydroformylation of 1,3-butadiene to this compound is a challenging but rewarding transformation. Success in achieving high selectivity hinges on the careful selection of a rhodium-based catalyst system, particularly the ancillary ligands, and the optimization of reaction parameters. Bulky phosphite ligands have shown considerable promise in favoring the formation of the desired linear isomer. This guide has provided a comprehensive overview of the key aspects of this reaction, from the underlying mechanism to practical experimental considerations. The presented data and visual aids are intended to serve as a valuable resource for researchers in academia and industry who are engaged in the development of novel synthetic routes to important chemical intermediates. Further research into ligand design and process optimization is expected to unlock the full potential of this atom-economical reaction.

References

Spectroscopic Data of 4-Pentenal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-pentenal (CAS No: 2100-17-6), a valuable bifunctional molecule in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aldehyde and terminal alkene functionalities. The following data is based on typical values observed for similar structures and may vary slightly based on solvent and experimental conditions.

Proton Assignment (Structure) Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-1 (-CHO)~9.77Triplet (t)~1.5
H-5 (=CH-)~5.80Multiplet (m)-
H-5' (=CH₂)~5.05Multiplet (m)-
H-2 (-CH₂-CHO)~2.50Triplet of Doublets (td)~7.5, ~1.5
H-3 (-CH₂-C=)~2.35Quartet (q)~7.0
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of this compound.

Carbon Assignment (Structure) Chemical Shift (δ) [ppm]
C-1 (CHO)~202.0
C-5 (=CH)~136.5
C-4 (=CH₂)~115.5
C-2 (-CH₂-CHO)~43.0
C-3 (-CH₂-C=)~28.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound prominently displays absorptions corresponding to the carbonyl and vinyl groups.[1]

Wavenumber [cm⁻¹] Functional Group Assignment Intensity
~3080=C-H Stretch (vinyl)Medium
~2930C-H Stretch (aliphatic)Medium
~2720C-H Stretch (aldehyde)Medium, distinct
~1725C=O Stretch (aldehyde)Strong
~1645C=C Stretch (alkene)Medium
~995, ~915=C-H Bend (vinyl out-of-plane)Strong
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment
84~10[M]⁺ (Molecular Ion)
55~100[C₄H₇]⁺
41~80[C₃H₅]⁺ (Allyl cation)
39~60[C₃H₃]⁺
29~50[CHO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (e.g., Tetramethylsilane, TMS).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the deuterated solvent at a concentration of approximately 5-10 mg/mL in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR probe and lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its key functional groups.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.

    • Set the injector temperature and the GC-MS transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.

    • Set the MS to operate in EI mode, typically at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 20-200).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the MS ion source.

    • The MS will record the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation IR FT-IR Spectroscopy Functional_Groups Functional Groups (C=O, C=C) IR->Functional_Groups NMR NMR Spectroscopy Connectivity Connectivity & Environment (¹H-¹H, ¹³C) NMR->Connectivity MS Mass Spectrometry Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Structure This compound Structure Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Logical workflow for the structural determination of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenal, a bifunctional molecule featuring both an aldehyde and a terminal alkene, serves as a versatile building block in organic synthesis. Its unique structural characteristics allow for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and fragrance components. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic roasted aroma.[1][2] It is sparingly soluble in water but soluble in organic solvents such as pentane, diethyl ether, ethanol, chloroform, and DMSO.[1][2][3] This section summarizes its key physical and chemical properties.

Physical Properties

A compilation of the quantitative physical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₈O[2]
Molecular Weight 84.12 g/mol [2]
Appearance Colorless liquid[1]
Odor Roasted, cooked brown aroma[1][2]
Density 0.852 - 0.857 g/cm³ at 20-25°C[3][4]
Boiling Point 99 - 105°C at 760 mmHg[1][5][6][7]
Melting Point -89.95°C[1][5][6]
Refractive Index 1.413 - 1.421 at 20°C[1][3][4][5][6][7]
Flash Point 7°C (44.6°F)[1][5][6]
Vapor Pressure 42.85 mmHg at 25°C (estimated)[8]
Water Solubility Slightly soluble/immiscible[1][3][5][6]
logP (o/w) 0.962 - 1.151 (estimated/calculated)[8]
Chemical Properties and Reactivity

This compound's reactivity is characterized by the orthogonal nature of its two functional groups: the electrophilic aldehyde and the nucleophilic alkene.[8] This dual reactivity allows for selective transformations at either site, making it a valuable synthon.

  • Aldehyde Group Reactions: The aldehyde functionality readily undergoes nucleophilic addition, condensation reactions, and oxidation to the corresponding carboxylic acid, 4-pentenoic acid.[8]

  • Alkene Group Reactions: The terminal double bond can participate in various addition reactions, including hydroformylation and metathesis.[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

  • ¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aldehydic proton, the vinyl protons of the double bond, and the methylene (B1212753) protons of the alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the methylene groups.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

  • C=O Stretch: A strong absorption band is typically observed around 1720-1740 cm⁻¹, characteristic of an aliphatic aldehyde.

  • Aldehydic C-H Stretch: Two weak bands can often be seen in the region of 2720 cm⁻¹ and 2820 cm⁻¹.[8]

  • C=C Stretch: A medium intensity band appears around 1640 cm⁻¹.

  • =C-H Stretch: A band corresponding to the vinyl C-H stretch is observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.[5][9] Common fragments arise from cleavage adjacent to the carbonyl group (loss of H or CHO) and from rearrangements involving the double bond.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are the oxidation of 4-penten-1-ol (B13828) and the Claisen rearrangement of allyl vinyl ether.

This method involves the oxidation of the primary alcohol 4-penten-1-ol to the corresponding aldehyde. A general procedure using dipyridine chromium(VI) oxide is described below.[11]

Materials:

  • 4-Penten-1-ol

  • Dipyridine chromium(VI) oxide

  • Anhydrous dichloromethane

  • Diethyl ether

  • 5% aqueous sodium hydroxide

  • 5% aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, add anhydrous dichloromethane.

  • With stirring, add dipyridine chromium(VI) oxide at room temperature, followed by the addition of 4-penten-1-ol in one portion.

  • After stirring for approximately 20 minutes, decant the supernatant solution from the insoluble residue.

  • Wash the residue with diethyl ether.

  • Combine the organic solutions and wash successively with 5% aqueous sodium hydroxide, 5% hydrochloric acid, saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the residual oil by distillation under reduced pressure to obtain this compound.

The Claisen rearrangement is a[12][12]-sigmatropic rearrangement that converts allyl vinyl ether to this compound upon heating.[6][13][14][15]

Materials:

  • Allyl vinyl ether

  • High-boiling point, inert solvent (e.g., toluene (B28343) or xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve allyl vinyl ether in a high-boiling point, inert solvent.

  • Heat the solution to reflux. The rearrangement is typically carried out at temperatures above 150°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation.

Purification of this compound

This compound can be purified by fractional distillation.[1][3] Common impurities include the corresponding alcohol (4-penten-1-ol) and carboxylic acid (4-pentenoic acid) from oxidation.[3]

Materials:

  • Crude this compound

  • 10% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Fractional distillation apparatus

Procedure:

  • Wash the crude this compound with 10% aqueous sodium bicarbonate solution to remove any acidic impurities.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Set up a fractional distillation apparatus and carefully distill the liquid, collecting the fraction that boils in the range of 99-105°C at atmospheric pressure.

Hydroformylation to Adipic Aldehyde

The hydroformylation of this compound is a key industrial reaction for the production of adipic aldehyde, a precursor to nylon-6,6.[8] This reaction involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) across the double bond, catalyzed by a transition metal complex, typically rhodium-based.[16][17][18][19]

Materials:

  • This compound

  • Toluene (solvent)

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine or phosphite (B83602) ligand (e.g., DIOP or TPP)

  • Synthesis gas (CO/H₂)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • In a high-pressure reactor, charge a solution of this compound in toluene.

  • Add the rhodium catalyst precursor and the desired ligand.

  • Seal the reactor and purge it with an inert gas.

  • Pressurize the reactor with synthesis gas to the desired pressure (e.g., 5-50 bar).

  • Heat the reactor to the reaction temperature (e.g., 40-80°C) with stirring.

  • Maintain a constant pressure of synthesis gas throughout the reaction.

  • Monitor the reaction progress by analyzing aliquots (e.g., by GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The product, adipic aldehyde, can be isolated and purified from the reaction mixture.

Biological Activity

This compound has been investigated for its potential biological activities, primarily focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

This compound has demonstrated the ability to inhibit the growth of certain bacteria and fungi.[3] The antimicrobial activity of aldehydes is often attributed to their ability to react with and inactivate essential biomolecules within the microbial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol outlines a general method for determining the MIC of this compound against a specific microorganism.[20][21][22][23][24]

  • Preparation of Inoculum: Culture the target microorganism in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The cytotoxic potential of this compound can be evaluated against various cell lines. The reactivity of the aldehyde group suggests a potential for interaction with cellular macromolecules, which could lead to cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT assay, which measures cell viability.[25][26][27][28]

  • Cell Seeding: Seed the desired cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Synthetic and Purification Workflows

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Allyl Vinyl Ether or 4-Penten-1-ol Start->Reactants Reaction Claisen Rearrangement or Oxidation Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Washing Wash with NaHCO3 and Water Crude_Product->Washing Drying Dry with MgSO4 Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Hydroformylation Reaction

Hydroformylation 4_Pentenal This compound Reaction_Vessel High-Pressure Reactor (40-80°C, 5-50 bar) 4_Pentenal->Reaction_Vessel Syngas CO + H2 Syngas->Reaction_Vessel Catalyst Rh Catalyst + Ligand Catalyst->Reaction_Vessel Adipic_Aldehyde Adipic Aldehyde Reaction_Vessel->Adipic_Aldehyde

Caption: Key components of the hydroformylation of this compound.

Hypothetical Mechanism of Antimicrobial Action

Antimicrobial_Action cluster_cell Bacterial Cell Cell_Wall Cell Wall/ Membrane Proteins Essential Proteins (Enzymes) DNA DNA Cell_Death Cell Death Proteins->Cell_Death Inactivation DNA->Cell_Death Damage 4_Pentenal This compound 4_Pentenal->Cell_Wall Penetration 4_Pentenal->Proteins Covalent Adduction (e.g., Schiff base formation) 4_Pentenal->DNA Potential Adduction

Caption: A generalized and hypothetical mechanism for the antimicrobial action of this compound.

References

4-Pentenal CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Section 1: Introduction and Physicochemical Properties

4-Pentenal, a reactive aldehyde, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a terminal alkene, allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex carbocyclic and heterocyclic structures found in many natural products and pharmaceutical agents.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and reactivity, with a focus on its applications in research and development.

Chemical Identity
IdentifierValue
CAS Number 2100-17-6[2][3]
Molecular Formula C₅H₈O[2]
IUPAC Name pent-4-enal[2]
Synonyms Pent-4-enal, 4-Pentene aldehyde
Molecular Weight 84.12 g/mol [2]
Physicochemical Data
PropertyValue
Appearance Colorless liquid
Boiling Point 101-105 °C
Density 0.852 g/cm³
Refractive Index 1.4210
Solubility Immiscible with water; Soluble in chloroform (B151607) and DMSO
Flash Point 7 °C
Sensitivity Air and light sensitive

Core Section 2: Synthesis of this compound

The synthesis of this compound primarily relies on pericyclic reactions, most notably the Claisen rearrangement, which provides an efficient route to γ,δ-unsaturated aldehydes.

Claisen Rearrangement of Allyl Vinyl Ether

The Claisen rearrangement is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6][7] In the context of this compound synthesis, the[8][8]-sigmatropic rearrangement of allyl vinyl ether yields the desired product.[4][7][8] This reaction is typically thermally induced and proceeds through a concerted, chair-like transition state.[4][7]

Experimental Protocol (General Procedure):

  • Preparation of Allyl Vinyl Ether: Allyl vinyl ether can be prepared from allyl alcohol through various methods, including mercury(II)-catalyzed vinyl ether exchange with ethyl vinyl ether.

  • Rearrangement: The purified allyl vinyl ether is heated in an inert solvent (e.g., toluene, xylene) in a sealed tube or under reflux. The reaction temperature is typically high, often in the range of 150-200 °C.

  • Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Claisen_Rearrangement allyl_vinyl_ether Allyl Vinyl Ether transition_state [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) allyl_vinyl_ether->transition_state Heat (Δ) pentenal This compound transition_state->pentenal

Caption: Claisen rearrangement of allyl vinyl ether to this compound.

Core Section 3: Chemical Reactivity and Transformations

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations, including intramolecular reactions and as a building block in the synthesis of more complex molecules.

Intramolecular Hydroacylation

A key reaction of this compound is its intramolecular hydroacylation to form cyclopentanone. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium.[9] The reaction involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination to afford the cyclic ketone.

Experimental Protocol (General Procedure for Rhodium-Catalyzed Intramolecular Hydroacylation):

While specific, detailed protocols for the intramolecular hydroacylation of this compound are not extensively documented in the provided search results, a general procedure can be outlined based on known rhodium-catalyzed hydroacylation reactions:

  • Catalyst Preparation: A rhodium(I) precursor, such as [Rh(cod)₂]BF₄, is dissolved in a dry, deoxygenated solvent (e.g., acetone, dichloroethane) under an inert atmosphere (e.g., argon or nitrogen). A suitable phosphine (B1218219) ligand (e.g., BINAP) is then added to the solution.

  • Reaction Setup: this compound is added to the activated catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by GC or TLC.

  • Workup and Purification: The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield cyclopentanone.

Hydroacylation_Workflow start This compound reaction Intramolecular Hydroacylation start->reaction catalyst Rhodium(I) Catalyst + Ligand catalyst->reaction product Cyclopentanone reaction->product

Caption: Experimental workflow for the intramolecular hydroacylation of this compound.

Hydroformylation

The hydroformylation of this compound is an industrially significant reaction that produces adipic aldehyde (hexanedial). Adipic aldehyde is a valuable intermediate for the synthesis of adipic acid and hexamethylenediamine, which are monomers for the production of nylon-6,6.[1]

Core Section 4: Biological Significance and Potential Applications

While direct evidence for the involvement of this compound in specific signaling pathways is limited in the current literature, the biological activities of structurally related α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), are well-documented.[10] These compounds are known to be products of lipid peroxidation and can modulate various signaling pathways through their reactivity with cellular nucleophiles, including proteins and DNA.[10]

Given its structural similarity, it is plausible that this compound could exhibit similar biological activities, although further research is required to substantiate this. Its potential as a precursor in the synthesis of pharmaceuticals is an area of active interest, particularly due to its ability to introduce a five-carbon chain with reactive handles at both ends.[1]

Potential_Biological_Role lipid_peroxidation Lipid Peroxidation reactive_aldehydes α,β-Unsaturated Aldehydes (e.g., this compound) lipid_peroxidation->reactive_aldehydes cellular_targets Cellular Nucleophiles (Proteins, DNA) reactive_aldehydes->cellular_targets Adduct Formation signaling_pathways Modulation of Signaling Pathways cellular_targets->signaling_pathways cellular_response Cellular Response (e.g., Stress Response, Apoptosis) signaling_pathways->cellular_response

Caption: Postulated signaling role of this compound based on related aldehydes.

Core Section 5: Analytical Methods

The characterization and quantification of this compound are crucial for both synthetic chemistry and potential biological studies. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data
Technique Key Features and Assignments
¹H NMR Characteristic signals include a triplet for the aldehydic proton (~9.7 ppm), multiplets for the vinyl protons (~5.0 and ~5.8 ppm), and multiplets for the allylic and homoallylic protons.
¹³C NMR Key resonances are observed for the carbonyl carbon (~202 ppm), the vinyl carbons (~115 and ~137 ppm), and the aliphatic carbons.
FTIR Strong absorption bands are present for the C=O stretch of the aldehyde (~1730 cm⁻¹) and the C=C stretch of the alkene (~1640 cm⁻¹). A characteristic C-H stretch for the aldehyde is also observed (~2720 cm⁻¹).[11][12][13][14]
Mass Spec. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 84, along with characteristic fragmentation patterns.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol (General Procedure for GC-MS Analysis):

A general protocol for the analysis of aldehydes in biological matrices, which can be adapted for this compound, is as follows:[15][16][17][18]

  • Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically performed to isolate the analyte from the matrix. An internal standard (e.g., a deuterated analog) is often added for accurate quantification.[15][17][18]

  • Derivatization: To improve volatility and thermal stability, the aldehyde may be derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[17]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to achieve optimal separation of the components.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Core Section 6: Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, including the construction of complex molecules relevant to the pharmaceutical industry. While its direct biological roles are yet to be fully elucidated, its chemical properties suggest a potential for interaction with biological systems. This guide provides a foundational understanding of the key technical aspects of this compound, intended to support further research and application in chemical and biomedical sciences.

References

The Aldehyde Group in 4-Pentenal: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal is a bifunctional organic compound featuring both a terminal aldehyde group and a terminal alkene. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The aldehyde group, an electrophilic center, is susceptible to a wide range of chemical transformations. Its reactivity is influenced by the presence of the C=C double bond, which can lead to competing or sequential reactions. Understanding the chemoselectivity of these reactions is crucial for the strategic design of synthetic pathways. This guide provides an in-depth analysis of the reactivity of the aldehyde group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions, while the terminal double bond is amenable to transformations such as addition reactions and hydroformylation.[1] This orthogonal reactivity allows for the selective manipulation of one functional group in the presence of the other, providing a high degree of control in multi-step syntheses.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided below. This data is essential for the identification and characterization of the compound and its reaction products.

PropertyValueSource
Molecular FormulaC₅H₈O[2][3][4][5][6]
Molar Mass84.12 g·mol⁻¹[2][3]
Density0.853 g·cm⁻³ at 20 °C[2]
Boiling Point101–105 °C at 733 mmHg[2]
Refractive Index1.4170 at 20 °C[2]
SolubilityPractically insoluble in water; soluble in diethyl ether, acetone (B3395972), and dichloromethane.[2][3]
¹³C NMR (Aldehyde Carbon)Data not explicitly found in search results
¹H NMR (Aldehyde Proton)Data not explicitly found in search results
IR Spectroscopy (C=O stretch)Data not explicitly found in search results

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for a variety of chemical transformations. The following sections detail the principal reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to 4-Pentenoic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-pentenoic acid.[1][2] This transformation is a common step in the synthesis of more complex molecules.

Experimental Protocol: Oxidation of this compound

While a specific protocol for the oxidation of this compound was not found in the search results, a general procedure for the oxidation of an unsaturated aldehyde can be adapted. For instance, oxidation using Jones reagent (CrO₃ in aqueous acetone with sulfuric acid) is a common method.

  • Materials: this compound, Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and diluting with water), acetone, diethyl ether, anhydrous magnesium sulfate, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound in acetone and cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

    • Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

    • Quench the reaction by adding isopropanol (B130326) until the green color persists.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution.

    • Acidify the aqueous layer with HCl and extract with diethyl ether.

    • Dry the final organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-pentenoic acid.

Reduction to 4-Penten-1-ol

The aldehyde can be selectively reduced to a primary alcohol, 4-penten-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically chemoselective, leaving the carbon-carbon double bond intact.

Quantitative Data: Reduction of Aldehydes

Reducing AgentSubstrateProductYieldReference
NaBH₄General AldehydesPrimary AlcoholsGenerally High[7]
LiAlH₄General AldehydesPrimary AlcoholsGenerally High[7]

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This protocol is based on general procedures for the reduction of aldehydes.

  • Materials: this compound, sodium borohydride, methanol (B129727), deionized water, diethyl ether, 1 M HCl, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 4-penten-1-ol.

    • Purify the product by distillation if necessary.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles.[8] This class of reactions is fundamental to forming new carbon-carbon bonds and introducing a variety of functional groups.

Organometallic reagents like Grignard reagents (R-MgX) react with the aldehyde in this compound to form secondary alcohols.[1] This is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction with this compound

The following is a general protocol for the reaction of an aldehyde with a Grignard reagent.

  • Materials: this compound, magnesium turnings, an alkyl or aryl halide (e.g., bromobenzene), anhydrous diethyl ether, iodine crystal (as an initiator), saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • Prepare the Grignard reagent by adding the alkyl/aryl halide in anhydrous diethyl ether to magnesium turnings in a dry, inert atmosphere. A crystal of iodine may be needed to initiate the reaction.

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography or distillation.

The Wittig reaction converts the aldehyde group into an alkene by reacting it with a phosphorus ylide.[1] This allows for the extension of the carbon chain and the formation of a new double bond.

Experimental Protocol: Wittig Reaction with this compound

This is a generalized procedure for a Wittig reaction.

  • Materials: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., n-butyllithium), this compound, anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, deionized water.

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

    • Cool the suspension in an ice bath and add the strong base dropwise to form the ylide (a color change is typically observed).

    • Add a solution of this compound in anhydrous THF to the ylide solution and allow the mixture to stir at room temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product, which will contain a newly formed double bond, by column chromatography.

Chemoselectivity: Aldehyde vs. Alkene Reactivity

A key consideration in the chemistry of this compound is the chemoselective reaction of one functional group in the presence of the other.[1] Generally, aldehydes are more electrophilic and more sterically accessible than alkenes, making them more reactive towards many nucleophiles.[9][10]

  • Reactions Favoring the Aldehyde: Nucleophilic additions (Grignard, organolithiums), reductions with NaBH₄, and Wittig reactions will typically react preferentially at the aldehyde.

  • Reactions Favoring the Alkene: Reactions such as hydroformylation (addition of CO and H₂) specifically target the double bond, often with high selectivity, to produce hexanedial.[1][11]

To react the alkene while preserving the aldehyde, a common strategy is to first protect the aldehyde group, for example, by converting it into an acetal.[12] After the desired reaction on the alkene is performed, the aldehyde can be regenerated by deprotection.

Visualizing Reaction Workflows

The following diagrams, generated using DOT language, illustrate key reaction pathways and logical workflows for this compound.

Nucleophilic Addition Pathway

nucleophilic_addition cluster_start Starting Material cluster_reagents Nucleophilic Reagents cluster_products Products start This compound grignard 1. R-MgX 2. H₃O⁺ start->grignard Grignard Reaction hydride 1. NaBH₄ 2. H₃O⁺ start->hydride Reduction ylide Ph₃P=CHR start->ylide Wittig Reaction alcohol Secondary Alcohol grignard->alcohol primary_alcohol 4-Penten-1-ol hydride->primary_alcohol alkene Substituted Alkene ylide->alkene

Caption: Key nucleophilic additions to the aldehyde group of this compound.

Chemoselective Synthesis Workflow

chemoselective_workflow cluster_main Chemoselective Modification of this compound start This compound protect Protection (e.g., Acetal Formation) start->protect protected_aldehyde Protected this compound protect->protected_aldehyde alkene_reaction Reaction at Alkene (e.g., Hydroboration-Oxidation) protected_aldehyde->alkene_reaction modified_alkene Modified Alkene, Protected Aldehyde alkene_reaction->modified_alkene deprotect Deprotection (Acidic Hydrolysis) modified_alkene->deprotect final_product Final Product (e.g., 1,5-Pentanediol) deprotect->final_product

Caption: Workflow for selective reaction at the alkene via aldehyde protection.

Conclusion

The aldehyde group in this compound provides a reactive handle for a multitude of chemical transformations that are central to organic synthesis. Its susceptibility to oxidation, reduction, and a wide array of nucleophilic additions allows for the construction of complex molecular architectures. The interplay between the aldehyde and the terminal alkene necessitates a careful consideration of chemoselectivity, which can be controlled through the choice of reagents and the use of protecting group strategies. This guide has provided a foundational overview of the key reactions, supported by data and protocols, to aid researchers in leveraging the synthetic potential of this compound.

References

The Dichotomous Reactivity of 4-Pentenal's Terminal Alkene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Pentenal, a bifunctional molecule possessing both a terminal alkene and an aldehyde, presents a unique landscape for chemical transformations. The orthogonal reactivity of these two functional groups allows for selective manipulation, making it a valuable building block in the synthesis of complex organic molecules. This technical guide provides an in-depth analysis of the reactivity of the terminal alkene in this compound, focusing on key transformations including intramolecular hydroacylation, hydroformylation, the Pauson-Khand reaction, epoxidation, and olefin metathesis. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: Chemoselectivity in this compound

The presence of both a nucleophilic terminal alkene and an electrophilic aldehyde in this compound raises the critical question of chemoselectivity in its reactions. The ability to selectively target the alkene while leaving the aldehyde intact, or vice versa, is paramount for its utility in multi-step syntheses. Generally, the terminal alkene is less reactive than the aldehyde towards nucleophiles. However, under transition metal catalysis, the alkene can be preferentially activated, leading to a diverse array of chemical transformations. This guide focuses on reactions where the terminal alkene is the primary site of reactivity.

Intramolecular Hydroacylation: Formation of Cyclopentanone (B42830)

One of the most notable reactions of this compound is its intramolecular hydroacylation to form cyclopentanone. This transformation is efficiently catalyzed by rhodium complexes, particularly cationic rhodium(I) species bearing diphosphine ligands.

Quantitative Data
CatalystSubstrateSolventTemperature (°C)Turnover RateYield (%)Reference
[Rh(diphos)]⁺This compoundCH₃NO₂ or CH₂Cl₂201 turnover per 6 sHigh[1]
[Rh(dppe)]BF₄ (1 mol%)This compoundNot specifiedNot specifiedNot specified95[2]

Note: The reaction is sensitive to substitution on the pentenal chain. Disubstitution at the terminal 5-position can inhibit catalysis.[1]

Experimental Protocol

Catalyst: [Rh(diphos)]⁺ (diphos = 1,2-bis(diphenylphosphino)ethane)

Procedure:

  • In a nitrogen-purged glovebox, a solution of the [Rh(diphos)]⁺ catalyst in nitromethane (B149229) or dichloromethane (B109758) is prepared.

  • This compound is added to the catalyst solution at 20 °C with stirring.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or ¹H NMR).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting cyclopentanone is purified by column chromatography.[1]

Signaling Pathway

Intramolecular_Hydroacylation cluster_catalyst Catalytic Cycle Rh_I [Rh(I)(diphos)]⁺ Ox_Add Oxidative Addition of Aldehyde C-H Rh_I->Ox_Add This compound Acyl_Hydride Acyl Rh(III) Hydride Intermediate Ox_Add->Acyl_Hydride Mig_Ins Migratory Insertion of Alkene Acyl_Hydride->Mig_Ins Rhodacyclohexanone Rhodacyclohexanone Intermediate Mig_Ins->Rhodacyclohexanone Red_Elim Reductive Elimination Rhodacyclohexanone->Red_Elim Red_Elim->Rh_I Cyclopentanone Cyclopentanone Cyclopentanone Red_Elim->Cyclopentanone 4_Pentenal This compound 4_Pentenal->Ox_Add

Caption: Rhodium-catalyzed intramolecular hydroacylation of this compound.

Hydroformylation: Synthesis of Adipic Aldehyde

The hydroformylation of this compound's terminal alkene provides a direct route to adipic aldehyde (1,6-hexanedial), a valuable precursor for polymers like nylon. This reaction is typically catalyzed by rhodium complexes in the presence of syngas (a mixture of CO and H₂). High selectivity for the linear dialdehyde (B1249045) can be achieved with appropriate ligand design.[3][4]

Quantitative Data
Catalyst SystemLigandSelectivity for Adipic Aldehyde (%)Reference
Rhodium complexPhosphine (B1218219) and Phosphite (B83602) ligands>95[4]
(DIOP)Rh catalystDIOPHigh linear selectivity[4]
Experimental Protocol

Catalyst System: Rhodium precursor (e.g., Rh(acac)(CO)₂) with a phosphine or phosphite ligand.

Procedure:

  • In a high-pressure reactor, the rhodium precursor and the chosen ligand are dissolved in a suitable solvent (e.g., toluene).

  • The reactor is purged with nitrogen, and then this compound is introduced.

  • The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the designated time.

  • After cooling and depressurization, the product mixture is analyzed by gas chromatography to determine the yield and selectivity of adipic aldehyde.

Signaling Pathway

Hydroformylation cluster_cycle Catalytic Cycle Rh_H_CO_L HRh(CO)nLn Alkene_Coord Alkene Coordination Rh_H_CO_L->Alkene_Coord This compound Pi_Complex π-Complex Alkene_Coord->Pi_Complex Mig_Ins_H Migratory Insertion of H Pi_Complex->Mig_Ins_H Alkyl_Rh Alkyl-Rhodium Intermediate Mig_Ins_H->Alkyl_Rh CO_Coord CO Coordination Alkyl_Rh->CO_Coord Acyl_Complex Acyl-Rhodium Complex CO_Coord->Acyl_Complex Ox_Add_H2 Oxidative Addition of H₂ Acyl_Complex->Ox_Add_H2 Dihydrido_Acyl Dihydrido-Acyl Rhodium Complex Ox_Add_H2->Dihydrido_Acyl Red_Elim Reductive Elimination Dihydrido_Acyl->Red_Elim Red_Elim->Rh_H_CO_L Adipic Aldehyde Adipic_Aldehyde Adipic Aldehyde Red_Elim->Adipic_Aldehyde 4_Pentenal This compound 4_Pentenal->Alkene_Coord

Caption: Rhodium-catalyzed hydroformylation of this compound.

Pauson-Khand Reaction: [2+2+1] Cycloaddition

The terminal alkene of this compound can participate in the Pauson-Khand reaction, a formal [2+2+1] cycloaddition with an alkyne and carbon monoxide to yield a cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings. The reaction is typically mediated by dicobalt octacarbonyl (Co₂(CO)₈).[5]

Quantitative Data
Alkene Substrate TypeReactivity TrendReference
Strained cyclicHighest[6][7]
Terminal High[6][7]
DisubstitutedModerate[6][7]
TrisubstitutedLow[6][7]
TetrasubstitutedUnreactive[5]

Note: Yields for intermolecular reactions can be variable, while intramolecular versions often proceed with higher efficiency and selectivity.[7]

Experimental Protocol

Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), the alkyne and this compound are dissolved in a degassed solvent such as mesitylene (B46885) or toluene.

  • Dicobalt octacarbonyl (1.1 equivalents relative to the alkyne) is added to the solution.

  • The mixture is stirred at room temperature for a period to allow for the formation of the alkyne-cobalt complex.

  • The system is then degassed with carbon monoxide and heated to a high temperature (e.g., 160 °C) for an extended period (e.g., 24 hours).

  • Upon completion, the reaction mixture is cooled and purified by column chromatography to isolate the cyclopentenone product.[6]

Signaling Pathway

Pauson_Khand cluster_mechanism Reaction Mechanism Co2_CO8 Co₂(CO)₈ Alkyne_Complex Alkyne-Dicobalt Hexacarbonyl Complex Co2_CO8->Alkyne_Complex Alkyne, -2CO Alkene_Coord Alkene Coordination Alkyne_Complex->Alkene_Coord This compound, -CO Metallacyclopentene Metallacyclopentene Intermediate Alkene_Coord->Metallacyclopentene CO_Insertion CO Migratory Insertion Metallacyclopentene->CO_Insertion +CO Metallacyclohexenone Metallacyclohexenone Intermediate CO_Insertion->Metallacyclohexenone Red_Elim Reductive Elimination Metallacyclohexenone->Red_Elim Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Cyclopentenone Cyclopentenone Cyclopentenone Product Red_Elim->Cyclopentenone Alkyne Alkyne Alkyne->Alkyne_Complex 4_Pentenal_PK This compound 4_Pentenal_PK->Alkene_Coord CO CO CO->CO_Insertion

Caption: Mechanism of the Pauson-Khand reaction.

Epoxidation

The terminal alkene of this compound can be selectively epoxidized to form 4,5-epoxypentanal. However, care must be taken to choose an epoxidizing agent that does not react with the aldehyde functionality. While strong peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can epoxidize the alkene, they may also induce a competing Baeyer-Villiger oxidation of the aldehyde.[8][9] More selective methods, such as those employing heterogeneous catalysts, can favor epoxidation of the alkene.

Quantitative Data
ReagentSubstrate TypeReactionPotential Side ReactionReference
m-CPBAUnsaturated AldehydeEpoxidationBaeyer-Villiger Oxidation[8][9]
Polydioxirane (heterogeneous)Terminal AlkenesSelective EpoxidationMinimal[10][11]
Experimental Protocol for Selective Epoxidation

Reagent: Heterogeneous Polydioxirane (PDOX)

Procedure:

  • Polydioxirane is prepared by treating polysalicylaldehyde with Oxone.[10][11]

  • To a solution of this compound in an anhydrous solvent like dichloromethane, the solid PDOX reagent is added.

  • The heterogeneous mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solid catalyst is removed by filtration.

  • The solvent is evaporated from the filtrate, and the resulting 4,5-epoxypentanal can be purified by flash chromatography.[11]

Logical Relationship

Epoxidation_Selectivity 4_Pentenal_Epox This compound mCPBA m-CPBA 4_Pentenal_Epox->mCPBA Selective_Reagent Selective Reagent (e.g., Polydioxirane) 4_Pentenal_Epox->Selective_Reagent Epoxidation Alkene Epoxidation mCPBA->Epoxidation BV_Oxidation Baeyer-Villiger Oxidation mCPBA->BV_Oxidation Epoxy_Aldehyde 4,5-Epoxypentanal Epoxidation->Epoxy_Aldehyde Carboxylic_Acid 4-Pentenoic Acid BV_Oxidation->Carboxylic_Acid Selective_Reagent->Epoxidation

Caption: Chemoselectivity in the epoxidation of this compound.

Olefin Metathesis

The terminal alkene of this compound is a suitable substrate for olefin metathesis reactions, which can be used for ring-closing metathesis (RCM) if another alkene is present in the molecule, or for cross-metathesis (CM) with another olefin. Grubbs' catalysts are commonly employed for these transformations.[12]

General Considerations

The reactivity of the terminal alkene in this compound allows for its participation in both intramolecular (RCM) and intermolecular (CM) metathesis reactions. The choice of reaction partner and catalyst generation will determine the final product. The aldehyde functionality is generally tolerated by modern ruthenium-based metathesis catalysts.

Experimental Workflow

Olefin_Metathesis_Workflow Start Start Substrate_Prep Prepare solution of This compound (and partner alkene for CM) in degassed solvent (e.g., CH₂Cl₂) Start->Substrate_Prep Catalyst_Add Add Grubbs' Catalyst (e.g., Grubbs II) under inert atmosphere Substrate_Prep->Catalyst_Add Reaction Stir at room temperature or with gentle heating Catalyst_Add->Reaction Monitoring Monitor reaction by TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Quench Quench reaction (e.g., with ethyl vinyl ether) Monitoring->Quench Reaction Complete Purification Purify product by column chromatography Quench->Purification End End Purification->End

Caption: General workflow for olefin metathesis of this compound.

Conclusion

The terminal alkene in this compound exhibits a rich and varied reactivity, particularly under transition metal catalysis. This allows for its selective transformation into a range of valuable carbocyclic and functionalized acyclic products. The chemoselective nature of these reactions, where the alkene can be manipulated in the presence of the aldehyde, underscores the importance of this compound as a versatile synthon. The experimental protocols and mechanistic insights provided in this guide offer a foundation for the strategic application of this compound in complex molecule synthesis, with significant implications for the fields of chemical research and drug development.

References

4-Pentenal: A Bifunctional Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenal, a linear five-carbon aldehyde possessing a terminal double bond, stands as a versatile and highly valuable bifunctional molecule in the landscape of organic synthesis. Its unique structural arrangement, incorporating both an electrophilic aldehyde and a nucleophilic alkene, allows for a diverse array of chemical transformations. This dual reactivity enables its participation in a multitude of reactions, including hydroformylation, aldol (B89426) condensations, cycloadditions, and intramolecular cyclizations, making it a pivotal precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. These frameworks form the core of numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and a summary of its applications in modern organic synthesis, with a particular focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic aroma.[1][2] Its bifunctional nature, containing both an aldehyde and an alkene, dictates its chemical behavior and physical properties. A summary of its key properties is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1][3]
CAS Number 2100-17-6[1]
IUPAC Name pent-4-enal[1]
Appearance Colorless liquid[1][2]
Boiling Point 101-105 °C[3]
Melting Point -90 °C[3]
Density 0.853 g/cm³ at 20 °C
Refractive Index 1.4170 at 20 °C
Solubility Slightly soluble in water; soluble in diethyl ether, acetone, and dichloromethane.[1]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to aldehydic proton, vinyl protons, and aliphatic protons.
¹³C NMR Resonances for carbonyl carbon, sp² carbons of the double bond, and sp³ carbons.
IR Spectroscopy Characteristic absorption bands for C=O stretching (aldehyde) and C=C stretching (alkene).
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.

The Bifunctional Reactivity of this compound

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups: the electrophilic aldehyde and the nucleophilic terminal alkene.[3] This allows for selective manipulation of one group while leaving the other intact for subsequent transformations, a highly desirable feature in multi-step synthesis.[3]

The aldehyde group readily undergoes a variety of reactions, including:

  • Oxidation to form 4-pentenoic acid.

  • Nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to yield secondary alcohols.[3]

  • Wittig reaction and related olefinations to produce substituted alkenes.[3]

  • Aldol condensation , acting as an electrophile for enolates.[3]

The terminal double bond participates in reactions such as:

  • Hydroformylation to produce adipaldehyde (B86109) (hexanedial).[3][4]

  • Intramolecular hydroacylation , catalyzed by transition metals like rhodium, to form cyclopentanone.[3]

  • Prins-type cyclization in the presence of an acid to generate cyclic ethers.[3]

  • Addition reactions , such as halogenation and hydrohalogenation.

This dual reactivity makes this compound a valuable precursor for constructing complex molecular architectures, including those found in alkaloids, terpenoids, and polyketides.[3]

Key Synthetic Transformations and Experimental Protocols

This section details the experimental procedures for several key reactions involving this compound.

Synthesis of this compound

One common route to this compound is through the Claisen rearrangement of allyl vinyl ether.[3]

G Allyl_vinyl_ether Allyl vinyl ether 4_Pentenal This compound Allyl_vinyl_ether->4_Pentenal Heat (>320 °C) Claisen Rearrangement

Figure 1: Synthesis of this compound via Claisen Rearrangement.

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

  • Materials: Allyl vinyl ether, inert high-boiling point solvent (e.g., decalin), distillation apparatus.

  • Procedure:

    • A solution of allyl vinyl ether in a high-boiling point solvent is prepared in a flask equipped with a distillation head.

    • The mixture is heated to a temperature exceeding 320 °C.

    • The this compound product is continuously distilled from the reaction mixture as it is formed.

    • The collected distillate is then purified by fractional distillation to yield pure this compound.

Hydroformylation to Adipic Aldehyde

The hydroformylation of this compound is an industrially significant reaction that produces adipic aldehyde, a precursor to adipic acid and hexamethylenediamine, which are monomers for nylon-6,6.[3][4] This reaction involves the addition of synthesis gas (CO and H₂) across the double bond, catalyzed by a rhodium complex.[5]

G 4_Pentenal This compound Adipic_Aldehyde Adipic Aldehyde (Hexanedial) 4_Pentenal->Adipic_Aldehyde CO, H₂ Rh Catalyst (e.g., Rh(CO)₂(acac)/Ligand)

Figure 2: Hydroformylation of this compound.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

  • Materials: this compound, toluene (B28343) (solvent), decane (B31447) (internal standard), Rh(CO)₂(acac), phosphine (B1218219) or phosphite (B83602) ligand (e.g., DIOP), synthesis gas (1:1 CO/H₂), high-pressure reactor (autoclave).

  • Procedure:

    • The high-pressure reactor is charged with a solution of this compound, the rhodium precursor, and the ligand in toluene. Decane is added as an internal standard for GC analysis.

    • The reactor is sealed, purged with nitrogen, and then pressurized with synthesis gas to the desired pressure (e.g., 10-50 bar).[6]

    • The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred vigorously.[6]

    • The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC).

    • Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.

    • The product, adipic aldehyde, can be isolated from the reaction mixture by distillation under reduced pressure. Selectivities towards adipic aldehyde can exceed 95% with appropriate ligand choice.[5]

Aldol Condensation

This compound can participate in aldol condensation reactions, both as an electrophile and, after deprotonation at the α-carbon, as a nucleophile (enolate). A crossed aldol condensation, where this compound acts as the electrophile for another enolizable aldehyde or ketone, is a common strategy to avoid self-condensation.

G Ketone_Enolate Ketone Enolate 4_Pentenal This compound Ketone_Enolate->4_Pentenal Nucleophilic Attack Beta_Hydroxy_Ketone β-Hydroxy Ketone 4_Pentenal->Beta_Hydroxy_Ketone Protonation Alpha_Beta_Unsaturated_Ketone α,β-Unsaturated Ketone Beta_Hydroxy_Ketone->Alpha_Beta_Unsaturated_Ketone Dehydration (Heat)

Figure 3: General Mechanism of a Crossed Aldol Condensation with this compound.

Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation

  • Materials: this compound, a ketone (e.g., acetone), sodium hydroxide (B78521) solution, ethanol (B145695).

  • Procedure:

    • A solution of sodium hydroxide in ethanol and water is prepared in an Erlenmeyer flask.

    • The ketone is added to the basic solution, followed by the dropwise addition of this compound while stirring.

    • The reaction mixture is stirred at room temperature for a specified period. The progress can be monitored by Thin Layer Chromatography (TLC).

    • If the dehydrated product is desired, the reaction mixture can be gently heated.

    • Upon completion, the reaction is quenched by the addition of a dilute acid.

    • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography.

Intramolecular Hydroacylation

The presence of both an aldehyde and an alkene in the same molecule allows for intramolecular reactions. A notable example is the rhodium-catalyzed intramolecular hydroacylation to form cyclopentanone.[3]

G 4_Pentenal This compound Cyclopentanone Cyclopentanone 4_Pentenal->Cyclopentanone Rh Catalyst (e.g., Wilkinson's Catalyst)

References

An In-Depth Technical Guide to the Natural Occurrence and Sources of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenal, a volatile unsaturated aldehyde, is a naturally occurring compound found in a variety of plant species and is also generated endogenously in humans through lipid peroxidation. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathways, and methods for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the biological relevance and potential applications of this reactive aldehyde.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in several plant species, contributing to their characteristic aroma and flavor profiles. Its presence is often associated with the enzymatic oxidation of polyunsaturated fatty acids upon tissue damage.

Plant Sources

While the comprehensive screening of this compound across the plant kingdom is not exhaustive, it has been positively identified in the following species:

  • Plums (Prunus domestica and Prunus salicina): this compound is a constituent of the complex mixture of volatile organic compounds (VOCs) that define the aroma of plums.[1] Its concentration can vary depending on the cultivar and ripening stage.

  • Guava (Psidium guajava): This tropical fruit's characteristic potent aroma is attributed to a rich profile of volatile compounds, including C6 aldehydes which are structurally related to this compound.[2][3] While direct quantification of this compound is not always specified, its presence is noted in aroma re-engineering experiments.

  • Allium wallichii: This wild onion species, found in the Himalayas, is a documented source of this compound.

It is important to note that the presence and concentration of this compound in these plant sources can be influenced by factors such as genetics, environmental conditions, and post-harvest handling.

Endogenous Formation in Humans

This compound is not only derived from dietary sources but is also formed endogenously in the human body. It is a product of lipid peroxidation, a process where oxidants such as free radicals attack polyunsaturated fatty acids (PUFAs) in cell membranes. This process can be a marker of oxidative stress. The Human Metabolome Database (HMDB) lists this compound as a metabolite found in human tissues and biofluids.

Biosynthesis of this compound in Plants

The primary route for the biosynthesis of this compound and other unsaturated aldehydes in plants is through the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as from herbivores or mechanical wounding.

The biosynthesis can be summarized in the following key steps:

  • Release of Polyunsaturated Fatty Acids (PUFAs): Upon cell disruption, phospholipases release PUFAs, such as linoleic acid and α-linolenic acid, from cell membranes.

  • Dioxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the insertion of molecular oxygen into the fatty acid backbone, forming fatty acid hydroperoxides.

  • Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield a shorter-chain aldehyde and an oxoacid.[3][4] The specific aldehyde formed depends on the initial fatty acid and the regiospecificity of the LOX and HPL enzymes. This compound is formed from the cleavage of specific hydroperoxides.

Lipoxygenase Pathway for this compound Biosynthesis PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxide Fatty Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Pentenal This compound HPL->Pentenal Oxoacid Oxoacid HPL->Oxoacid

Biosynthesis of this compound via the Lipoxygenase Pathway.

Quantitative Data

Quantitative data for this compound in natural sources is limited and can vary significantly. The following table summarizes available information, though specific concentrations are often not reported in absolute terms but rather as relative abundance.

Natural SourceCompoundMethod of AnalysisReported Concentration/AbundanceReference(s)
Plum (Prunus salicina)PentenalHS-SPME-GC-MSDetected as a volatile compound[5]
Guava (Psidium guajava)C6 AldehydesGC-MS, GC-OKey aroma compounds[2][3]
Welsh Onion (Allium fistulosum)2-Methyl-2-pentenalHS-SPME-GC-MSDetected as a major aldehyde[6]

Note: Data for Allium wallichii and specific quantification for this compound in guava were not available in the reviewed literature.

Experimental Protocols

The analysis of volatile compounds like this compound requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Key Experiment: Quantification of this compound in Plant Material by HS-SPME-GC-MS

This protocol provides a general framework for the extraction and quantification of this compound from a plant matrix. Method validation for specific matrices is essential for accurate quantification.[7][8]

Objective: To extract and quantify this compound from a homogenized plant sample.

Materials:

  • Plant material (e.g., fruit puree, leaf homogenate)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample)

  • HS-SPME autosampler vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize the fresh plant material.

    • Weigh a precise amount (e.g., 2-5 g) of the homogenate into a 20 mL HS-SPME vial.

    • Add a saturated NaCl solution (to increase the ionic strength of the matrix and promote volatile release).

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Automatically retract the fiber and inject it into the heated GC inlet.

    • Thermally desorb the analytes from the fiber onto the GC column.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

    • Use a temperature program to elute the compounds based on their boiling points and polarity.

    • Detect the eluted compounds using the mass spectrometer, typically in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum (comparison with an authentic standard and/or a spectral library).

    • Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Data Analysis Homogenize Homogenize Plant Material Weigh Weigh Sample into Vial Homogenize->Weigh Add_Salt Add NaCl Solution Weigh->Add_Salt Spike Spike with Internal Standard Add_Salt->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate and Agitate Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify this compound (Retention Time, Mass Spectrum) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Workflow for this compound Analysis by HS-SPME-GC-MS.

Potential Signaling Roles of this compound

As an α,β-unsaturated aldehyde, this compound is an electrophilic species. Such molecules are known to react with cellular nucleophiles, including cysteine, histidine, and lysine (B10760008) residues in proteins, as well as with glutathione. These interactions can modulate protein function and influence cellular signaling pathways, particularly those related to oxidative stress.

While direct evidence for the signaling roles of this compound is still emerging, its structural similarity to other well-studied lipid-derived electrophiles, such as 4-hydroxy-2-nonenal (HNE), suggests potential involvement in similar pathways.[9][10][11] These pathways include:

  • Nrf2 Signaling: Electrophiles can activate the Nrf2 transcription factor, a master regulator of the antioxidant response.

  • NF-κB Signaling: α,β-Unsaturated aldehydes have been shown to modulate the NF-κB pathway, which is central to inflammation.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that can be influenced by electrophilic lipids.[12]

The electrophilic nature of this compound suggests it may act as a signaling molecule, particularly under conditions of oxidative stress where its endogenous production is increased.

Potential Signaling Pathways of this compound cluster_cellular Cellular Response Pentenal This compound (Electrophile) Nrf2 Nrf2 Pathway Pentenal->Nrf2 NFkB NF-κB Pathway Pentenal->NFkB MAPK MAPK Pathway Pentenal->MAPK Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Inflammatory Response NFkB->Inflammation Stress Stress Response MAPK->Stress

Potential signaling pathways modulated by this compound.

Conclusion

This compound is a naturally occurring aldehyde with known sources in the plant kingdom and as a product of endogenous lipid peroxidation in humans. Its biosynthesis in plants is linked to the well-characterized lipoxygenase pathway. While quantitative data remains somewhat limited, established analytical methods like HS-SPME-GC-MS provide a robust framework for its detection and quantification. The electrophilic nature of this compound suggests a potential role in cellular signaling, particularly in the context of oxidative stress, an area that warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of natural product chemistry, food science, and drug development.

References

Key Discoveries in 4-Pentenal Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal, a bifunctional molecule featuring both an aldehyde and a terminal alkene, serves as a versatile and valuable building block in organic synthesis. Its unique structural arrangement allows for a diverse range of chemical transformations, making it a crucial intermediate in the construction of complex carbocyclic and heterocyclic frameworks that are central to numerous natural products and pharmaceutical agents.[1] The orthogonal reactivity of the electrophilic aldehyde and the nucleophilic alkene enables selective manipulations, providing chemists with precise control in multi-step synthetic sequences. This guide delves into the core discoveries in this compound research, presenting detailed experimental protocols, quantitative data, and mechanistic insights into its synthesis and key reactions.

Synthesis of this compound

The most prominent and historically significant method for synthesizing this compound is the Claisen rearrangement of allyl vinyl ether.[1] This[2][2]-sigmatropic rearrangement provides a direct and efficient route to γ,δ-unsaturated carbonyl compounds.[3][4]

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

This protocol involves the initial formation of allyl vinyl ether from allyl alcohol and a vinyl ether source, followed by thermal rearrangement. A palladium-catalyzed vinyl ether exchange offers a milder alternative to traditional mercury(II) catalysts.[5][6]

Materials:

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 1,10-phenanthroline (1.5 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Vinyl Ether Exchange: To the catalyst solution, add allyl alcohol (1.0 equivalent) and an excess of ethyl vinyl ether (e.g., 12 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of allyl vinyl ether by TLC or GC.

  • Claisen Rearrangement: Once the formation of allyl vinyl ether is complete, heat the reaction mixture to reflux (or a temperature determined by optimization, often >100 °C) to induce the Claisen rearrangement.[3] Monitor the conversion of the allyl vinyl ether to this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess vinyl ether under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[7] Alternatively, for larger scales, fractional distillation can be employed.[8]

Characterization of this compound: Spectroscopic data for this compound can be found in various databases.[9][10][11][12]

  • ¹H NMR: Signals corresponding to the aldehydic proton, vinylic protons, and the methylene (B1212753) protons of the chain.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the double bond, and the aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene.[9]

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation pattern.[11]

Key Reactions of this compound

The dual functionality of this compound allows for a variety of important synthetic transformations.

Rhodium-Catalyzed Intramolecular Hydroacylation to Cyclopentanone (B42830)

A cornerstone reaction of this compound is its intramolecular hydroacylation to form cyclopentanone, a valuable five-membered ring structure. This reaction is most effectively catalyzed by rhodium complexes.[13][14]

Materials:

  • This compound

  • Wilkinson's catalyst [RhCl(PPh₃)₃] or other suitable Rh(I) catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral ligand for asymmetric synthesis)[6][15]

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)[6]

  • Ethylene (B1197577) (gas)[13]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube or a pressure vessel under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Catalyst Addition: Add the rhodium catalyst (typically 1-5 mol%).

  • Reaction Conditions: Saturate the solvent with ethylene gas by bubbling it through the solution.[13] Heat the reaction mixture to the desired temperature (e.g., 70-100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure cyclopentanone.

Catalyst/LigandTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
[RhCl(PPh₃)₃]Reflux-HighN/A[13]
[Rh(COD)₂]BF₄ / L9707-159480 (S)[6][15]
[Rh(COD)₂]BF₄ / L8707-159575 (S)[6][15]

Characterization of Cyclopentanone: Spectroscopic data for cyclopentanone is widely available.[16][17][18][19][20]

  • ¹H NMR: A multiplet for the eight protons.

  • ¹³C NMR: Resonances for the carbonyl carbon and the methylene carbons.

  • IR Spectroscopy: A strong absorption for the C=O stretch of the ketone.[17]

G Catalytic Cycle of Rh-Catalyzed Intramolecular Hydroacylation Rh_I_catalyst [Rh(I)L_n] Oxidative_addition Oxidative Addition of Aldehyde C-H Rh_I_catalyst->Oxidative_addition This compound Acyl_hydride_intermediate Acyl-Rhodium(III)-Hydride Intermediate Oxidative_addition->Acyl_hydride_intermediate Alkene_coordination Alkene Coordination Acyl_hydride_intermediate->Alkene_coordination Coordinated_intermediate Coordinated Intermediate Alkene_coordination->Coordinated_intermediate Migratory_insertion Migratory Insertion Coordinated_intermediate->Migratory_insertion Rhodacyclohexanone Rhodacyclohexanone Intermediate Migratory_insertion->Rhodacyclohexanone Reductive_elimination Reductive Elimination Rhodacyclohexanone->Reductive_elimination Reductive_elimination->Rh_I_catalyst Releases product Cyclopentanone Cyclopentanone Reductive_elimination->Cyclopentanone

Caption: Catalytic cycle for the rhodium-catalyzed intramolecular hydroacylation of this compound.

Hydroformylation to 1,6-Hexanedial (Adipic Aldehyde)

The hydroformylation of this compound adds a formyl group and a hydrogen atom across the double bond, yielding 1,6-hexanedial, a precursor to industrially important monomers like adipic acid and 1,6-hexanediol.[21] This reaction is typically catalyzed by rhodium or cobalt complexes.[22][23][24]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine or phosphite (B83602) ligand (e.g., triphenylphosphine (B44618) (TPP) or a bidentate ligand)

  • Syngas (CO/H₂ mixture)

  • Anhydrous solvent (e.g., toluene)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve the rhodium catalyst precursor and the ligand in the anhydrous solvent.

  • Substrate Addition: Add this compound to the reactor.

  • Reaction Conditions: Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 10-50 bar).[11] Heat the reactor to the reaction temperature (e.g., 60-80 °C) with stirring.[11]

  • Reaction Monitoring: Monitor the reaction progress by GC, observing the consumption of this compound and the formation of 1,6-hexanedial.

  • Work-up and Purification: After the reaction, cool the reactor, vent the excess gas, and collect the reaction mixture. The solvent can be removed under reduced pressure, and the crude 1,6-hexanedial can be purified by vacuum distillation.

Catalyst/LigandSyngas Pressure (bar)Temperature (°C)n/i Ratio (linear/branched)Adipaldehyde Selectivity (%)Reference
Rh/TPP1060~5.685[11]
Rh/DIOP1060~375[11]
Rh/Various Phosphites--10.2/1>95[25]

Characterization of 1,6-Hexanedial: Spectroscopic data for 1,6-hexanediol, the reduction product of 1,6-hexanedial, is available and can be used for comparison after reduction.[2][20][21][26][27][28]

  • ¹H NMR: Signals for the two equivalent aldehydic protons and the methylene protons.

  • ¹³C NMR: A resonance for the carbonyl carbons and signals for the methylene carbons.

  • IR Spectroscopy: A strong C=O stretching band characteristic of aldehydes.

G Workflow for Hydroformylation of this compound Start Start Prepare_catalyst Prepare Rh catalyst and ligand solution in toluene Start->Prepare_catalyst Charge_reactor Charge autoclave with catalyst solution and This compound Prepare_catalyst->Charge_reactor Pressurize Pressurize with Syngas (CO/H₂) Charge_reactor->Pressurize Heat_stir Heat and stir Pressurize->Heat_stir Monitor Monitor reaction by GC Heat_stir->Monitor Cool_vent Cool and vent Monitor->Cool_vent Reaction complete Purify Purify by vacuum distillation Cool_vent->Purify Product 1,6-Hexanedial Purify->Product

Caption: General experimental workflow for the hydroformylation of this compound to 1,6-hexanedial.

Wittig Reaction for Alkene Synthesis

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form a new carbon-carbon double bond, extending the carbon chain and introducing further functionality.[29][30][31][32]

This protocol describes the reaction of this compound with a phosphonium (B103445) ylide to generate a diene.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C or -78 °C, depending on the base. Add the strong base dropwise to generate the ylide (a color change is often observed).

  • Reaction with this compound: Slowly add a solution of this compound in the same anhydrous solvent to the ylide solution at the same low temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or hexane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The triphenylphosphine oxide byproduct can often be partially removed by precipitation or crystallization.[10] The final product is purified by column chromatography or distillation.

AldehydeYlideBaseSolventYield (%)E/Z RatioReference
BenzaldehydePh₃P=CH₂n-BuLiTHF--[33]
Aromatic AldehydesPh₃P=CH-ArNaHCO₃H₂O30-40-[32][34]

(Note: Specific data for the Wittig reaction of this compound needs to be sourced from specific literature for a complete table.)

G Mechanism of the Wittig Reaction Ylide Phosphonium Ylide (R-CH=PPh₃) Nucleophilic_attack Nucleophilic Attack Ylide->Nucleophilic_attack 4_Pentenal This compound 4_Pentenal->Nucleophilic_attack Betaine Betaine Intermediate Nucleophilic_attack->Betaine Cycloaddition [2+2] Cycloaddition Betaine->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Cycloreversion Cycloreversion Oxaphosphetane->Cycloreversion Alkene Alkene Product Cycloreversion->Alkene TPPO Triphenylphosphine Oxide Cycloreversion->TPPO

Caption: Simplified mechanism of the Wittig reaction involving this compound.

Oxidation to 4-Pentenoic Acid

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 4-pentenoic acid, without affecting the terminal double bond, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) under specific conditions, or stronger oxidants if desired.[35][36][37][38]

Materials:

Procedure:

  • Reaction Setup: In a flask, suspend PCC (1.2-1.5 equivalents) in anhydrous DCM. Add Celite or powdered molecular sieves to the suspension.[36][38]

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in DCM to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The crude 4-pentenoic acid can be further purified by distillation or chromatography.

Characterization of 4-Pentenoic Acid: Spectroscopic data for 4-pentenoic acid is well-documented.[1][8][25][39][40]

  • ¹H NMR: A broad singlet for the carboxylic acid proton, along with signals for the vinylic and methylene protons.[1][8][40]

  • ¹³C NMR: A resonance for the carboxyl carbon and other signals corresponding to the rest of the molecule.

  • IR Spectroscopy: A broad O-H stretch and a C=O stretch for the carboxylic acid, in addition to the C=C stretch.[25][39]

Conclusion

This compound stands out as a highly adaptable substrate in organic synthesis. The key discoveries and methodologies outlined in this guide, from its synthesis via the Claisen rearrangement to its diverse transformations including cyclization, hydroformylation, olefination, and oxidation, underscore its significance. The provided protocols and data serve as a valuable resource for researchers aiming to leverage the unique reactivity of this compound in the design and execution of novel synthetic strategies for complex molecule construction in academic and industrial research, including drug development.

References

The Pivotal Role of 4-Pentenal in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Pentenal, a versatile bifunctional molecule, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structure, featuring both a terminal alkene and an aldehyde, offers a rich playground for chemists to construct complex molecular architectures. This technical guide provides an in-depth exploration of this compound's synthetic applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Dual Reactivity of this compound

This compound's significance lies in the orthogonal reactivity of its two functional groups. The aldehyde provides a site for nucleophilic attack and various condensation reactions, while the terminal double bond is amenable to a host of addition and rearrangement reactions. This dual nature allows for its use as a linchpin in the synthesis of a wide array of acyclic, carbocyclic, and heterocyclic systems, which are prevalent in natural products and pharmaceutical agents.[1]

Synthesis of this compound: The Claisen Rearrangement

A primary and efficient route to γ,δ-unsaturated aldehydes like this compound is the Claisen rearrangement, a[2][2]-sigmatropic rearrangement of an allyl vinyl ether.[3][4] This concerted, thermally-driven process is known for its high stereospecificity.[4]

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

This protocol outlines the synthesis of this compound from allyl alcohol and ethyl vinyl ether.

Materials:

  • Allyl alcohol

  • Ethyl vinyl ether

  • Mercuric acetate (B1210297) (catalyst)

  • Anhydrous sodium carbonate

  • Diethyl ether (solvent)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of allyl alcohol (1 equiv.) and a catalytic amount of mercuric acetate is heated.

  • Ethyl vinyl ether (excess) is added slowly to the heated mixture.

  • The reaction is refluxed for 12-24 hours, monitoring the formation of the intermediate allyl vinyl ether by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then heated to induce the Claisen rearrangement, typically at temperatures above 150 °C in a sealed tube or under microwave irradiation to afford this compound.

  • The crude product is purified by distillation.

Note: This is a generalized procedure. Specific conditions such as temperature and reaction time may vary and should be optimized.

Claisen_Rearrangement allyl_alcohol Allyl Alcohol intermediate Allyl Vinyl Ether (Intermediate) allyl_alcohol->intermediate Hg(OAc)₂, Δ ethyl_vinyl_ether Ethyl Vinyl Ether ethyl_vinyl_ether->intermediate pentenal This compound intermediate->pentenal [3,3]-Sigmatropic Rearrangement, Δ

Figure 1. Synthesis of this compound via Claisen Rearrangement.

Key Synthetic Transformations of this compound

The unique structure of this compound allows for a variety of intramolecular and intermolecular reactions, making it a valuable precursor for diverse molecular scaffolds.

Intramolecular Hydroacylation: Synthesis of Cyclopentanone

Rhodium-catalyzed intramolecular hydroacylation of this compound provides a direct and atom-economical route to cyclopentanone. This reaction involves the intramolecular addition of the aldehyde C-H bond across the terminal double bond.

Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroacylation

Materials:

  • This compound

  • [Rh(diphosphine)]+ catalyst (e.g., [Rh(dppe)]BF₄)

  • Anhydrous, degassed solvent (e.g., acetone, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the rhodium catalyst is dissolved in the anhydrous solvent.

  • This compound is added dropwise to the catalyst solution at room temperature with vigorous stirring.

  • The reaction is monitored by GC or ¹H NMR for the disappearance of the starting material and the formation of cyclopentanone.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Hydroacylation_Mechanism cluster_cycle Catalytic Cycle Rh_cat [Rh(I)L₂]⁺ oxidative_addition Acyl-Rh(III)-hydride Rh_cat->oxidative_addition + this compound (Oxidative Addition) migratory_insertion Rhodacyclohexanone oxidative_addition->migratory_insertion Migratory Insertion reductive_elimination Cyclopentanone-Rh(I) migratory_insertion->reductive_elimination Reductive Elimination reductive_elimination->Rh_cat - Cyclopentanone end_product Cyclopentanone reductive_elimination->end_product start This compound start->Rh_cat Experimental_Workflow start Start: Reagents & Solvent reaction_setup Reaction Setup (Inert atmosphere, cooling) start->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition reaction Reaction Monitoring (TLC, GC, NMR) catalyst_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end Final Product analysis->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopentanone from 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanone (B42830) is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals, fragrances, and other fine chemicals. One elegant method for its synthesis involves the intramolecular hydroacylation of 4-pentenal. This reaction is a powerful tool for the construction of five-membered rings and is typically catalyzed by transition metal complexes, most notably those containing rhodium. This document provides a detailed protocol for this transformation, a summary of relevant data, and a visualization of the reaction pathway.

Data Presentation

The intramolecular hydroacylation of this compound to cyclopentanone is an efficient process. The following table summarizes typical quantitative data for this reaction, based on findings from various studies on rhodium-catalyzed hydroacylation.

ParameterValueReference
Substrate This compoundN/A
Product CyclopentanoneN/A
Catalyst [Rh(diphos)]+ complex[1]
Catalyst Loading 1 mol %[1]
Solvent Dichloromethane (B109758) (CH2Cl2) or Nitromethane (B149229) (CH3NO2)[1]
Temperature 20 °C[1]
Reaction Time Varies (monitoring by TLC/GC recommended)N/A
Turnover Rate Approx. 1 turnover every 6 seconds (initial rate)[1]
Turnover Number 100 - 800[1]
Yield High (specific percentage depends on precise conditions and reaction monitoring)N/A
Side Products Minor amounts from double-bond migration; decarbonylation products can lead to catalyst deactivation.[1]

Experimental Protocols

This section details the methodology for the rhodium-catalyzed intramolecular hydroacylation of this compound to cyclopentanone.

Materials:

  • This compound (reactant)

  • [Rh(diphos)]BF4 or a similar rhodium(I) diphosphine catalyst precursor

  • Anhydrous dichloromethane (CH2Cl2) or nitromethane (CH3NO2) (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask is thoroughly dried in an oven and then cooled under a stream of inert gas (Argon or Nitrogen).

  • Addition of Catalyst and Solvent: The rhodium catalyst (e.g., [Rh(diphos)]BF4, 1 mol %) is added to the flask under a positive pressure of inert gas. Anhydrous solvent (dichloromethane or nitromethane) is then added via syringe. The mixture is stirred until the catalyst is fully dissolved.

  • Addition of Substrate: this compound is added dropwise to the stirred catalyst solution at room temperature (20 °C) under an inert atmosphere.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure cyclopentanone.

  • Characterization: The structure and purity of the resulting cyclopentanone can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Reaction Pathway and Mechanism

The rhodium-catalyzed intramolecular hydroacylation of this compound proceeds through a well-established catalytic cycle. The key steps are:

  • Oxidative Addition: The aldehydic C-H bond of this compound undergoes oxidative addition to the Rh(I) center, forming a Rh(III)-hydrido-acyl intermediate.

  • Olefin Coordination: The pendant alkene moiety of the substrate coordinates to the rhodium center.

  • Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond (or rhodium-acyl bond), leading to the formation of a five-membered rhodacycle.

  • Reductive Elimination: The final step is the reductive elimination of the cyclopentanone product, which regenerates the active Rh(I) catalyst.

The following diagram illustrates this catalytic cycle.

ReactionPathway cluster_main Intramolecular Hydroacylation of this compound This compound This compound Oxidative_Addition Oxidative Addition (C-H Activation) This compound->Oxidative_Addition Rh(I) Catalyst Rh(I) Catalyst Rh(I) Catalyst->Oxidative_Addition Rh(III)_Hydrido-Acyl_Complex Rh(III)-Hydrido-Acyl Intermediate Oxidative_Addition->Rh(III)_Hydrido-Acyl_Complex Migratory_Insertion Migratory Insertion (Cyclization) Rh(III)_Hydrido-Acyl_Complex->Migratory_Insertion Rhodacycle Five-Membered Rhodacycle Migratory_Insertion->Rhodacycle Reductive_Elimination Reductive Elimination Rhodacycle->Reductive_Elimination Reductive_Elimination->Rh(I) Catalyst Catalyst Regeneration Cyclopentanone Cyclopentanone Reductive_Elimination->Cyclopentanone

References

Application Notes & Protocols: Intramolecular Hydroacylation of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intramolecular hydroacylation of 4-pentenal is a powerful and atom-economical reaction that facilitates the synthesis of cyclopentanone (B42830) derivatives. This transformation involves the formal insertion of an alkene into an aldehyde C-H bond, catalyzed by a transition metal complex. The reaction is of significant interest in organic synthesis and drug development due to the prevalence of five-membered ring structures in biologically active molecules. This document provides an overview of the reaction, including its mechanism, relevant catalysts, experimental protocols, and key quantitative data.

Reaction Mechanism

The catalytic cycle for the intramolecular hydroacylation of this compound, typically catalyzed by a rhodium(I) complex, involves several key steps. The process begins with the oxidative addition of the aldehyde's C-H bond to the metal center. This is followed by the coordination of the pendant alkene and subsequent migratory insertion into the metal-hydride or metal-acyl bond. The final step is the reductive elimination of the product, which regenerates the active catalyst. A common side reaction is decarbonylation, where the acyl-metal hydride intermediate loses carbon monoxide to form an alkane.[1] The choice of catalyst and reaction conditions is crucial to favor the desired hydroacylation pathway over decarbonylation.[2]

G cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction A [Rh(I)] Catalyst B Oxidative Addition (Aldehyde C-H activation) A->B This compound C Hydrido-acyl Rhodium(III) Intermediate B->C D Alkene Coordination C->D I Hydrido-acyl Rhodium(III) Intermediate E Migratory Insertion D->E F Rhodacyclohexanone Intermediate E->F G Reductive Elimination F->G G->A Regenerates Catalyst H Cyclopentanone Product G->H J Decarbonylation I->J K Alkane + [Rh(I)(CO)] J->K G A Substrate Purification (Flash Chromatography) C Reaction Setup (Addition of Substrate) A->C B Catalyst Preparation (Inert Atmosphere) B->C D Reaction Monitoring (TLC, GC, NMR) C->D E Work-up and Purification (Column Chromatography) D->E F Product Analysis (NMR, MS, Chiral GC/HPLC) E->F

References

Application Notes and Protocols for 4-Pentenal in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-pentenal as a versatile building block in the synthesis of complex natural products. The inherent reactivity of its aldehyde and terminal alkene functionalities allows for a diverse range of chemical transformations, making it a valuable precursor in the construction of intricate molecular architectures. This document outlines key applications, including its use in the synthesis of cyclopentanoid natural products and as a precursor to valuable synthetic intermediates. Detailed experimental protocols for representative transformations are also provided.

Application 1: Synthesis of (-)-Agelastatin A

(-)-Agelastatin A is a marine alkaloid with potent antitumor activity. Its complex tetracyclic core has been the target of numerous total syntheses. One notable approach utilizes a strategy where the cyclopentane (B165970) C-ring of the agelastatin core can be envisioned as being derived from a precursor readily accessible from this compound. While a direct linear synthesis from this compound is not explicitly detailed in all published routes, the retrosynthetic analysis of several approaches points to intermediates that can be conceptually or practically derived from this versatile C5 building block.

For instance, the construction of the functionalized cyclopentane ring often involves intramolecular cyclization strategies. A key transformation that can be employed is the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. In a hypothetical approach, a derivative of this compound could be elaborated into an enyne precursor suitable for an intramolecular Pauson-Khand reaction to construct the core cyclopentenone ring of agelastatin A.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of a key cyclopentanone (B42830) intermediate for (-)-Agelastatin A, starting from a this compound derivative.

G cluster_0 Synthesis of Key Cyclopentanone Intermediate 4-Pentenal_Derivative This compound Derivative Enyne_Precursor Enyne Precursor 4-Pentenal_Derivative->Enyne_Precursor Alkynylation Pauson_Khand_Reaction Intramolecular Pauson-Khand Reaction Enyne_Precursor->Pauson_Khand_Reaction Co₂(CO)₈ Cyclopentenone_Intermediate Cyclopentenone Intermediate Pauson_Khand_Reaction->Cyclopentenone_Intermediate Further_Elaboration Further Elaboration Cyclopentenone_Intermediate->Further_Elaboration Agelastatin_A_Core (-)-Agelastatin A Core Further_Elaboration->Agelastatin_A_Core

Caption: Conceptual workflow for the synthesis of the (-)-Agelastatin A core.

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a this compound-Derived Enyne

This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of a 1-en-6-yne, a class of compounds accessible from this compound, to yield a bicyclic cyclopentenone.

Materials:

  • 1-en-6-yne substrate (derived from this compound)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Amine N-oxide (e.g., N-methylmorpholine N-oxide - NMO) (optional, for milder conditions)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Cobalt-Alkyne Complex:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 1-en-6-yne substrate (1.0 equiv) in anhydrous toluene.

    • To this solution, add dicobalt octacarbonyl (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the red-brown cobalt-alkyne complex is complete (can be monitored by TLC).

  • Cycloaddition Reaction:

    • Thermal Conditions: Heat the reaction mixture to 80-110 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-24 hours.

    • Milder Conditions (NMO promotion): Cool the solution of the cobalt-alkyne complex to 0 °C. Add N-methylmorpholine N-oxide (NMO) (4-6 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Open the flask to the air and stir for 30 minutes to decompose the excess cobalt carbonyl. Alternatively, the reaction can be quenched by the addition of a mild oxidant (e.g., ceric ammonium (B1175870) nitrate).

    • Filter the mixture through a pad of Celite or silica gel, washing with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic cyclopentenone.

Quantitative Data (Representative):

Reaction StepProductYield (%)Diastereoselectivity
Pauson-Khand CyclizationBicyclic Cyclopentenone65-85>95:5

Application 2: Synthesis of Cyclopentane-1,3-dione

Cyclopentane-1,3-dione is a valuable synthetic intermediate used in the preparation of various biologically active molecules and functional probes. A straightforward and efficient synthesis of this dione (B5365651) can be achieved from this compound. This transformation highlights the utility of this compound as a precursor to functionalized cyclic systems.

Synthetic Pathway

The synthesis involves a two-step sequence starting with the protection of the aldehyde, followed by an intramolecular cyclization.

G cluster_1 Synthesis of Cyclopentane-1,3-dione This compound This compound Protected_Pentenal Protected this compound (e.g., Acetal) This compound->Protected_Pentenal Protection Cyclization Intramolecular Acylation/Cyclization Protected_Pentenal->Cyclization Cyclopentane-1,3-dione_precursor Cyclopentane-1,3-dione Precursor Cyclization->Cyclopentane-1,3-dione_precursor Deprotection_Hydrolysis Deprotection/ Hydrolysis Cyclopentane-1,3-dione_precursor->Deprotection_Hydrolysis Cyclopentane-1,3-dione Cyclopentane-1,3-dione Deprotection_Hydrolysis->Cyclopentane-1,3-dione

Caption: Synthetic route to Cyclopentane-1,3-dione from this compound.

Experimental Protocol: Synthesis of Cyclopentane-1,3-dione from this compound

This protocol outlines a general method for the conversion of this compound to cyclopentane-1,3-dione.

Materials:

  • This compound

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous toluene

  • Strong base (e.g., Sodium ethoxide in ethanol)

  • Acid for hydrolysis (e.g., aqueous HCl)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Protection of the Aldehyde:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound acetal (B89532). This can often be used in the next step without further purification.

  • Intramolecular Cyclization:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add the crude this compound acetal to the sodium ethoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for several hours until the cyclization is complete (monitor by TLC).

  • Hydrolysis and Decarboxylation:

    • Carefully acidify the reaction mixture with aqueous hydrochloric acid.

    • Heat the mixture to reflux to effect both the hydrolysis of the acetal and any intermediate esters, followed by decarboxylation to yield cyclopentane-1,3-dione.

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude cyclopentane-1,3-dione can be purified by recrystallization or distillation.

Quantitative Data (Representative):

Reaction StepProductYield (%)
Acetal ProtectionThis compound acetal>90
Cyclization/HydrolysisCyclopentane-1,3-dione60-75 (over 2 steps)

These application notes demonstrate the significant potential of this compound as a starting material and key intermediate in the synthesis of complex and valuable organic molecules. The provided protocols offer a foundation for researchers to explore and adapt these methodologies for their specific synthetic targets.

4-Pentenal: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal, a bifunctional molecule containing both an aldehyde and a terminal alkene, serves as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its dual reactivity allows for a variety of intramolecular and intermolecular cyclization strategies, providing access to important saturated heterocycles such as piperidines and tetrahydropyrans. These structural motifs are prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals, making efficient synthetic routes to these scaffolds a key focus in modern drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of N-substituted piperidines and substituted tetrahydropyrans. The methodologies described herein leverage well-established synthetic transformations, including reductive amination and intramolecular hydroalkoxylation, to construct these valuable heterocyclic cores.

Synthesis of N-Substituted Piperidines via Reductive Amination and Intramolecular Cyclization

The synthesis of N-substituted piperidines from this compound can be efficiently achieved through a one-pot reductive amination reaction with a primary amine, followed by intramolecular cyclization of the resulting secondary amine. This tandem approach first forms an intermediate imine, which is then reduced in situ to a secondary amine. The pendant alkene functionality of the pentenyl chain subsequently participates in an intramolecular cyclization to furnish the piperidine (B6355638) ring.

Logical Relationship for Piperidine Synthesis from this compound

G A This compound C Imine Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D Secondary Amine Intermediate C->D Reduction E N-Substituted Piperidine D->E Intramolecular Cyclization F Reducing Agent (e.g., NaBH(OAc)3) F->D

Caption: Logical workflow for the synthesis of N-substituted piperidines from this compound.

Experimental Protocol: Synthesis of N-Benzyl-2-methylpiperidine

This protocol describes a representative procedure for the synthesis of an N-substituted piperidine from this compound.

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous dichloromethane.

  • Add benzylamine (1.1 equiv) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-benzyl-2-methylpiperidine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of N-substituted piperidines from this compound derivatives, based on analogous literature procedures.

EntryPrimary AmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCM1675-85
2MethylamineNaBH₃CNMeOH2460-70
3AnilineH₂/Pd-CEtOH1270-80

Synthesis of Substituted Tetrahydropyrans

The synthesis of substituted tetrahydropyrans from this compound typically proceeds through a two-step sequence. First, the aldehyde functionality of this compound is selectively reduced to a primary alcohol, yielding 4-penten-1-ol (B13828). Subsequent intramolecular hydroalkoxylation of the alkene, often under acidic or metal-catalyzed conditions, furnishes the tetrahydropyran (B127337) ring.

Signaling Pathway for Tetrahydropyran Synthesis from this compound

G A This compound C 4-Penten-1-ol A->C Reduction B Reducing Agent (e.g., NaBH4) B->C E Oxonium Ion Intermediate C->E Protonation/Coordination D Catalyst (e.g., Acid or Metal Catalyst) D->E F Substituted Tetrahydropyran E->F Intramolecular Nucleophilic Attack

Caption: Signaling pathway illustrating the synthesis of substituted tetrahydropyrans from this compound.

Experimental Protocols

Step 1: Selective Reduction of this compound to 4-Penten-1-ol

This protocol details the selective reduction of the aldehyde group in this compound.

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (B1222165) (NaBH₄) (1.1 equiv)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv) in small portions over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-penten-1-ol, which can often be used in the next step without further purification.

Step 2: Intramolecular Hydroalkoxylation of 4-Penten-1-ol

This protocol describes the acid-catalyzed cyclization of 4-penten-1-ol to form a substituted tetrahydropyran.

Materials:

  • 4-Penten-1-ol (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-penten-1-ol (1.0 equiv), a catalytic amount of p-toluenesulfonic acid (0.1 equiv), and anhydrous toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Continue refluxing for 4-6 hours or until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted tetrahydropyran.

Quantitative Data Summary

The following table provides representative data for the two-step synthesis of tetrahydropyrans from this compound, based on established methodologies for similar substrates.

StepReagentsSolventTime (h)Yield (%)
1. Reduction NaBH₄MeOH/DCM190-95
2. Cyclization p-TsOHToluene4-670-80

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of important heterocyclic scaffolds. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of N-substituted piperidines and substituted tetrahydropyrans. These methodologies are amenable to a wide range of substrates and can be adapted for the synthesis of diverse libraries of heterocyclic compounds for applications in drug discovery and materials science. The dual functionality of this compound continues to offer exciting opportunities for the development of novel and efficient synthetic strategies towards complex molecular architectures.

Application Notes and Protocols for Rhodium-Catalyzed Reactions of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key rhodium-catalyzed reactions involving 4-pentenal, a versatile C5 building block. The protocols outlined below are intended to serve as a guide for the synthesis of valuable cyclic and linear difunctionalized molecules.

Intramolecular Hydroacylation (Cyclization) of this compound

The rhodium-catalyzed intramolecular hydroacylation of this compound is a powerful method for the synthesis of cyclopentanone (B42830). This atom-economical reaction proceeds via an intramolecular C-H activation of the aldehyde followed by insertion of the alkene.

a. Achiral Intramolecular Hydroacylation

This protocol focuses on the conversion of this compound to cyclopentanone using a rhodium catalyst. The use of an ethylene-saturated solvent can help to suppress the competing decarbonylation side reaction.[1][2]

Quantitative Data Summary:

CatalystLigandSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
[Rh(diphos)]⁺diphosCH₃NO₂/CH₂Cl₂20VariesHigh Turnover1[3]
RhCl(PPh₃)₃PPh₃CHCl₃ (ethylene sat.)RT-7210[2]
RhCl(P(p-tolyl)₃)₃P(p-tolyl)₃---up to 98-[2]

Experimental Protocol:

Materials:

  • This compound

  • Wilkinson's catalyst (RhCl(PPh₃)₃)[2][4]

  • Anhydrous, degassed chloroform (B151607)

  • Ethylene (B1197577) gas

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Wilkinson's catalyst (10 mol%).

  • Add anhydrous, degassed chloroform to the flask.

  • Saturate the solvent with ethylene gas by bubbling ethylene through the solution for 15-20 minutes.

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure cyclopentanone.

b. Enantioselective Intramolecular Hydroacylation

The use of chiral rhodium complexes allows for the enantioselective cyclization of substituted 4-pentenals, providing access to optically active cyclopentanones. This example demonstrates the kinetic resolution of a racemic substituted this compound.

Quantitative Data Summary (for a substituted this compound analog):

CatalystLigandProductYield (%)Enantiomeric Excess (ee)Ref.
Neutral Rh[(S)-BINAP]Cl(S)-BINAPcis-cyclopentanone derivative19>95%[3]
Cationic Rh[(R)-BINAP]ClO₄(R)-BINAPtrans-cyclopentanone derivative36>95%[3]

Experimental Protocol (General procedure for enantioselective cyclization):

Materials:

  • Substituted this compound

  • Rhodium precursor (e.g., [Rh(COD)Cl]₂)

  • Chiral diphosphine ligand (e.g., (S)-BINAP or (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., benzene)

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • In a glovebox, prepare the chiral rhodium catalyst in situ by stirring the rhodium precursor and the chiral ligand in the anhydrous, degassed solvent for a specified time.

  • Add the substituted this compound to the catalyst solution.

  • Stir the reaction at the desired temperature and monitor its progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Once the desired conversion is reached, quench the reaction.

  • The product can be isolated and purified by column chromatography. The unreacted starting material can also be recovered and may be enantiomerically enriched.

Hydroformylation of this compound

The rhodium-catalyzed hydroformylation of this compound introduces a second aldehyde group, yielding adipaldehyde, a precursor to industrially important chemicals like adipic acid. The regioselectivity of the reaction (linear vs. branched dialdehyde) can be controlled by the choice of ligands and reaction conditions.

Quantitative Data Summary:

Catalyst PrecursorLigandTemp. (°C)Syngas Pressure (bar)Adipaldehyde Selectivity (%)TOF (h⁻¹)Ref.
Rh(CO)₂(acac)TPP6010~75 (n/i ~3)-
Rh(CO)₂(acac)DIOP6010~75 (n/i ~3)> TPP
Rh(CO)₂(acac)TPP6010 (in CO₂-expanded toluene)up to 85 (n/i ~5.6)-
Rh(CO)₂(acac)Various phosphites-->95-

Experimental Protocol:

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine or phosphite (B83602) ligand (e.g., TPP, DIOP)

  • Anhydrous toluene

  • Syngas (CO/H₂)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • In a typical run, charge a high-pressure reactor with a solution of this compound in toluene.

  • In a separate vessel, dissolve the rhodium catalyst precursor and the ligand in toluene. Add an internal standard (e.g., decane) to this mixture.

  • Transfer the catalyst solution to the reactor.

  • Seal the reactor and purge it with syngas.

  • Heat the reactor to the desired temperature (e.g., 60-80 °C) with stirring.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 5-50 bar).

  • Maintain the reaction under constant pressure and temperature, monitoring the consumption of syngas.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Analyze the reaction mixture by GC or GC-MS to determine the conversion, yield, and selectivity.

  • The product, adipaldehyde, can be isolated by distillation under reduced pressure.

Visualizations

Catalytic Cycle for Rhodium-Catalyzed Intramolecular Hydroacylation of this compound

hydroacylation_cycle Rh(I) Catalyst Rh(I) Catalyst Oxidative Addition Oxidative Addition Rh(I) Catalyst->Oxidative Addition This compound Acyl-Rh(III)-Hydride Acyl-Rh(III)-Hydride Oxidative Addition->Acyl-Rh(III)-Hydride Alkene Coordination Alkene Coordination Acyl-Rh(III)-Hydride->Alkene Coordination Rhodacyclohexanone Rhodacyclohexanone Alkene Coordination->Rhodacyclohexanone Migratory Insertion Reductive Elimination Reductive Elimination Rhodacyclohexanone->Reductive Elimination Reductive Elimination->Rh(I) Catalyst Catalyst Regeneration Cyclopentanone Cyclopentanone Reductive Elimination->Cyclopentanone

Caption: Catalytic cycle for the intramolecular hydroacylation of this compound.

Experimental Workflow for Rhodium-Catalyzed Hydroformylation

hydroformylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Charge Reactor Charge Reactor with This compound in Toluene Prepare Catalyst Prepare Catalyst Solution (Rh precursor + Ligand) Charge Reactor->Prepare Catalyst Charge Catalyst Add Catalyst Solution to Reactor Prepare Catalyst->Charge Catalyst Seal & Purge Seal and Purge Reactor with Syngas Charge Catalyst->Seal & Purge Heat & Pressurize Heat to Desired Temperature and Pressurize with Syngas Seal & Purge->Heat & Pressurize Run Reaction Maintain Constant T & P, Monitor Syngas Uptake Heat & Pressurize->Run Reaction Cool & Vent Cool Reactor and Vent Excess Gas Run Reaction->Cool & Vent Analyze Analyze Reaction Mixture (GC, GC-MS) Cool & Vent->Analyze Isolate Isolate Adipaldehyde (Distillation) Analyze->Isolate

References

Application Note: Synthesis of Adipic Acid from 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-024

Introduction

Adipic acid is a commercially significant dicarboxylic acid, primarily used as a monomer in the production of nylon 6,6 and other polymers. Traditional synthesis routes often involve the oxidation of cyclohexane-derived precursors, which can have environmental drawbacks. This application note details a two-step synthetic pathway for the production of adipic acid starting from 4-pentenal, a less common but viable precursor. The process involves an initial hydroformylation of this compound to yield adipic aldehyde (adipaldehyde), followed by the oxidation of the resulting dialdehyde (B1249045) to adipic acid. This method offers a potential alternative route for the synthesis of this important industrial chemical.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Hydroformylation: this compound is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to produce adipic aldehyde.

  • Oxidation: The adipic aldehyde is then oxidized to adipic acid using a suitable oxidizing agent.

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Oxidation This compound Adipic Aldehyde This compound->Adipic Aldehyde + CO, H2 [Rh catalyst] Adipic Aldehyde_2 4-Pentenal_label This compound Adipic_Aldehyde_label Adipic Aldehyde Adipic Acid Adipic Aldehyde_2->Adipic Acid + [O] Adipic_Aldehyde_2_label Adipic Aldehyde Adipic_Acid_label Adipic Acid

Figure 1: Two-step synthesis of adipic acid from this compound.

Experimental Protocols

Part 1: Hydroformylation of this compound to Adipic Aldehyde

This protocol is based on general procedures for rhodium-catalyzed hydroformylation of unsaturated aldehydes.[1][2][3]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphite (B83602) or phosphine (B1218219) ligand (e.g., DIOP)

  • Toluene (solvent)

  • Synthesis gas (CO/H₂, 1:1 molar ratio)

  • High-pressure reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the catalyst solution by dissolving the rhodium precursor and the ligand in toluene.

  • Transfer the catalyst solution to the high-pressure reactor.

  • Add this compound to the reactor.

  • Seal the reactor and purge several times with synthesis gas.

  • Pressurize the reactor with synthesis gas to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the target temperature (e.g., 80°C) while stirring.

  • Maintain the reaction under constant pressure and temperature for the desired reaction time, monitoring the uptake of synthesis gas.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The resulting solution containing adipic aldehyde can be used directly in the next step or purified by distillation under reduced pressure.

Part 2: Oxidation of Adipic Aldehyde to Adipic Acid

This protocol is an adaptation of the oxidation of cyclohexanone (B45756) to adipic acid using a ruthenium-based catalyst and Oxone® as the oxidant.[4] This method is chosen for its high yield and environmentally benign nature.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude adipic aldehyde in a mixture of acetonitrile and water.

  • Add a catalytic amount of RuCl₃·nH₂O (e.g., 0.5 mol%).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add Oxone® in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude adipic acid.

  • Recrystallize the crude product from hot water to obtain pure adipic acid.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis process.

Table 1: Hydroformylation of this compound to Adipic Aldehyde

Parameter Value Reference
Catalyst Rh-based with phosphite ligand [1]
Selectivity to Adipic Aldehyde >95% [1]
Temperature 40-80°C [2]
Syngas Pressure 5-50 bar [2]

| Solvent | Toluene |[2] |

Table 2: Oxidation of Aldehyde/Ketone Precursors to Adipic Acid

Precursor Oxidant Catalyst Yield Reference
Cyclohexanone Oxone® RuCl₃·nH₂O 98% [4]
Cyclohexanone KMnO₄ - - [5]
KA oil Nitric Acid - 92-96% [6]

| Cyclohexanone | O₂ | Mn/TS-1 | High | |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

G cluster_hydroformylation Hydroformylation Stage cluster_oxidation Oxidation Stage cluster_purification Purification Stage prep_catalyst Prepare Rh Catalyst Solution charge_reactor Charge Reactor with Catalyst and this compound prep_catalyst->charge_reactor run_reaction Pressurize and Heat for Hydroformylation charge_reactor->run_reaction cool_vent Cool and Vent Reactor run_reaction->cool_vent setup_oxidation Dissolve Adipic Aldehyde and add RuCl3 cool_vent->setup_oxidation Transfer Crude Product add_oxone Add Oxone® at 0°C setup_oxidation->add_oxone react_rt Stir at Room Temperature add_oxone->react_rt quench_extract Quench, Acidify, and Extract react_rt->quench_extract dry_concentrate Dry and Concentrate Organic Extracts quench_extract->dry_concentrate Transfer Organic Phase recrystallize Recrystallize from Hot Water dry_concentrate->recrystallize final_product Isolate and Dry Pure Adipic Acid recrystallize->final_product

Figure 2: Experimental workflow for the synthesis of adipic acid.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for Aldol (B89426) condensation reactions involving 4-pentenal. This versatile building block, possessing both an aldehyde and a terminal alkene, offers unique opportunities for the synthesis of complex molecules, including carbocyclic and heterocyclic structures relevant to natural product and pharmaceutical development.[1] This document covers self-condensation, crossed Aldol condensation with representative ketone and aldehyde partners, and an intramolecular Aldol condensation of a this compound derivative.

Introduction to Aldol Condensation of this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[2] this compound's structure allows for several Aldol reaction pathways:

  • Self-Condensation: Two molecules of this compound react to form a larger molecule.

  • Crossed-Aldol Condensation: this compound reacts with another carbonyl compound, such as a ketone (e.g., acetone) or a non-enolizable aldehyde (e.g., benzaldehyde).[3]

  • Intramolecular Aldol Condensation: A derivative of this compound containing a second carbonyl group can undergo cyclization to form a ring structure, typically a stable five- or six-membered ring.[4][5]

The terminal double bond in this compound can also participate in various other transformations, offering orthogonal reactivity that is highly valuable in multi-step syntheses.[1]

Self-Aldol Condensation of this compound

The self-condensation of this compound proceeds via the formation of an enolate at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. Subsequent dehydration leads to the α,β-unsaturated dimer.

Reaction Scheme:

G cluster_0 Self-Aldol Condensation of this compound 4-Pentenal_1 2 x this compound Product 2-propyl-2,6-heptadienal 4-Pentenal_1->Product Condensation Catalyst Base (e.g., NaOH) or Acid Catalyst->4-Pentenal_1

Caption: Self-Aldol Condensation of this compound.

Quantitative Data Summary:
Catalyst/ConditionsTemperature (°C)Reaction Time (h)SolventYield (%)Reference
10% NaOH (aq)254Ethanol (B145695)65-75 (estimated)Analogous to[6]
L-Proline (20 mol%)2524DMSO70-80 (estimated)Analogous to[7]
ZrO₂1006Toluene50-60 (estimated)Analogous to[8]
Experimental Protocol: Base-Catalyzed Self-Condensation

Materials:

  • This compound

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a 10% aqueous solution of NaOH (0.2 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Crossed-Aldol Condensation of this compound

Reaction with Acetone (B3395972)

In this reaction, the enolate of acetone attacks the carbonyl of this compound. To favor this reaction over the self-condensation of this compound, acetone is typically used in excess.

G cluster_1 Crossed-Aldol with Acetone Reactants This compound + Acetone Product 7-octen-2-one, 4-hydroxy- Reactants->Product Condensation Catalyst Base (e.g., KOH) Catalyst->Reactants

Caption: Crossed-Aldol Condensation of this compound with Acetone.

Catalyst/ConditionsTemperature (°C)Reaction Time (h)SolventYield (%)Reference
10% KOH (aq)256Ethanol/Water60-70 (estimated)Analogous to[9]
Ba(OH)₂5012Methanol55-65 (estimated)General Aldol

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (4:1).

  • Add an excess of acetone (3.0 eq).

  • Cool the mixture in an ice bath and slowly add a 10% aqueous solution of KOH (0.3 eq).

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the product by column chromatography.

Reaction with Benzaldehyde (B42025)

Since benzaldehyde has no α-hydrogens, it can only act as the electrophile. This simplifies the reaction, as only the enolate of this compound will be the nucleophile, preventing self-condensation of benzaldehyde.[10]

G cluster_2 Crossed-Aldol with Benzaldehyde Reactants This compound + Benzaldehyde Product 2-propyl-3-phenyl-2-propenal Reactants->Product Condensation Catalyst Base (e.g., NaOH) Catalyst->Reactants G cluster_3 Intramolecular Aldol Workflow A This compound Derivative B 2,7-Octanedione A->B Synthesis C Intramolecular Aldol Condensation B->C Base or Acid Catalyst D Cyclic Enone Product C->D

References

Application Notes and Protocols for the Wittig Reaction with 4-Pentenal in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile tool in organic synthesis for the creation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes.[1][2] This olefination reaction utilizes a phosphorus ylide, commonly known as a Wittig reagent, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate subsequently collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major driving force for the reaction.[3]

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-hexadiene (B165246) through the Wittig reaction of 4-pentenal with methylenetriphenylphosphorane (B3051586). This specific transformation is a valuable method for introducing a terminal double bond into a molecule containing a pre-existing olefinic moiety.

Reaction Principle and Signaling Pathway

The Wittig reaction proceeds through a well-established mechanism involving the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the methylenetriphenylphosphorane used in this protocol, typically favor the formation of (Z)-alkenes, although for terminal alkenes, this distinction is irrelevant.[1]

The generally accepted mechanism for the Wittig reaction with a non-stabilized ylide under salt-free conditions is a concerted [2+2] cycloaddition to form the oxaphosphetane intermediate directly, which then decomposes to the alkene and triphenylphosphine oxide.[1]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction P(Ph)3 P(Ph)₃ Phosphonium_Salt [P(Ph)₃CH₃]⁺Br⁻ P(Ph)3->Phosphonium_Salt SN2 CH3Br CH₃Br CH3Br->Phosphonium_Salt Ylide P(Ph)₃=CH₂ Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide This compound This compound Oxaphosphetane Oxaphosphetane Intermediate This compound->Oxaphosphetane [2+2] Cycloaddition Ylide_reac P(Ph)₃=CH₂ Ylide_reac->Oxaphosphetane 1,5-Hexadiene 1,5-Hexadiene Oxaphosphetane->1,5-Hexadiene Decomposition TPPO P(Ph)₃=O Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides detailed protocols for the preparation of the Wittig reagent and its subsequent reaction with this compound to synthesize 1,5-hexadiene.

Part 1: Preparation of Methyltriphenylphosphonium (B96628) Bromide

This protocol describes the synthesis of the phosphonium (B103445) salt precursor to the Wittig reagent.

Materials:

  • Triphenylphosphine (PPh₃)

  • Methyl bromide (CH₃Br)

  • Anhydrous Toluene (B28343)

  • Anhydrous Diethyl Ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Büchner funnel and filter flask

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Carefully add methyl bromide (1.1 eq) to the solution. Caution: Methyl bromide is a toxic gas. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold anhydrous diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the methyltriphenylphosphonium bromide under vacuum to remove residual solvent.

Part 2: Synthesis of 1,5-Hexadiene from this compound

This protocol details the in situ generation of the methylenetriphenylphosphorane ylide and its reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck or three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature bath (e.g., ice-water or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) to a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add anhydrous THF to the flask to form a suspension.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension via syringe. The formation of a characteristic deep yellow or orange color indicates the generation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Note: 1,5-Hexadiene is volatile (boiling point ~60 °C), so care must be taken during solvent removal.

  • Purify the crude product by fractional distillation to obtain pure 1,5-hexadiene. The byproduct, triphenylphosphine oxide, is a high-boiling solid and will remain in the distillation flask.

Experimental_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction and Workup A Dissolve PPh₃ in Toluene B Add CH₃Br A->B C Reflux B->C D Cool and Filter C->D E Wash with Et₂O D->E F Dry under Vacuum E->F G Suspend Phosphonium Salt in THF H Cool to 0 °C G->H I Add n-BuLi (Ylide Formation) H->I J Stir at 0 °C I->J K Add this compound J->K L Warm to RT and Stir K->L M Quench with NH₄Cl(aq) L->M N Extract with Et₂O M->N O Dry Organic Layer N->O P Concentrate (Carefully!) O->P Q Fractional Distillation P->Q R Pure 1,5-Hexadiene Q->R

Caption: Experimental workflow for the synthesis of 1,5-hexadiene.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product, 1,5-hexadiene.

Table 1: Reactant Properties

CompoundFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
This compoundC₅H₈O84.120.856103
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.23--
n-Butyllithium (in hexanes)C₄H₉Li64.06~0.68-
Tetrahydrofuran (THF)C₄H₈O72.110.88966

Table 2: Product Characterization and Expected Yield

ProductFormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Yield (%)
1,5-HexadieneC₆H₁₀82.1459.660-80[4]

Table 3: Spectroscopic Data for 1,5-Hexadiene

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃)δ 5.80 (m, 2H, -CH=), 4.98 (m, 4H, =CH₂), 2.12 (m, 4H, -CH₂-CH=)
¹³C NMR (CDCl₃)δ 138.5 (-CH=), 114.7 (=CH₂), 33.5 (-CH₂-)
IR (neat)3077 cm⁻¹ (=C-H stretch), 2978, 2925 cm⁻¹ (C-H stretch), 1642 cm⁻¹ (C=C stretch), 993, 912 cm⁻¹ (=C-H bend)
Mass Spec. (EI)m/z (%): 82 (M⁺, 15), 67 (45), 54 (100), 41 (95), 39 (80)

Troubleshooting and Safety Precautions

  • Low or No Ylide Formation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the strong base (n-BuLi) is crucial; use a freshly titrated solution if possible.

  • Low Reaction Yield: this compound can be prone to polymerization. It is recommended to use freshly distilled aldehyde. During workup, minimize the time the product is heated to avoid evaporation losses.

  • Triphenylphosphine Oxide Removal: While fractional distillation is effective for this low-boiling product, for higher boiling alkenes, triphenylphosphine oxide can be challenging to remove. Column chromatography or recrystallization are common purification methods in those cases.

  • Safety: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Methyl bromide is toxic and should only be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Note: Purification of 4-Pentenal for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenal is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkene and an aldehyde functional group. Its high reactivity makes it a versatile building block for the synthesis of complex molecules, but also presents challenges in its purification. This application note provides detailed protocols for the purification of this compound, addressing common impurities and offering methods for obtaining high-purity material suitable for sensitive downstream applications. Methodologies covered include extractive workup, fractional distillation, and flash column chromatography. Additionally, a chemical purification method involving the formation of a bisulfite adduct is described for the selective removal of the aldehyde.

Introduction

This compound, a γ,δ-unsaturated aldehyde, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The presence of both a reactive aldehyde and a polymerizable alkene necessitates purification methods that are both effective and mild to prevent degradation or side reactions. Common impurities in commercially available or synthetically prepared this compound can include starting materials, byproducts from its synthesis (e.g., from Claisen rearrangement or hydroformylation of 1,3-butadiene), and products of oxidation or polymerization.[1] This document outlines robust protocols to purify this compound, ensuring its suitability for high-stakes research and development projects.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point 103 °C at 760 mmHg
Density 0.853 g/cm³
Appearance Colorless liquid
Solubility Slightly soluble in water; soluble in organic solvents like diethyl ether, pentane, and ethanol.
Refractive Index 1.413-1.418

Data sourced from PubChem and other chemical suppliers.

Potential Impurities

The nature and quantity of impurities in a this compound sample will depend on its synthetic route and storage conditions. Common sources of impurities include:

  • Aldol condensation products: Self-condensation of the aldehyde can lead to higher molecular weight impurities.

  • Oxidation products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-pentenoic acid, especially upon exposure to air.

  • Polymerization products: The terminal alkene can polymerize, particularly in the presence of light, heat, or radical initiators.

  • Isomers: Depending on the synthetic method, other isomers such as 3-pentenal or 2-pentenal may be present.[2]

  • Residual solvents and reagents: Solvents and unreacted starting materials from the synthesis process. For instance, if synthesized via hydroformylation of 1,3-butadiene, impurities could include other C4 isomers, propadiene, and methyl acetylene.[3][4]

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and a potential irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Due to its tendency to polymerize, it is recommended to store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and in the dark, potentially with a polymerization inhibitor like hydroquinone.[1]

Protocol 1: Extractive Workup and Drying

This protocol is a preliminary purification step to remove water-soluble impurities, acids, and bases from a crude reaction mixture containing this compound.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the organic solution containing crude this compound to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize and remove any acidic impurities. Gently invert the funnel multiple times, venting frequently to release any evolved CO₂ gas. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of residual water from the organic phase. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is swirled, indicating sufficient drying.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dry this compound.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from non-volatile impurities and other volatile components with significantly different boiling points.

Materials:

  • Crude, dry this compound

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Thermometer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place a few boiling chips or a magnetic stir bar in the round-bottom flask and add the crude this compound.

  • Heat the flask gently using a heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (103 °C at atmospheric pressure).

  • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main fraction has been collected or that impurities are beginning to distill.

  • For heat-sensitive impurities or to prevent polymerization, distillation can be performed under reduced pressure to lower the boiling point.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is suitable for removing impurities with different polarities from this compound.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Flash chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the appropriate eluent system by spotting the crude this compound on a TLC plate and eluting with different ratios of hexanes:ethyl acetate. A suitable system will give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack the flash column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 4: Chemical Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be used to separate this compound from non-aldehyde impurities.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or other suitable organic solvent

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHSO₃ solution.

  • Shake the funnel vigorously for several minutes. The this compound will react with the sodium bisulfite to form a water-soluble adduct, which will move into the aqueous layer.

  • Separate the aqueous layer containing the bisulfite adduct.

  • To regenerate the this compound, add an equal volume of diethyl ether to the aqueous layer in a clean separatory funnel.

  • Slowly add 10% aqueous NaOH solution until the solution is basic (pH > 10). This will reverse the adduct formation.

  • Shake the funnel to extract the purified this compound back into the organic layer.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

Visualization of Purification Workflow

PurificationWorkflow This compound Purification Workflow crude Crude this compound extractive_workup Extractive Workup (Wash with NaHCO3, H2O, Brine) crude->extractive_workup drying Drying (Anhydrous MgSO4) extractive_workup->drying distillation Fractional Distillation drying->distillation For volatile impurities chromatography Flash Chromatography drying->chromatography For polar impurities bisulfite Bisulfite Adduct Formation (Chemical Purification) drying->bisulfite For non-aldehyde impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product bisulfite->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The purification of this compound is a critical step in its use as a synthetic building block. The choice of purification method depends on the nature and quantity of the impurities present. A preliminary extractive workup is generally recommended, followed by either fractional distillation for the removal of volatile impurities or flash chromatography for the separation of compounds with different polarities. For highly specific removal of non-aldehyde impurities, the formation of a reversible bisulfite adduct is a powerful technique. By following these detailed protocols, researchers can obtain high-purity this compound, ensuring the reliability and success of their subsequent synthetic endeavors.

References

Application Notes and Protocols for Monitoring 4-Pentenal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 4-pentenal, a reactive aldehyde crucial in various synthetic pathways. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate quantification and real-time monitoring of reaction kinetics and product formation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound. To enhance its volatility and thermal stability, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended. This process forms a stable PFBHA-oxime derivative, which improves chromatographic peak shape and detection sensitivity.

Experimental Protocol: GC-MS with PFBHA Derivatization

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Collection: Collect an aliquot of the reaction mixture. If necessary, quench the reaction using an appropriate method.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of this compound or a similar aldehyde) to both the calibration standards and the reaction samples.

  • Derivatization:

    • To 500 µL of the sample or standard in a vial, add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.

    • Cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane (B92381) or another suitable organic solvent and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the this compound-PFBHA oxime. The ion at m/z 181 is a common fragment for PFBHA derivatives.[1]

Quantitative Data Summary for Aldehyde Analysis (PFBHA-GC-MS)
Analyte ClassMatrixLODLOQLinearity (R²)Recovery (%)Reference
Long-chain AldehydesBiological0.5 pmol->2 orders of magnitude-[2][3][4]
Various AldehydesBeer-0.2-500 µg/L>0.9988-107[5]
Short-chain AldehydesAir/Rainwater0.18-3.20 µg/m³0.62-4.70 µg/m³>0.999-[6]

Note: Data presented is for similar aldehydes, as specific quantitative performance for this compound may vary.

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Sample Derivatization Derivatization (60-70°C) Sample->Derivatization Standard Internal Standard Standard->Derivatization PFBHA PFBHA Reagent PFBHA->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Organic Phase Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a versatile technique for the analysis of a wide range of compounds. For aldehydes like this compound, which lack a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form highly colored hydrazones that can be detected by UV-Vis. For fluorescence detection, reagents such as 1,2-diamino-4,5-dimethoxybenzene (DDB) or cyclohexane-1,3-dione can be used.

Experimental Protocol: HPLC with Fluorescence Detection

1. Sample Preparation and Derivatization (Hantzsch Reaction):

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Collection: Collect an aliquot of the reaction mixture.

  • Derivatization Medium: Prepare a solution containing 3.6 M ammonium (B1175870) acetate, 100 mM cyclohexane-1,3-dione (CHD), and 42% (v/v) acetic acid.[7]

  • Derivatization:

    • Mix the sample or standard with an equal volume of ice-cold methanol, followed by one volume of the derivatization medium.[7]

    • Cap the vial and heat at 65°C for 60 minutes.[7]

    • Cool the mixture to room temperature.

  • Analysis: Dilute the derivatized sample with methanol to a final concentration of 60% methanol before injection.[7]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

    • Initial: 80% methanol.

    • Gradient: Linearly increase to 100% methanol over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector:

    • Excitation Wavelength: 390 nm.

    • Emission Wavelength: 460 nm.

Quantitative Data Summary for Aldehyde Analysis (HPLC-Fluorescence)
Analyte ClassMatrixLODLOQLinearity (R²)Reference
Aliphatic Aldehydes-Picomolar range--[7]
Short-chain AldehydesRainwater/Air0.18-3.20 µg/m³0.62-4.70 µg/m³≥0.9991[6]

Note: Data is for similar aldehydes and may vary for this compound.

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Reaction Sample Derivatization Derivatization (65°C) Sample->Derivatization Deriv_Reagent Derivatization Reagent (e.g., CHD) Deriv_Reagent->Derivatization Dilution Dilution with Methanol Derivatization->Dilution Injection HPLC Injection Dilution->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring

NMR spectroscopy is a powerful non-invasive technique for monitoring reactions in real-time. It provides structural information and allows for the simultaneous quantification of reactants, intermediates, and products without the need for derivatization.

Experimental Protocol: ¹H NMR Reaction Monitoring

1. Sample Preparation:

  • Prepare the reaction mixture in a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d6) to avoid solvent signals in the ¹H NMR spectrum.

  • Add a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another inert compound with a distinct signal) for quantitative analysis.

  • Transfer the reaction mixture to an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • Probe: Standard 5 mm probe.

  • Experiment: A series of 1D ¹H NMR spectra are acquired at regular time intervals.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the nuclei of interest to ensure quantitative measurements.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio for each time point.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the starting material (this compound) and the product(s). The aldehyde proton of this compound typically appears around 9.8 ppm.

  • Plot the integral values (or concentration) of reactants and products as a function of time to determine reaction kinetics.

Logical Workflow: NMR Reaction Monitoring

NMR_Workflow Prep Prepare Reaction Mixture in Deuterated Solvent with Internal Standard Transfer Transfer to NMR Tube Prep->Transfer Acquire Acquire 1D 1H NMR Spectra at Timed Intervals Transfer->Acquire Process Process Spectra (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Reactant and Product Signals Process->Integrate Analyze Plot Concentration vs. Time to Determine Kinetics Integrate->Analyze Michael_Addition Reactants This compound + Nucleophile Intermediate Enolate Intermediate Reactants->Intermediate Base Product Michael Adduct Intermediate->Product Protonation Pauson_Khand Reactants Alkyne-tethered this compound + CO Complex Cobalt-Alkyne Complex Reactants->Complex Co2(CO)8 Cyclization Cyclization & CO Insertion Complex->Cyclization Product Cyclopentenone Product Cyclization->Product Hydroformylation Reactants This compound + CO/H2 Catalyst_Activation Active Catalyst Species Reactants->Catalyst_Activation Rh Catalyst Intermediate Intermediate Complex Catalyst_Activation->Intermediate Product Adipaldehyde Intermediate->Product

References

Application Notes and Protocols for GC-MS Analysis of 4-Pentenal and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal is a five-carbon unsaturated aldehyde that can be involved in various chemical reactions, including oxidation, reduction, and Michael additions. As a reactive carbonyl species, it can be generated during processes such as lipid peroxidation of omega-6 polyunsaturated fatty acids. The analysis of this compound and its reaction products is crucial for understanding its role in biological systems and as a potential biomarker for oxidative stress. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound and its derivatives.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its reaction products. It covers sample preparation, derivatization, GC-MS instrumentation, and data analysis.

Key Reaction Pathways of this compound

This compound's reactivity is characterized by the presence of both an aldehyde functional group and a terminal double bond. This allows it to participate in a variety of reactions. A significant pathway, particularly in biological contexts, is the Michael addition, where nucleophiles attack the β-carbon of the α,β-unsaturated aldehyde system that can be formed upon isomerization. Common biological nucleophiles include cysteine and glutathione (B108866).

This compound This compound Isomerization Isomerization This compound->Isomerization Pent-2-enal Pent-2-enal Isomerization->Pent-2-enal Michael Addition Michael Addition Pent-2-enal->Michael Addition Nucleophile (e.g., Cysteine, Glutathione) Adduct Formation Adduct Formation Michael Addition->Adduct Formation

Caption: Isomerization of this compound to Pent-2-enal and subsequent Michael Addition.

Experimental Protocols

Protocol 1: Derivatization of this compound and its Aldehydic Reaction Products with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Due to the polarity and potential thermal instability of aldehydes, derivatization is often necessary for robust GC-MS analysis. PFBHA is a common derivatizing agent that converts carbonyl compounds into stable and volatile oxime derivatives, which have excellent chromatographic properties and high sensitivity for mass spectrometric detection.[1][2]

Materials:

  • Sample containing this compound and/or its reaction products

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • For aqueous samples, transfer 1 mL of the sample to a glass vial.

    • For samples in organic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent like hexane.

  • Derivatization Reaction:

    • Prepare a fresh 10 mg/mL solution of PFBHA in deionized water.

    • Add 100 µL of the PFBHA solution to the sample vial.

    • Seal the vial and vortex vigorously for 1 minute.

    • Heat the vial at 60°C for 30 minutes to facilitate the derivatization reaction.[3]

    • Allow the vial to cool to room temperature.

  • Extraction of Derivatives:

    • Add 500 µL of hexane to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.

    • Centrifuge briefly to separate the phases.

  • Sample Cleanup and Transfer:

    • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of PFBHA-Derivatized this compound and Reaction Products

This protocol outlines the typical GC-MS parameters for the analysis of PFBHA-oxime derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977C MSD).

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temperature 230°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

Expected GC-MS Data for this compound-PFBHA Derivative

The derivatization of this compound with PFBHA results in the formation of a PFBHA-oxime. The mass spectrum of this derivative is expected to show characteristic fragment ions. The most abundant ion is often m/z 181, corresponding to the pentafluorobenzyl cation [C6F5CH2]+.[4]

CompoundDerivativeExpected Molecular Ion (M+)Key Fragment Ions (m/z)
This compoundPFBHA-oxime277181, [M-HF], [M-C6F5CH2]

Note: The exact retention time and fragmentation pattern should be confirmed by analyzing a standard of this compound derivatized with PFBHA.

Analysis of Michael Addition Products

The Michael addition of nucleophiles like cysteine or glutathione to the isomerized form of this compound (pent-2-enal) will result in the formation of adducts. The analysis of these adducts by GC-MS would require a derivatization strategy to improve their volatility, such as silylation of polar functional groups (e.g., hydroxyl, carboxyl, and thiol groups) after the initial oximation of the aldehyde.

Example: Cysteine Adduct

The reaction of pent-2-enal with cysteine is expected to form a thioether adduct. For GC-MS analysis, this adduct would likely require both oximation of the aldehyde and silylation of the carboxylic acid and amine groups of the cysteine moiety.

Workflow for Analysis of Reaction Products

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Reaction_Mixture This compound Reaction Mixture PFBHA_Derivatization PFBHA Oximation Reaction_Mixture->PFBHA_Derivatization Silylation Silylation (e.g., with BSTFA) PFBHA_Derivatization->Silylation For polar adducts GCMS_Analysis GC-MS Analysis PFBHA_Derivatization->GCMS_Analysis Silylation->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound reaction products.

Quantitative Analysis

For quantitative analysis, it is recommended to use a stable isotope-labeled internal standard, such as a deuterated analog of this compound. The internal standard should be added to the sample before the derivatization step to correct for variations in derivatization efficiency and sample introduction. A calibration curve should be prepared using standards of known concentrations of this compound and its expected reaction products, also derivatized using the same procedure. Quantification is typically performed using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic fragment ions of the derivatized analytes.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the GC-MS analysis of this compound and its reaction products. The use of PFBHA derivatization is a robust method for the analysis of the parent aldehyde and other aldehydic products. For more complex, polar reaction products such as Michael adducts, a multi-step derivatization approach may be necessary. Careful optimization of the derivatization and GC-MS conditions, along with the use of appropriate internal standards, will enable accurate and reliable quantification of these compounds in various matrices.

References

Quantifying 4-Pentenal: Detailed HPLC Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like 4-pentenal is crucial in fields ranging from oxidative stress monitoring to flavor and fragrance analysis. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose. Since this compound lacks a strong chromophore for direct UV detection, derivatization is a necessary step to enable sensitive detection.

This document provides detailed application notes and protocols for two common HPLC-based methods for the quantification of this compound: one utilizing UV/Vis detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and another employing fluorescence detection after reaction with dansyl hydrazine.

Method 1: HPLC-UV/Vis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is based on the well-established reaction of aldehydes with DNPH to form stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV/Vis spectroscopy.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid or Hydrochloric acid

  • Hexane (B92381), HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For aqueous samples, a direct derivatization can often be performed. For more complex matrices, an extraction step (e.g., liquid-liquid extraction with hexane or solid-phase extraction) may be necessary to isolate the aldehyde before derivatization.

3. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in acetonitrile, add 1 mL of a 0.5 mg/mL DNPH solution in acetonitrile containing 1% (v/v) strong acid (e.g., perchloric acid).

  • Vortex the mixture and incubate at room temperature for 1 hour, protected from light.

  • After incubation, the sample is ready for HPLC analysis. If necessary, the sample can be diluted with the mobile phase.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 50% acetonitrile / 50% water

    • Linearly increase to 100% acetonitrile over 15 minutes

    • Hold at 100% acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Workflow Diagram

HPLC-UV/Vis Workflow for this compound (DNPH Method) cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (if needed) Sample->Extraction Standard This compound Standard Derivatization Derivatization with DNPH Standard->Derivatization Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detection UV/Vis Detection (360 nm) HPLC->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Derivatization of this compound with Dansyl Hydrazine 4_Pentenal This compound H₂C=CH(CH₂)₂CHO Derivative Fluorescent Hydrazone Derivative 4_Pentenal->Derivative + Dansyl Hydrazine (Acid Catalyst, Heat) Dansyl_Hydrazine Dansyl Hydrazine C₁₂H₁₃N₃O₂S Dansyl_Hydrazine->Derivative

Application Notes and Protocols for 4-Pentenal in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal (CAS No. 2100-17-6) is an organic compound characterized by a terminal double bond and an aldehyde functional group.[1][2] This unsaturated aldehyde possesses a unique olfactory profile, described as a cooked brown and roasted aroma, which lends itself to potential applications within the fragrance and flavor industry.[3][4] While primarily recognized as a flavoring agent, its chemical reactivity and distinct scent profile make it a subject of interest for fragrance research and development, potentially as a top note or a modifier in complex fragrance compositions.[1][5] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations. These properties influence its volatility, stability, and interaction with other fragrance components.

PropertyValueReference
Molecular Formula C₅H₈O[2][6]
Molecular Weight 84.12 g/mol [2][6]
CAS Number 2100-17-6[2][6]
Appearance Colorless liquid[4]
Odor Profile Cooked brown and roasted aroma[3][4]
Boiling Point 99-103 °C at 760 mm Hg[7]
Density 0.853-0.857 g/cm³[4]
Refractive Index 1.413-1.418[4]
Solubility Slightly soluble in water; soluble in ethanol, pentane, and diethyl ether.[4]
Vapor Pressure 42.85 mmHg @ 25 °C (estimated)[7]
Flash Point -3.4 °C (estimated)[7]

Olfactory Profile and Applications

This compound is noted for its high-strength, roasted aroma.[3] It is recommended to be evaluated in a 0.10% solution or less due to its potency.[3] In the context of the broader family of aldehydes used in perfumery, which are known for lending a fresh, sparkling, and often soapy or waxy character, this compound's roasted quality is distinctive.[8][9][10]

While specific commercial fragrance formulations containing this compound are not publicly disclosed, its properties suggest potential applications as:

  • Top Note Modifier: To introduce a unique, savory, or roasted nuance to the initial impression of a fragrance.

  • Specialty Accord Component: In the creation of gourmand, nutty, or roasted accords for niche fragrances.

  • Intermediate in Fragrance Synthesis: this compound can serve as a precursor for the synthesis of other fragrance molecules.[1][5]

It is important to note that some sources recommend against the use of this compound directly in fragrance applications, suggesting its primary role may be as a flavoring agent or a chemical intermediate.[7]

Experimental Protocols

Quality Control and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the identity and purity of this compound raw material.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in a suitable solvent such as ethanol.

  • GC-MS System: A standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., HP-5MS) is suitable.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the this compound peak by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Prepare 1% this compound in ethanol Inject Inject 1µL into GC Prep->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peak (Retention Time & Mass Spectrum) Detect->Identify Quantify Determine Purity (Peak Area %) Identify->Quantify

GC-MS workflow for quality control of this compound.
Sensory Evaluation by a Trained Panel

Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.

Methodology:

  • Panel Selection: A panel of 8-12 trained sensory assessors with experience in fragrance evaluation.

  • Sample Preparation:

    • Odor Profile: Prepare serial dilutions of this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at concentrations of 1%, 0.1%, and 0.01%.

    • Odor Threshold: Prepare a series of dilutions in deionized water, starting from a concentration below the expected threshold and increasing in logarithmic steps.

  • Evaluation Procedure:

    • Odor Profile: Present the diluted samples on smelling strips to the panelists in a randomized and blind manner. Panelists describe the odor using a standardized vocabulary.

    • Odor Threshold: Use a forced-choice method (e.g., triangle test) where panelists are presented with three samples, one containing the odorant and two blanks, and asked to identify the different sample. The threshold is the concentration at which a statistically significant portion of the panel can correctly identify the odorant.

  • Data Analysis: Compile the descriptors for the odor profile. Calculate the group odor detection threshold using appropriate statistical methods.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Panel Select Trained Sensory Panel Profile Odor Profile Assessment (Smelling Strips) Panel->Profile Threshold Odor Threshold Determination (Triangle Test) Panel->Threshold Samples Prepare Serial Dilutions Samples->Profile Samples->Threshold Descriptors Compile Odor Descriptors Profile->Descriptors CalcThreshold Calculate Odor Threshold Threshold->CalcThreshold

Workflow for the sensory evaluation of this compound.
Stability Testing in an Alcoholic Fragrance Base

Objective: To evaluate the stability of this compound in a typical fragrance base under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in a 95% ethanol/5% deionized water mixture. Prepare a control sample of the base without this compound.

  • Storage Conditions:

    • Accelerated Aging: Store samples in a climate chamber at 40 °C for 1, 2, and 4 weeks.

    • Light Exposure: Expose samples to a controlled UV light source.

    • Control: Store samples at room temperature in the dark.

  • Evaluation: At each time point, evaluate the samples for:

    • Color and Clarity: Visual inspection.

    • pH: Using a calibrated pH meter.

    • Odor: Sensory evaluation by a trained panel to detect any changes in the odor profile.

    • Chemical Composition: GC-MS analysis to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis: Compare the results from the stressed samples to the control to assess the stability of this compound.

Olfactory Signaling Pathway

The perception of aldehydes, including unsaturated aldehydes like this compound, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant to an OR triggers a G-protein-coupled signaling cascade. Specifically, the G-protein Gαolf is activated, which in turn stimulates adenylyl cyclase III (ACIII). ACIII converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing. The rodent olfactory receptor OR-I7 is a well-studied receptor known to be activated by aliphatic aldehydes.[1][2][11][12] Studies have shown that the binding affinity is influenced by the carbon chain length, with aldehydes containing 5-11 carbon atoms being effective agonists.[1]

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cell Intracellular Events Odorant This compound OR Olfactory Receptor (e.g., OR-I7) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Channel cAMP->CNG Opens Ions_in Ca²⁺, Na⁺ Influx CNG->Ions_in Depolarization Depolarization Ions_in->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal to

Simplified olfactory signaling pathway for aldehydes.

Safety and Regulatory Information

  • Toxicity: this compound is moderately toxic by ingestion, inhalation, and skin contact.[3]

  • Flavoring Agent Status: It is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has a FEMA (Flavor and Extract Manufacturers Association) number (4262), indicating its use as a flavoring agent.[6]

  • Fragrance Use Regulations: While used in the preparation of fragrances, some sources indicate it is "not for fragrance use" in the final consumer product, which may suggest limitations or the need for further safety assessments for cosmetic applications. The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. For unsaturated aldehydes, IFRA has established restrictions based on their potential for skin sensitization.[3] It is crucial for researchers and formulators to consult the latest IFRA standards and regional cosmetic regulations (e.g., EU Cosmetic Regulation) before using this compound in any consumer product.[8][9]

Conclusion

This compound is a volatile compound with a distinct roasted aroma that presents interesting possibilities for fragrance creation, likely as a modifier or in specialty accords. Its use, however, requires careful consideration of its potency, stability, and the evolving regulatory landscape for fragrance ingredients. The protocols outlined in this document provide a framework for the systematic evaluation of this compound for its potential inclusion in fragrance formulations. Further research into its stability in various matrices and a more definitive understanding of its regulatory status for cosmetic use are warranted.

References

Application Note: Enhanced Detection of 4-Pentenal through PFBHA Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Pentenal is a five-carbon unsaturated aldehyde featuring both a terminal double bond and a reactive aldehyde functional group.[1][2] Its analysis in complex matrices presents significant challenges due to its inherent volatility, polarity, and potential instability.[3][4] Direct analysis often results in poor chromatographic peak shape, low sensitivity, and susceptibility to degradation. To overcome these limitations, derivatization is a crucial sample preparation step that converts the analyte into a more stable and readily detectable form.[5] This application note details a robust protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for carbonyl compounds.[6] The resulting PFBHA-oxime derivative exhibits increased volatility and thermal stability, making it ideal for gas chromatography (GC) analysis. Furthermore, the pentafluorobenzyl group provides a strong response in electron capture detectors (ECD) and characteristic fragments in mass spectrometry (MS), significantly enhancing analytical sensitivity and specificity.[7][8]

Principle of Derivatization

The derivatization process involves the nucleophilic addition of PFBHA to the carbonyl group of this compound. This reaction forms a stable O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative. The reaction is typically carried out in a slightly acidic aqueous solution, as a pH of around 4.5 has been shown to be favorable for the reaction efficiency.[7] The resulting derivative is less polar and more volatile than the parent aldehyde, leading to improved chromatographic performance and separation from matrix interferences.[3]

Below is a diagram illustrating the chemical reaction between this compound and PFBHA.

cluster_reactants Reactants cluster_products Products pentenal This compound (C₅H₈O) pfbha PFBHA (C₇H₄F₅NO) plus1 + arrow pH ≈ 4.5 Heat pfbha->arrow oxime This compound PFBHA-Oxime (Derivative) water H₂O plus2 + arrow->oxime

Caption: Chemical reaction of this compound with PFBHA.

Quantitative Performance Data

While specific performance data for this compound is not extensively published, the PFBHA derivatization method has been validated for numerous other aldehydes in various matrices, demonstrating excellent sensitivity and reproducibility. The following table summarizes typical performance metrics achieved for analogous short-chain aldehydes.

AnalyteMatrixMethodLOD (Limit of Detection)Linearity (R²)Reproducibility (RSD)Reference
HexanalHuman BloodHS-SPME-GC-MS0.006 nMNot ReportedNot Reported[3]
HeptanalHuman BloodHS-SPME-GC-MS0.005 nMNot ReportedNot Reported[3]
Various AldehydesDrinking WaterGC-ECD0.01 - 1 µg/dm³Not Reported2.7 - 6.7%[7]
HexanalBeerSPME-GC-MS0.0009 µg/L>0.99< 4.9%[9]
FurfuralBeerSPME-GC-MS0.52 µg/L>0.99< 4.9%[9]
PhenylacetaldehydeBeerSPME-GC-MS0.015 µg/L>0.99< 4.9%[9]

Experimental Workflow & Protocols

The overall workflow for the analysis involves sample preparation, derivatization, extraction of the derivative, and subsequent analysis by GC-MS.

G A 1. Sample Collection & Homogenization B 2. pH Adjustment (to ~4.5 with buffer) A->B C 3. Add Aqueous PFBHA Reagent B->C D 4. Incubation (e.g., 60°C for 30 min) C->D E 5. Liquid-Liquid Extraction of Oxime Derivative (Hexane) D->E F 6. GC-MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Workflow for this compound analysis via PFBHA derivatization.

Protocol 1: PFBHA Derivatization with Liquid-Liquid Extraction

This protocol is adapted from established methods for aldehyde analysis in aqueous samples.[7][8][10]

A. Materials and Reagents

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)

  • Reagent Water (Organic-free)

  • Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)

  • Potassium Hydrogen Phthalate (KHP) buffer or 1.0 M HCl

  • Anhydrous Sodium Sulfate (B86663)

  • This compound standard

  • Internal Standard (e.g., Acetone-d6)

  • 15 mL glass screw-cap test tubes

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

B. Preparation of Solutions

  • PFBHA Reagent Solution (1-15 mg/mL): Prepare a fresh solution of PFBHA·HCl in reagent water. A concentration of 1% w/v (10 mg/mL) is a common starting point.[10] The solution should be prepared daily.

  • pH Adjustment Solution: Use KHP buffer or dilute HCl to adjust the sample pH.

  • Standard Solutions: Prepare stock and working standard solutions of this compound in an appropriate solvent like methanol.

C. Derivatization and Extraction Procedure

  • Place 5 mL of the aqueous sample (or standard) into a 15 mL glass test tube.

  • Spike with an internal standard if used.

  • Adjust the sample pH to approximately 4.0 - 4.5 using the pH adjustment solution.[7][10]

  • Add 20-50 µL of the PFBHA reagent solution to the sample.

  • Vortex the tube for 1-2 minutes to ensure thorough mixing.

  • Incubate the reaction mixture. Optimal conditions may require validation, but a starting point is 60-70°C for 10-30 minutes.[9][10] Some protocols may use longer times at lower temperatures (e.g., 2 hours at 35°C).[8]

  • After incubation, allow the sample to cool to room temperature.

  • Add 1-2 mL of hexane or ethyl acetate to the tube for extraction.

  • Add sodium sulfate to aid in phase separation.

  • Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative into the organic phase.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper organic layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate if necessary to remove residual water.

  • Analyze the extract by GC-MS.

Protocol 2: On-Fiber SPME Derivatization (Alternative)

Solid-Phase Microextraction (SPME) with on-fiber derivatization is a solvent-free alternative that combines extraction and derivatization into a single automated step, often providing excellent sensitivity.[9][11]

  • Place 2 mL of the beer sample into a 20 mL headspace vial.

  • Adsorb the PFBHA derivatization agent onto a 65 µm PDMS/DVB SPME fiber.

  • Insert the fiber into the headspace of the vial containing the sample.

  • Agitate the sample at 60°C for 30 minutes to allow for simultaneous extraction and on-fiber derivatization.[9]

  • Desorb the fiber in the GC inlet for analysis.

D. Suggested GC-MS Conditions
  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977C MSD or equivalent

  • Column: DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250-280°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0-1.2 mL/min)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[7]

  • MSD Transfer Line: 280°C

  • Scan Range: m/z 50-550

The derivatization of this compound with PFBHA is a highly effective strategy to overcome the analytical challenges associated with its volatile and polar nature. The formation of a stable, non-polar PFBHA-oxime derivative significantly improves chromatographic performance and allows for highly sensitive detection by GC-MS. The protocols described provide a robust framework for the accurate and reliable quantification of this compound in various complex matrices, making this method an invaluable tool for researchers in environmental science, food chemistry, and drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Pentenal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal and its derivatives are valuable intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. Their bifunctional nature, possessing both a reactive aldehyde group and a terminal double bond, allows for diverse chemical transformations. The efficient and scalable synthesis of these compounds is therefore of significant interest in both academic research and industrial drug development.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on three primary synthetic routes: Claisen Rearrangement, Grignard Reaction, and Hydroformylation. It includes a comparative analysis of these methods, considerations for scale-up, and detailed experimental procedures.

Comparative Overview of Synthetic Routes

The choice of synthetic route for a specific this compound derivative depends on factors such as the desired substitution pattern, required purity, and scalability. The following table summarizes the key characteristics of the three main approaches.

Synthetic RouteStarting MaterialsKey AdvantagesKey DisadvantagesScalability
Claisen Rearrangement Allyl vinyl ethersHigh stereospecificity, predictable regioselectivity.High temperatures often required, potential for side reactions.Good, with considerations for heat management.
Grignard Reaction Acrolein or substituted acroleins and allyl magnesium halidesVersatile for introducing a wide range of substituents.Highly exothermic, moisture-sensitive, potential for 1,2- vs. 1,4-addition.Challenging, requires careful control of reaction conditions.
Hydroformylation Dienes (e.g., 1,3-butadiene)Atom-economical, direct route to aldehydes.Requires high pressure and specialized equipment, catalyst separation can be an issue.Excellent, widely used in industry for aldehyde synthesis.

Key Synthetic Protocols and Methodologies

Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable method for the synthesis of γ,δ-unsaturated carbonyl compounds, including this compound derivatives. The reaction proceeds via a concerted[1][1]-sigmatropic rearrangement of an allyl vinyl ether.

General Workflow for Claisen Rearrangement:

Claisen_Workflow start Start: Allyl Alcohol & Vinyl Ether synthesis Synthesis of Allyl Vinyl Ether start->synthesis Etherification rearrangement Thermal or Lewis Acid-Catalyzed Rearrangement synthesis->rearrangement [3,3]-Sigmatropic Shift workup Aqueous Work-up & Extraction rearrangement->workup purification Purification (Distillation or Chromatography) workup->purification product Product: This compound Derivative purification->product

Caption: Workflow for this compound derivative synthesis via Claisen rearrangement.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-pentenal (B1615568)

Materials:

  • Allyl alcohol

  • Ethyl vinyl ether

  • Mercury(II) acetate (B1210297) (catalyst)

  • Anhydrous sodium carbonate

  • Anhydrous N,N-dimethylaniline

  • Hydroquinone (inhibitor)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Allyl Vinyl Ether: A mixture of allyl alcohol (1.0 mol), ethyl vinyl ether (1.5 mol), and a catalytic amount of mercury(II) acetate is heated at reflux for 10-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and anhydrous sodium carbonate is added to neutralize the catalyst. The mixture is filtered, and the excess ethyl vinyl ether is removed by distillation.

  • Claisen Rearrangement: The crude allyl vinyl ether is added to a flask containing anhydrous N,N-dimethylaniline and a small amount of hydroquinone. The mixture is heated to 180-200 °C in an oil bath for 6-8 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-methyl-4-pentenal is purified by fractional distillation.

Quantitative Data:

DerivativeStarting Allyl AlcoholYield (%)Purity (%)Reference
2-Methyl-4-pentenalAllyl alcohol75-85>95Fictionalized Data for Illustration
2-Phenyl-4-pentenalCinnamyl alcohol70-80>97Fictionalized Data for Illustration
Grignard Reaction

The addition of an allyl Grignard reagent to acrolein or its derivatives provides a versatile route to a variety of substituted 4-pentenals. Careful control of the reaction conditions is crucial to favor the desired 1,2-addition over 1,4-addition and to manage the exothermic nature of the reaction, especially during scale-up.

Logical Relationship in Grignard Reaction for this compound Synthesis:

Grignard_Logic reagents Allyl Magnesium Halide + Acrolein Derivative addition Nucleophilic Addition (1,2- vs. 1,4-) reagents->addition intermediate Magnesium Alkoxide Intermediate addition->intermediate hydrolysis Acidic Work-up (Hydrolysis) intermediate->hydrolysis product This compound Derivative (Secondary Alcohol) hydrolysis->product oxidation Oxidation product->oxidation final_product Target this compound Derivative (Aldehyde) oxidation->final_product

Caption: Logical steps in the Grignard synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-4-penten-1-ol (precursor to a this compound derivative)

Materials:

Procedure:

  • Preparation of Allyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equiv) are placed. A small crystal of iodine is added to activate the magnesium. A solution of allyl bromide (1.1 equiv) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred until most of the magnesium has reacted.

  • Grignard Addition: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equiv) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 1-phenyl-4-penten-1-ol is purified by column chromatography.

  • Oxidation to Aldehyde (Optional): The resulting secondary alcohol can be oxidized to the corresponding this compound derivative using standard oxidation protocols (e.g., PCC, Swern oxidation).

Quantitative Data:

Acrolein DerivativeGrignard ReagentProduct (Alcohol)Yield (%)Reference
BenzaldehydeAllylmagnesium bromide1-Phenyl-4-penten-1-ol85-95Fictionalized Data for Illustration
AcroleinPhenylmagnesium bromide1-Phenyl-2-propen-1-ol80-90Fictionalized Data for Illustration
Hydroformylation

Hydroformylation, or the oxo process, is a key industrial method for producing aldehydes from alkenes. For the synthesis of this compound derivatives, this typically involves the hydroformylation of a suitable diene. The regioselectivity of the reaction is a critical factor and can be controlled by the choice of catalyst and reaction conditions.

Signaling Pathway for Hydroformylation Catalysis:

Hydroformylation_Pathway catalyst Active Catalyst (e.g., Rh-hydride complex) coordination Diene Coordination catalyst->coordination diene Diene Substrate diene->coordination co_h2 CO / H2 co_insertion CO Insertion co_h2->co_insertion h2_addition H2 Oxidative Addition co_h2->h2_addition insertion Hydride Insertion coordination->insertion insertion->co_insertion co_insertion->h2_addition elimination Reductive Elimination h2_addition->elimination elimination->catalyst Catalyst Regeneration product This compound Derivative elimination->product

Caption: Catalytic cycle for the hydroformylation of a diene to a this compound derivative.

Detailed Experimental Protocol: Hydroformylation of 1,3-Butadiene (B125203) to this compound (Conceptual)

Note: This is a conceptual protocol as the direct selective hydroformylation to this compound can be challenging due to competing reactions. Industrial processes often involve acetal (B89532) protection to prevent further reactions.

Materials:

Procedure:

  • Reactor Setup: A high-pressure autoclave is charged with the rhodium catalyst and the phosphine ligand under an inert atmosphere. Anhydrous toluene is added as the solvent.

  • Reaction: The autoclave is sealed, and 1,3-butadiene is introduced. The reactor is then pressurized with synthesis gas (e.g., 20-50 bar) and heated to the desired temperature (e.g., 80-120 °C).

  • Monitoring and Work-up: The reaction is monitored by GC for the consumption of the starting material and the formation of products. After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture is then subjected to a separation process to isolate the product from the catalyst and solvent.

  • Purification: The crude product is purified by distillation under reduced pressure.

Quantitative Data:

DieneCatalyst SystemProductSelectivity (%)Reference
1,3-ButadieneRh/phosphine ligandAdipic aldehyde (via this compound)>95 (for dialdehyde)[2][3]
IsopreneCo-based catalystMixture of methyl-pentenalsVariesFictionalized Data for Illustration

Scale-up Considerations

Scaling up the synthesis of this compound derivatives from the laboratory to pilot or industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.

1. Heat Management:

  • Claisen Rearrangement: These reactions are often endothermic but can become exothermic if side reactions are initiated at high temperatures. Proper heat exchange systems are necessary to maintain a stable reaction temperature.

  • Grignard Reaction: Grignard reactions are highly exothermic. On a large scale, efficient cooling systems, slow addition of reagents, and careful monitoring of the internal temperature are critical to prevent runaway reactions.

  • Hydroformylation: This process is also exothermic. Industrial reactors are designed with sophisticated cooling systems to manage the heat of reaction.

2. Mixing and Mass Transfer:

  • In all three methods, efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" in exothermic reactions or incomplete reactions.

  • For hydroformylation, efficient gas-liquid mass transfer is essential for the dissolution of CO and H₂ into the reaction medium.

3. Purification:

  • Distillation: Fractional distillation is a common method for purifying this compound derivatives at a large scale. However, the thermal sensitivity of some unsaturated aldehydes requires distillation under reduced pressure to prevent polymerization or decomposition.

  • Extraction and Crystallization: For solid derivatives or to remove specific impurities, liquid-liquid extraction and crystallization can be employed.

  • Chromatography: While widely used in the lab, column chromatography is less common for large-scale purification due to cost and solvent consumption. However, specialized industrial chromatography techniques may be used for high-purity products.

4. Safety:

  • Grignard Reagents: The use of pyrophoric Grignard reagents and flammable ether solvents requires strict adherence to safety protocols, including inert atmosphere operations and appropriate fire suppression systems.

  • Hydroformylation: The use of high-pressure CO and H₂ necessitates robust reactor design and safety interlocks to prevent leaks and potential explosions. CO is also highly toxic.

  • Unsaturated Aldehydes: Many unsaturated aldehydes are irritants and can be toxic. Proper personal protective equipment (PPE) and well-ventilated work areas are essential.

Conclusion

The synthesis of this compound derivatives can be achieved through several effective routes, each with its own advantages and challenges for scale-up. The Claisen rearrangement offers a stereospecific pathway, the Grignard reaction provides versatility in introducing substituents, and hydroformylation is a powerful industrial method for direct aldehyde synthesis. A thorough understanding of the reaction mechanism, careful process optimization, and meticulous attention to safety and engineering considerations are paramount for the successful and efficient scale-up of these valuable chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: 4-Pentenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-pentenal. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most common laboratory and industrial methods for synthesizing this compound are:

  • Oxidation of 4-penten-1-ol: This method involves the oxidation of the primary alcohol to the corresponding aldehyde using various oxidizing agents.

  • Claisen Rearrangement: This is a[1][1]-sigmatropic rearrangement of allyl vinyl ether, which thermally rearranges to form this compound.[2][3]

  • Hydroformylation of 1,3-butadiene (B125203): This industrial process involves the reaction of 1,3-butadiene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.

Q2: I am observing a significant amount of a carboxylic acid byproduct in my reaction. What is the likely cause?

A2: The formation of 4-pentenoic acid is a common side reaction when synthesizing this compound by the oxidation of 4-penten-1-ol. This over-oxidation is particularly prevalent when using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromic acid). To minimize this, consider using milder, more selective oxidizing agents such as Pyridinium Chlorochromate (PCC)[4][5], Dess-Martin Periodinane (DMP)[1][6], or employing Swern oxidation conditions[7][8].

Q3: My hydroformylation of 1,3-butadiene is producing a mixture of aldehydes. How can I improve the selectivity for this compound?

A3: The hydroformylation of 1,3-butadiene can lead to a mixture of isomeric pentenals, primarily 3-pentenal and this compound. The selectivity is highly dependent on the catalyst system (ligand and metal precursor) and reaction conditions. Modifying the ligand on the metal catalyst (typically rhodium) can significantly influence the regioselectivity. Additionally, controlling the temperature and pressure can help favor the formation of the desired this compound isomer.

Q4: I am having difficulty separating this compound from its isomers. What are some suggestions?

A4: The close boiling points of this compound and its common isomer, 3-pentenal, can make purification by distillation challenging. Isomerization to the more thermodynamically stable, conjugated 2-pentenal can also occur, further complicating purification.[9] Careful fractional distillation with a high-efficiency column is often required. Alternatively, chromatographic techniques such as flash column chromatography may be effective for small-scale purifications.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via different routes.

Route 1: Oxidation of 4-penten-1-ol

Problem 1: Low yield of this compound and formation of 4-pentenoic acid.

  • Cause: Over-oxidation of the aldehyde to a carboxylic acid. This is common with strong, aqueous oxidizing agents.

  • Troubleshooting:

    • Switch to a milder oxidizing agent:

      • Pyridinium Chlorochromate (PCC): PCC is a milder reagent that typically stops the oxidation at the aldehyde stage.[4][5] However, it is a chromium-based reagent and requires careful handling and disposal.

      • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidizing agent that works at room temperature and neutral pH, offering high yields of aldehydes from primary alcohols.[1][6]

      • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride and is known for its mild conditions and tolerance of other functional groups.[7][8]

    • Control reaction conditions: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Adding the oxidant slowly to the alcohol solution can also help to prevent over-oxidation.

Problem 2: Unpleasant odor and volatile byproducts when using Swern oxidation.

  • Cause: The Swern oxidation produces dimethyl sulfide (B99878) ((CH₃)₂S), carbon monoxide (CO), and carbon dioxide (CO₂) as byproducts.[7][8] Dimethyl sulfide has a strong, unpleasant odor.

  • Troubleshooting:

    • Perform the reaction in a well-ventilated fume hood.

    • Quench the reaction properly: After the reaction is complete, carefully quench the reaction mixture to neutralize any remaining reagents.

    • Workup procedure: A proper aqueous workup will help to remove the water-soluble byproducts. Rinsing glassware with a bleach solution can help to oxidize the residual dimethyl sulfide to the less odorous dimethyl sulfoxide (DMSO).[10]

Problem 3: Formation of mixed thioacetals during Swern Oxidation.

  • Cause: This side reaction can occur if the reaction temperature is not kept low enough (typically around -78 °C).[11]

  • Troubleshooting:

    • Maintain low temperature: Ensure that the reaction is maintained at the recommended low temperature throughout the addition of reagents. Use a suitable cooling bath (e.g., dry ice/acetone).

Route 2: Claisen Rearrangement of Allyl Vinyl Ether

Problem: Low yield of this compound and formation of unidentified byproducts.

  • Cause: The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, chair-like transition state. The formation of byproducts can occur if the reaction proceeds through a higher energy, boat-like transition state.[12]

  • Troubleshooting:

    • Optimize reaction temperature: The Claisen rearrangement is thermally driven. The optimal temperature should be high enough to facilitate the rearrangement but not so high as to cause decomposition or side reactions.

    • Use a Lewis acid catalyst: In some cases, a Lewis acid can be used to catalyze the rearrangement at a lower temperature, which may improve selectivity.

    • Ensure high purity of starting material: Impurities in the allyl vinyl ether can lead to side reactions. Purify the starting material by distillation before use.

Route 3: Hydroformylation of 1,3-Butadiene

Problem 1: Formation of multiple pentenal isomers (3-pentenal, 2-pentenal).

  • Cause: The hydroformylation of a conjugated diene like 1,3-butadiene can result in the formation of different constitutional isomers. 3-Pentenal is a common byproduct, which can then isomerize to the more stable conjugated isomer, 2-pentenal.[9]

  • Troubleshooting:

    • Catalyst selection: The choice of catalyst and ligand is crucial for controlling regioselectivity. Phosphine and phosphite (B83602) ligands with specific steric and electronic properties can favor the formation of the terminal aldehyde.

    • Reaction condition optimization: Fine-tuning the reaction temperature, pressure, and H₂/CO ratio can influence the product distribution.

Problem 2: Hydrogenation of this compound to pentanal.

  • Cause: The catalyst used for hydroformylation can also catalyze the hydrogenation of the aldehyde product to the corresponding alcohol, which in this case is pentanal.

  • Troubleshooting:

    • Control H₂ partial pressure: Lowering the partial pressure of hydrogen can help to disfavor the hydrogenation side reaction.

    • Ligand modification: Certain ligands can suppress the hydrogenation activity of the catalyst.

Problem 3: Formation of high-boiling point byproducts.

  • Cause: Aldol (B89426) condensation of the pentenal isomers can occur, especially under basic conditions or in the presence of protic species, leading to the formation of higher molecular weight byproducts.[13]

  • Troubleshooting:

    • Control reaction pH: Ensure the reaction medium is not basic.

    • Use of a two-phase system: In some industrial processes, a two-phase system is used to facilitate product separation and minimize side reactions.

Quantitative Data

The following table summarizes a typical product distribution for the hydroformylation of propene, which serves as a model for understanding the types of products and their approximate ratios in the hydroformylation of olefins. The exact distribution for 1,3-butadiene will vary depending on the specific catalyst and conditions used.

ProductTypical Percentage
Aldehydes (linear and branched)~80%
Alcohols (from hydrogenation)10-14%
High-boiling products (e.g., from aldol condensation)6-10%
Data adapted from general hydroformylation process descriptions.[14]

Visualizations

Experimental Workflow: Troubleshooting this compound Synthesis via Oxidation

G Troubleshooting Workflow: Oxidation of 4-penten-1-ol start Start: Low Yield of this compound check_byproduct Identify Byproduct(s) (e.g., GC-MS, NMR) start->check_byproduct is_acid Is 4-Pentenoic Acid the major byproduct? check_byproduct->is_acid is_thioacetal Are mixed thioacetals detected (Swern)? is_acid->is_thioacetal No over_oxidation Probable Cause: Over-oxidation is_acid->over_oxidation Yes other_byproduct Other Byproducts Detected is_thioacetal->other_byproduct No high_temp Probable Cause: Reaction temperature too high is_thioacetal->high_temp Yes end End: Optimized Synthesis other_byproduct->end solution1 Solution: 1. Use milder oxidant (PCC, DMP, Swern) 2. Control stoichiometry and addition rate over_oxidation->solution1 solution2 Solution: Maintain reaction at -78°C high_temp->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for oxidation of 4-penten-1-ol.

Signaling Pathway: Side Reactions in Hydroformylation of 1,3-Butadiene

G Side Reaction Pathways in 1,3-Butadiene Hydroformylation butadiene 1,3-Butadiene hydroformylation Hydroformylation (Rh catalyst, CO, H₂) butadiene->hydroformylation pentenal_4 This compound (Desired Product) hydroformylation->pentenal_4 pentenal_3 3-Pentenal (Isomeric Byproduct) hydroformylation->pentenal_3 hydrogenation Hydrogenation (H₂) pentenal_4->hydrogenation isomerization Isomerization pentenal_3->isomerization pentenal_3->hydrogenation aldol Aldol Condensation pentenal_3->aldol pentenal_2 2-Pentenal (Thermodynamic Product) isomerization->pentenal_2 pentenal_2->hydrogenation pentenal_2->aldol pentanal Pentanal hydrogenation->pentanal high_mw High MW Byproducts aldol->high_mw

Caption: Competing reaction pathways in this compound synthesis.

References

Preventing isomerization of 4-Pentenal during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Pentenal Isomerization

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The primary focus is on preventing its isomerization to more thermodynamically stable conjugated isomers, such as 3-pentenal and 2-pentenal, during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why does it occur?

A1: this compound is a terminal alkene and an aldehyde. Under certain conditions, the double bond can migrate from the C4-C5 position to the C3-C4 or C2-C3 position. This process, known as isomerization, results in the formation of 3-pentenal and 2-pentenal, respectively. This occurs because conjugated systems, where double bonds are separated by a single bond, are more thermodynamically stable.[1] The presence of acid, base, or metal catalysts can facilitate this thermodynamically favorable rearrangement.

Q2: What are the common isomers formed from this compound?

A2: The most common isomers are the conjugated aldehydes cis/trans-3-pentenal and cis/trans-2-pentenal. The isomerization often proceeds sequentially, from this compound to 3-pentenal, and then to the most stable 2-pentenal isomer. The formation of these conjugated systems is a significant thermodynamic driving force.[1]

Q3: How can I detect if my this compound has isomerized?

A3: Isomerization can be detected using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective. The signals for the terminal vinyl protons of this compound (typically around 4.9-5.1 ppm and 5.7-5.9 ppm) will decrease, while new signals corresponding to the internal vinyl protons and the methyl group of the conjugated isomers will appear.

  • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can separate the different isomers based on their boiling points and provide mass spectra for identification.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency for a conjugated aldehyde (like 2-pentenal or 3-pentenal) typically appears at a lower wavenumber (around 1680-1705 cm-1) compared to a non-conjugated aldehyde like this compound (around 1720-1740 cm-1).

Q4: Can transition metal catalysts cause isomerization?

A4: Yes, many transition metals, including rhodium, ruthenium, and iridium, are known to be highly effective catalysts for alkene isomerization.[2][3] If your reaction involves a transition metal catalyst, it is crucial to select one that does not promote significant isomerization at the desired reaction temperature or to use conditions that minimize this side reaction. For instance, some iridium-based catalysts can perform reactions at temperatures low enough (e.g., <40 °C) to avoid subsequent thermal rearrangements.[2]

Troubleshooting Guide

Use this section to diagnose and solve isomerization issues in your experiments.

Issue: Significant amount of conjugated pentenal isomers detected post-reaction.

This is the most common problem encountered. The troubleshooting workflow below can help identify the cause.

G start_node Isomerization Observed? check_temp Review Reaction Temperature start_node->check_temp High Temp? check_reagents Analyze Reagents & Catalysts start_node->check_reagents Acidic/Basic Conditions? check_solvent Evaluate Solvent Choice start_node->check_solvent Polar/Protic Solvent? check_time Assess Reaction Time start_node->check_time Prolonged Reaction? solution_temp Lower Temperature. Use cryo-conditions if possible. check_temp->solution_temp solution_reagents Use freshly distilled/purified reagents. Neutralize any acidic/basic impurities. Avoid known isomerization catalysts (e.g., certain Ru, Rh complexes). check_reagents->solution_reagents solution_solvent Use dry, non-polar, aprotic solvents. Avoid protic or highly polar solvents. check_solvent->solution_solvent solution_time Minimize reaction time. Monitor reaction closely (TLC, GC) and quench promptly. check_time->solution_time

Caption: Troubleshooting workflow for this compound isomerization.

Detailed Troubleshooting Steps:
  • Problem: Isomerization at Elevated Temperatures

    • Cause: Heat provides the activation energy for the thermodynamically favorable isomerization. Many chemical reactions are heated to increase the rate, but this can promote the unwanted side reaction.[4]

    • Solution:

      • Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Consider using more reactive reagents that do not require high temperatures.

      • For exothermic reactions, ensure efficient cooling and add reagents slowly to maintain a consistent, low temperature.

  • Problem: Isomerization due to Acidic or Basic Conditions

    • Cause: Both acids and bases can catalyze the migration of the double bond. Trace amounts of acid or base in reagents, solvents, or on glassware can be sufficient to cause significant isomerization. Even Lewis acids can promote this process.[5]

    • Solution:

      • Purify Reagents: Use freshly distilled this compound and solvents. Ensure any bases (e.g., amines, hydroxides) or acids used are free of impurities.

      • Inert Conditions: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic impurities from oxidation.

      • pH Control: If possible, buffer the reaction mixture to maintain a neutral pH.

      • Glassware: Ensure glassware is thoroughly cleaned and dried. For sensitive reactions, consider treating glassware with a silylating agent to neutralize acidic silica (B1680970) sites.

  • Problem: Solvent-Induced Isomerization

    • Cause: The polarity of the solvent can influence the rate of isomerization. Protic solvents (like alcohols) can facilitate proton transfer, which is a key step in some isomerization mechanisms.[6]

    • Solution:

      • Choose dry, aprotic, and non-polar solvents when possible (e.g., Toluene, Hexane, THF, Diethyl Ether).

      • If a polar solvent is required, use an aprotic one (e.g., DMF, DMSO) and ensure it is rigorously dried.

Quantitative Data & Experimental Protocols

Table 1: Effect of Base and Temperature on a Model Reaction

The following table summarizes hypothetical, yet representative, data for a reaction where this compound is deprotonated at the alpha-carbon (C2), a common step where isomerization can be initiated by the wrong choice of base or conditions.

EntryBaseSolventTemperature (°C)Time (h)This compound Remaining (%)3-Pentenal Formed (%)
1LDATHF-781>98<2
2LDATHF-2019010
3NaHTHF2526535
4t-BuOKt-BuOH2524060
5DBUCH2Cl2018515

Data is illustrative and will vary based on the specific reaction.

Analysis: The data clearly indicates that strong, non-nucleophilic bases at very low temperatures (Entry 1) are ideal for minimizing isomerization. As temperature increases (Entry 2) or when using bases in their corresponding protic solvents (Entry 4), isomerization becomes a significant competing reaction.

Protocol: Example of a Wittig Reaction with Minimized Isomerization

This protocol provides a method for performing a Wittig reaction on this compound while minimizing the risk of isomerization.

Objective: To synthesize 1,5-hexadiene (B165246) from this compound and methyltriphenylphosphonium (B96628) bromide.

Reagents & Equipment:

  • Methyltriphenylphosphonium bromide (CH3P(Ph)3Br)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et2O)

  • Schlenk line or glovebox for inert atmosphere

  • Dry, clean glassware

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., acetone/dry ice)

Procedure:

  • Ylide Preparation: a. Assemble a flame-dried, three-neck round-bottom flask equipped with a stirring bar, a thermometer, and a rubber septum under a positive pressure of Argon. b. Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask. c. Add anhydrous THF via syringe to create a suspension. d. Cool the flask to 0 °C using an ice-water bath. e. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide. f. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: a. Cool the ylide solution to -78 °C using an acetone/dry ice bath. b. In a separate flame-dried flask, prepare a solution of freshly distilled this compound (1.0 equivalent) in a small amount of anhydrous THF. c. Add the this compound solution dropwise to the cold ylide suspension over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. d. Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Workup & Purification: a. Once the reaction is complete, quench by slowly adding saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add Et2O. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate the solvent under reduced pressure at low temperature. f. The crude product can be purified by flash chromatography on silica gel, eluting with a non-polar solvent like pentane (B18724) or hexane.

Visualizing the Isomerization Pathway

The following diagram illustrates the stepwise isomerization of this compound to its more stable conjugated forms.

G node_4p This compound (Least Stable) node_3p 3-Pentenal node_4p->node_3p Isomerization node_2p 2-Pentenal (Most Stable) node_3p->node_2p Isomerization catalyst Heat, Acid, Base, or Metal Catalyst

Caption: Thermodynamic cascade of this compound isomerization.

References

Technical Support Center: Optimizing Catalyst Selectivity in 4-Pentenal Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydroformylation of 4-pentenal. The focus is on optimizing catalyst selectivity towards the desired linear aldehyde, adipic aldehyde, a key intermediate in various industrial syntheses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the hydroformylation of this compound.

Problem 1: Low n/iso Selectivity (Low Yield of Adipic Aldehyde)

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Ligand Choice The steric and electronic properties of the ligand are paramount in controlling regioselectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands, especially diphosphites, generally favor the formation of the linear (n) product due to steric hindrance.[1] Consider screening ligands with larger bite angles.
Suboptimal Reaction Temperature Lower temperatures often favor the formation of the linear aldehyde.[1] However, excessively low temperatures can significantly reduce the reaction rate. A systematic temperature screening is recommended to find the optimal balance between selectivity and activity.
Incorrect Syngas (H₂/CO) Pressure and Ratio Higher carbon monoxide (CO) partial pressures can enhance selectivity towards the linear product.[1] Conversely, higher hydrogen (H₂) partial pressures may increase the rate of hydrogenation side reactions. The H₂/CO ratio should be carefully optimized.
Catalyst System Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.[1] Ensure the correct rhodium precursor and ligand are being used.

Problem 2: Significant Formation of Byproducts

Possible Causes and Solutions:

ByproductCauseRecommended Action
Pentanal (from hydrogenation of this compound) High reaction temperature and/or high H₂ partial pressure.Lower the reaction temperature and/or decrease the H₂ partial pressure in the syngas mixture.[1]
Pentenols (from hydrogenation of aldehydes) High reaction temperature and/or high H₂ partial pressure.Decrease the reaction temperature and/or the H₂ partial pressure.
Isomers of Pentenal (e.g., 2-pentenal, 3-pentenal) Isomerization of the this compound starting material. This is a common side reaction.[1]Employ ligands that favor hydroformylation over isomerization. Lowering the reaction temperature can also suppress isomerization.
High Molecular Weight Condensation Products Aldol condensation of the product aldehydes.This is more prevalent at higher temperatures and with prolonged reaction times. Consider reducing both to minimize these side reactions.

Problem 3: Catalyst Deactivation

Possible Causes and Solutions:

| Cause | Recommended Action | | :--- | :--- | :--- | | Ligand Degradation | Oxidation or hydrolysis of phosphine or phosphite ligands can occur, especially in the presence of impurities in the feedstock. | Purify the this compound feedstock to remove peroxides and water. Store ligands and catalyst precursors under an inert atmosphere.[1] | | Formation of Inactive Rhodium Species | The active catalyst can convert to an inactive form over time. | Monitor the catalyst's active state using techniques like in-situ IR spectroscopy. If deactivation is observed, catalyst regeneration or replacement may be necessary. | | Product Inhibition | High concentrations of the aldehyde product can sometimes inhibit catalyst activity. | If operating in a batch reactor, consider a continuous process to keep product concentration lower. |

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in optimizing this compound hydroformylation?

The main objective is to achieve high regioselectivity towards the linear aldehyde, adipic aldehyde (n-product), while minimizing the formation of the branched isomer, 2-formyl-4-pentene (iso-product), and other byproducts from side reactions like hydrogenation and isomerization. Selectivities toward adipic aldehyde greater than 95% have been achieved by careful selection of ligands and optimization of reaction conditions.[2]

Q2: How does the choice of ligand impact selectivity?

The ligand plays a crucial role in determining the regioselectivity of the reaction. Ligands with large "bite angles," such as certain diphosphites, can create a sterically hindered environment around the rhodium center, favoring the anti-Markovnikov addition of the hydride to the alkene, which leads to the linear aldehyde.[1]

Q3: What are the typical reaction conditions for this compound hydroformylation?

Typical conditions involve temperatures ranging from 40 to 80 °C and syngas pressures from 5 to 50 bar.[2][3] The optimal conditions will depend on the specific catalyst system (rhodium precursor and ligand) being used.

Q4: How can I monitor the progress and selectivity of my reaction in real-time?

In-situ Infrared (IR) spectroscopy is a powerful technique for monitoring the concentration of reactants, products, and key catalyst intermediates in real-time under reaction conditions.[4][5] This allows for rapid optimization of reaction parameters.

Q5: What are the most common side reactions in this compound hydroformylation?

The most common side reactions are:

  • Isomerization: Migration of the double bond in this compound to form 3-pentenal or 2-pentenal.[1]

  • Hydrogenation: Reduction of the alkene double bond in this compound to form pentanal, or reduction of the product aldehydes to the corresponding alcohols.[1]

  • Aldol Condensation: Self-condensation of the aldehyde products to form higher molecular weight byproducts.[1]

Q6: My n/iso ratio is poor. What is the first parameter I should investigate?

The ligand structure is the most influential factor on the n/iso ratio.[1] If you are experiencing poor selectivity, reassessing your choice of ligand is the most critical first step. Following that, systematically optimizing the CO partial pressure and reaction temperature should be your next priority.

Quantitative Data on Catalyst Performance

The following tables summarize the impact of different ligands and reaction conditions on the selectivity of this compound hydroformylation.

Table 1: Effect of Ligand on Adipaldehyde Selectivity

LigandTemperature (°C)Syngas Pressure (bar)Adipaldehyde Selectivity (%)n/iso RatioReference
DIOP6010~75~3[2][3]
TPP6010-~1.5[2][3]
TPP in CO₂-expanded toluene6010 (+50 bar CO₂)up to 85~5.6[2][3]
Bisphosphite Ligand L3OptimizedOptimized-10.2[2]
Various bisphosphite ligandsVariedVaried>95-[2]

Table 2: Influence of Reaction Conditions on Selectivity (Rh/DIOP Catalyst)

Temperature (°C)Syngas Pressure (bar)Adipaldehyde Selectivity (%)n/iso RatioReference
4010Higher selectivity-[2][3]
6010~75~3[2][3]
8010Lower selectivity-[2][3]
605--[2][3]
6050--[2][3]

Experimental Protocols

1. General Procedure for Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a representative example and may require optimization for specific catalyst systems.

  • Catalyst Precursor Preparation: In a glovebox, a stock solution of the rhodium precursor (e.g., Rh(CO)₂(acac)) and the desired phosphine or phosphite ligand in a suitable anhydrous solvent (e.g., toluene) is prepared. The ligand-to-rhodium ratio is a critical parameter to be optimized.

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controllers is used.[6]

  • Reaction Execution:

    • The reactor is charged with the this compound substrate and the solvent under an inert atmosphere.

    • The catalyst precursor solution is injected into the reactor.

    • The reactor is sealed, purged with syngas (a mixture of H₂ and CO), and then pressurized to the desired pressure.

    • The reaction mixture is heated to the set temperature with vigorous stirring.

    • The reaction is monitored by taking aliquots at regular intervals for analysis.

  • Work-up and Analysis:

    • After the desired reaction time, the reactor is cooled to room temperature and the pressure is carefully released.

    • The reaction mixture is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of this compound and the selectivity towards the different aldehyde isomers and byproducts. An internal standard is typically used for quantification.

2. Protocol for Product Analysis by GC-MS

  • Sample Preparation: An aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., dodecane) is added.

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

  • Data Analysis: The peaks in the chromatogram are identified by their retention times and mass spectra, which are compared to a library of known compounds.[7] The peak areas are used to quantify the relative amounts of each component.

Visualizations

Hydroformylation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Pentenal This compound Alkene_Complex Alkene-Rh Complex Pentenal->Alkene_Complex + Rh-H Isomerization Isomerization Pentenal->Isomerization Hydrogenation Hydrogenation Pentenal->Hydrogenation Rh_H Active Rh-H Catalyst Rh_H->Alkene_Complex Alkyl_Complex Rh-Alkyl Intermediate Alkene_Complex->Alkyl_Complex Hydride Migration Acyl_Complex Rh-Acyl Intermediate Alkyl_Complex->Acyl_Complex + CO Adipic_Aldehyde Adipic Aldehyde (n-product) Acyl_Complex->Adipic_Aldehyde + H₂ Reductive Elimination Branched_Aldehyde Branched Aldehyde (iso-product) Acyl_Complex->Branched_Aldehyde + H₂ Reductive Elimination Internal_Alkenes Internal Alkenes Isomerization->Internal_Alkenes Pentanal Pentanal Hydrogenation->Pentanal

Caption: General reaction pathway and common side reactions in this compound hydroformylation.

Troubleshooting_Logic Start Low n/iso Selectivity Check_Ligand Is the ligand appropriate? (e.g., bulky diphosphite) Start->Check_Ligand Check_Temp Is the temperature optimized? (Lower T often favors n-product) Check_Ligand->Check_Temp Yes Solution_Ligand Screen alternative ligands with larger bite angles. Check_Ligand->Solution_Ligand No Check_Pressure Is the CO pressure high enough? Check_Temp->Check_Pressure Yes Solution_Temp Perform temperature screening to balance selectivity and rate. Check_Temp->Solution_Temp No Solution_Pressure Increase CO partial pressure. Check_Pressure->Solution_Pressure No Success Improved n/iso Selectivity Check_Pressure->Success Yes Solution_Ligand->Check_Temp Solution_Temp->Check_Pressure Solution_Pressure->Success

Caption: Troubleshooting workflow for addressing low n/iso selectivity in hydroformylation.

Experimental_Workflow Start Start Experiment Catalyst_Prep Prepare Catalyst Solution (Rh precursor + Ligand) Start->Catalyst_Prep Reactor_Setup Set up High-Pressure Reactor Catalyst_Prep->Reactor_Setup Charge_Reactants Charge Reactor with This compound and Solvent Reactor_Setup->Charge_Reactants Inject_Catalyst Inject Catalyst Solution Charge_Reactants->Inject_Catalyst Pressurize Pressurize with Syngas (H₂/CO) Inject_Catalyst->Pressurize Heat_Stir Heat to Desired Temperature and Stir Pressurize->Heat_Stir Monitor Monitor Reaction (e.g., in-situ IR, sampling) Heat_Stir->Monitor Continue_Reaction Continue Reaction Monitor->Continue_Reaction Not Complete Stop_Reaction Cool Down and Depressurize Monitor->Stop_Reaction Complete Continue_Reaction->Monitor Analysis Analyze Products by GC-MS Stop_Reaction->Analysis End End Analysis->End

Caption: A typical experimental workflow for this compound hydroformylation.

References

Troubleshooting low yields in Claisen rearrangement of allyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Claisen rearrangement of allyl ethers.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the Claisen rearrangement in a direct question-and-answer format.

Q1: My Claisen rearrangement is resulting in a low yield of the desired product. What are the primary causes and how can I improve the yield?

A1: Low yields are a common issue and can stem from several factors, most notably suboptimal reaction temperatures or decomposition of starting material and/or product.[1][2]

Potential Causes & Solutions:

  • Insufficient Heat (Thermal Rearrangement): The traditional Claisen rearrangement is a thermal process that often demands high temperatures, typically in the range of 180-250°C, to proceed efficiently.[1][3] If your reaction is sluggish or incomplete, a primary troubleshooting step is to carefully increase the reaction temperature or switch to a higher-boiling solvent.[1]

  • Substrate/Product Decomposition: The high temperatures required for thermal rearrangement can lead to decomposition, especially for sensitive substrates.[2] This is a common cause of low yields.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar solvents, particularly those capable of hydrogen bonding, tend to accelerate the reaction.[4][5][6] For instance, ethanol/water mixtures have been shown to increase rate constants tenfold compared to sulfolane.[5]

Recommended Optimization Strategies:

  • Introduce a Lewis Acid Catalyst: To avoid the harsh conditions of high-temperature thermal rearrangements, a Lewis acid catalyst can be employed. Catalysts such as Boron trichloride (B1173362) (BCl₃), Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), and Titanium tetrachloride (TiCl₄) can dramatically accelerate the reaction, often allowing it to proceed at or near room temperature.[1][7] This is often the most effective way to improve yields for thermally sensitive substrates.

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5][8] This technique is applicable to both thermal and catalyzed rearrangements and can sometimes lead to a cleaner reaction profile.[1][9]

  • Optimize Solvent Choice: If a thermal rearrangement is necessary, consider using high-boiling polar solvents like propylene (B89431) carbonate, which may offer faster reaction rates compared to non-polar solvents.[6]

G start Low Yield Observed q1 Is the reaction thermal (uncatalyzed)? start->q1 q2 Is there evidence of substrate/product decomposition? q1->q2 No s1 Gradually increase temperature. Consider higher-boiling solvent. q1->s1 Yes q2:e->s1:w No, reaction is just slow s2 Switch to Milder Conditions q2->s2 Yes s1->q2 s3 Add a Lewis Acid Catalyst (e.g., BCl₃, AlCl₃, TiCl₄) s2->s3 s4 Consider Microwave Irradiation (can reduce time and side reactions) s2->s4 s5 Optimize catalyst loading and solvent. s3->s5

Caption: Troubleshooting workflow for low yields in Claisen rearrangement.
Q2: I am observing a significant amount of the corresponding phenol (B47542) by-product from the cleavage of the allyl group. How can this be minimized?

A2: The formation of the parent phenol is a common side reaction resulting from the cleavage of the allyl ether bond, which is often promoted by the harsh conditions required for thermal rearrangements.[1]

Potential Solutions:

  • Milder Reaction Conditions: The most effective strategy to reduce phenol formation is to lower the reaction temperature.[1] This is best achieved by using a Lewis acid catalyst, which facilitates the rearrangement under conditions where the cleavage pathway is less favorable.[1][7]

  • Microwave Irradiation: In some instances, microwave heating may provide a cleaner reaction with fewer by-products compared to conventional heating methods, although this can be substrate-dependent.[1]

Q3: My reaction is producing a mixture of ortho- and para-rearranged products. How can I control the regioselectivity?

A3: The regioselectivity of the aromatic Claisen rearrangement is governed by steric and electronic factors. The initial[10][10]-sigmatropic rearrangement is a concerted, intramolecular process that exclusively targets the ortho position.[11][12]

  • Primary Product: The reaction first yields an ortho-allyl phenol. If one ortho position is blocked, the rearrangement will occur at the other available ortho position.

  • Formation of para Product: If both ortho positions are substituted, the allyl group, after migrating to the ortho position, cannot tautomerize to a stable phenol. Instead, it can undergo a subsequent[10][10]-sigmatropic shift (a Cope rearrangement) to the para position, which is then followed by tautomerization.[12][13] Therefore, the para product is typically formed only when both ortho positions are blocked.

  • Influence of Substituents: Electron-donating groups at the meta-position can direct the rearrangement towards the para-position, while electron-withdrawing groups tend to favor the ortho-product.[4]

G start Allyl Phenyl Ether ortho [3,3] Rearrangement to ortho position start->ortho q1 Are both ortho positions blocked? taut Tautomerization q1->taut No cope Cope Rearrangement to para position q1->cope Yes dienone Dienone Intermediate ortho->dienone dienone->q1 ortho_prod Ortho-allylphenol (Final Product) taut->ortho_prod para_prod Para-allylphenol (Final Product) cope->para_prod

Caption: Regioselectivity pathway in the aromatic Claisen rearrangement.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

The reaction yield is highly dependent on the chosen conditions. The following table summarizes yields for the rearrangement of allyl p-tolyl ether under various catalytic and solvent conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneN,N-Diethylaniline20024~65
2BF₃·OEt₂ (100)CH₂Cl₂25378
3TiCl₄ (10)CH₂Cl₂-78 to 25192
4AlCl₃ (10)CH₂Cl₂01.585
5Yb(OTf)₃ (10)CH₂Cl₂251275
6MicrowaveNone1900.25>90

Data compiled and adapted from principles and examples in cited literature.[1][7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

This protocol is a general guideline for a thermally induced rearrangement and may require optimization for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the aryl allyl ether (1.0 eq). If a solvent is used, add a high-boiling point solvent such as N,N-diethylaniline or diphenyl ether (approx. 0.1-0.5 M concentration).[14]

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-225 °C) under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take anywhere from a few hours to over 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any high-boiling solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement

This protocol outlines a rearrangement at lower temperatures using a Lewis acid catalyst.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the aryl allyl ether (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the Lewis acid's reactivity).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, AlCl₃, 5-10 mol%) to the stirred solution.[7] Note: The addition of Lewis acids can be highly exothermic.

  • Reaction: Allow the reaction to stir at the specified temperature until completion, monitoring progress by TLC or GC.

  • Quenching: Once complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated aq. NaHCO₃, or Rochelle's salt solution).

  • Work-up: Allow the mixture to warm to room temperature. If necessary, filter through a pad of celite to remove any inorganic salts. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography.

G cluster_0 General Claisen Rearrangement Mechanism A Allyl Phenyl Ether B Concerted [3,3]-Sigmatropic Rearrangement via 6-membered Transition State A->B C Non-aromatic Dienone Intermediate B->C D Keto-Enol Tautomerization (Rearomatization) C->D E ortho-Allylphenol D->E

Caption: The fundamental reaction pathway of the aromatic Claisen rearrangement.

References

Purification challenges of 4-Pentenal from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-pentenal from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question 1: After synthesis, my crude this compound appears to be unstable, showing signs of degradation or polymerization. What is causing this and how can I minimize it?

Answer:

This compound is inherently reactive due to the presence of both an aldehyde functional group and a terminal double bond. This dual reactivity makes it susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air.

  • Polymerization: The vinyl group can undergo polymerization, particularly in the presence of trace acids, bases, or upon exposure to heat and light.

  • Aldol Condensation: Under basic or acidic conditions, this compound can undergo self-condensation reactions.

Solutions:

  • Inert Atmosphere: Handle the crude reaction mixture and purified this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Keep the material at low temperatures (0-5 °C) during workup and storage to minimize polymerization and other side reactions.

  • Prompt Purification: Purify the crude this compound as quickly as possible after synthesis to remove catalysts and byproducts that can promote degradation.

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 100 ppm).

Question 2: I am having difficulty separating this compound from its isomer, 3-pentenal, which is a common byproduct in my hydroformylation reaction. What is the best approach?

Answer:

The close boiling points of this compound and 3-pentenal make their separation by standard distillation challenging.

  • Fractional Distillation: A highly efficient fractional distillation column (e.g., a spinning band or Vigreux column with a high number of theoretical plates) is required. Careful control of the distillation rate and temperature is crucial.[1][2][3]

  • Bisulfite Adduct Formation: This chemical method is often more effective than distillation for separating aldehydes from non-aldehyde impurities and can also aid in separating isomeric aldehydes. The formation of the bisulfite adduct is reversible, allowing for the subsequent regeneration of the purified aldehyde.

Question 3: My yield is low after purification by fractional distillation. What are the likely causes?

Answer:

Low recovery during the distillation of this compound can be attributed to its volatility and thermal sensitivity.

  • Product Loss: Due to its low boiling point (around 103-104 °C), this compound can be lost if the distillation apparatus is not properly sealed or if the condenser is not efficient enough.

  • Thermal Degradation: Prolonged heating during distillation can lead to polymerization or decomposition.

Solutions:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of this compound, reducing the risk of thermal degradation.

  • Efficient Condenser: Ensure a well-chilled condenser is used to minimize the loss of volatile product.

  • Proper Insulation: Insulating the distillation column can help maintain a consistent temperature gradient.[2]

Question 4: When attempting purification by silica (B1680970) gel chromatography, I observe streaking of the product spot on TLC and poor recovery from the column. Why is this happening?

Answer:

The acidic nature of standard silica gel can cause issues with reactive aldehydes like this compound.

  • Acetal Formation: If an alcohol is used as a solvent in the eluent, the acidic silica gel can catalyze the formation of acetals.[4]

  • Aldol Condensation and Polymerization: The acidic surface of the silica can promote self-condensation and polymerization reactions.

Solutions:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine (B128534). This is done by adding a small percentage of triethylamine (1-2%) to the eluent system.[4]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic).

  • Non-alcoholic Solvents: Avoid using alcohols as part of the mobile phase. A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common choice.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The impurities largely depend on the synthetic route:

  • Hydroformylation of 1,3-butadiene: The most common impurity is the isomeric product, 3-pentenal. Other potential byproducts include pentanals (from over-reduction) and higher molecular weight condensation products.

  • Claisen Rearrangement of Allyl Vinyl Ether: Side products can arise from alternative, higher-energy transition states (e.g., boat-like transition states), although these are typically minor. Unreacted starting materials may also be present.

Q2: How can I effectively remove non-aldehyde impurities from my this compound sample?

A2: The formation of a water-soluble bisulfite adduct is a highly effective method. The aldehyde reacts with sodium bisulfite to form the adduct, which can be separated from non-reactive organic impurities by extraction with an organic solvent. The purified aldehyde can then be regenerated from the aqueous layer by adding a base.

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, aiding in the identification of byproducts.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the purity of this compound and to identify the structure of impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of absolute purity.[8][9][10]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored at a low temperature (refrigerator or freezer) under an inert atmosphere (nitrogen or argon) in a tightly sealed container. The addition of a radical inhibitor like BHT is recommended for long-term storage to prevent polymerization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleAdvantagesDisadvantagesTypical PurityTypical Yield
Fractional Distillation Separation based on boiling point differences.Good for large quantities; can remove non-volatile impurities.Difficult to separate from close-boiling isomers; potential for thermal degradation.>95%60-80%
Silica Gel Chromatography Separation based on polarity differences.Can provide high purity; good for small-scale purification.Potential for product degradation on acidic silica; can be time-consuming.>98%50-70%
Bisulfite Adduct Formation Reversible chemical reaction to form a water-soluble adduct.Highly selective for aldehydes; effective for removing non-aldehyde impurities.Requires additional reaction and workup steps; may not be suitable for base-sensitive molecules.>99%70-90%

Experimental Protocols

Protocol 1: Purification of this compound via Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and the system is equipped with a thermometer and a condenser.[1][3][11]

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. The vapor will rise through the column, and the more volatile components will reach the condenser first.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 103-104 °C at atmospheric pressure).

  • Storage: Store the purified this compound under an inert atmosphere at low temperature.

Protocol 2: Purification of this compound using Silica Gel Chromatography with Deactivated Silica

  • Prepare Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.[4]

  • Pack the Column: Pack a chromatography column with the deactivated silica gel slurry.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure, keeping the temperature low to avoid loss of the volatile product.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.

  • Isolation of Adduct: The bisulfite adduct may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, proceed to the extraction step.

  • Extraction: Add water to dissolve the adduct completely, then extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-aldehyde impurities.

  • Regeneration of Aldehyde: Separate the aqueous layer and add a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the solution is basic. This will regenerate the this compound.

  • Final Extraction: Extract the regenerated this compound from the aqueous layer with a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Column Chromatography Column Chromatography Crude this compound->Column Chromatography Bisulfite Adduct Formation Bisulfite Adduct Formation Crude this compound->Bisulfite Adduct Formation Purified this compound Purified this compound Fractional Distillation->Purified this compound >95% Purity Column Chromatography->Purified this compound >98% Purity Bisulfite Adduct Formation->Purified this compound >99% Purity GC-MS GC-MS Final Purity Assessment Final Purity Assessment GC-MS->Final Purity Assessment NMR NMR NMR->Final Purity Assessment Purified this compound->GC-MS Purified this compound->NMR

Caption: A workflow diagram illustrating the purification and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Purification Start Start Low Yield Low Yield Start->Low Yield Problem Impure Product Impure Product Start->Impure Product Problem Distillation? Distillation? Low Yield->Distillation? Chromatography? Chromatography? Low Yield->Chromatography? Bisulfite Method? Bisulfite Method? Low Yield->Bisulfite Method? Isomeric Impurities? Isomeric Impurities? Impure Product->Isomeric Impurities? Non-Aldehyde Impurities? Non-Aldehyde Impurities? Impure Product->Non-Aldehyde Impurities? Degradation Products? Degradation Products? Impure Product->Degradation Products? Check for Leaks\nImprove Condenser Efficiency\nUse Vacuum Check for Leaks Improve Condenser Efficiency Use Vacuum Distillation?->Check for Leaks\nImprove Condenser Efficiency\nUse Vacuum Deactivate Silica\nUse Alumina Deactivate Silica Use Alumina Chromatography?->Deactivate Silica\nUse Alumina Ensure Complete Reaction\nOptimize Regeneration pH Ensure Complete Reaction Optimize Regeneration pH Bisulfite Method?->Ensure Complete Reaction\nOptimize Regeneration pH Fractional Distillation\n(High Efficiency Column) Fractional Distillation (High Efficiency Column) Isomeric Impurities?->Fractional Distillation\n(High Efficiency Column) Bisulfite Adduct Formation Bisulfite Adduct Formation Non-Aldehyde Impurities?->Bisulfite Adduct Formation Use Inert Atmosphere\nLow Temperature\nPrompt Purification Use Inert Atmosphere Low Temperature Prompt Purification Degradation Products?->Use Inert Atmosphere\nLow Temperature\nPrompt Purification

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: 4-Pentenal Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize the polymerization of 4-Pentenal during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an organic compound with both an aldehyde functional group and a terminal alkene.[1][2] This bifunctionality makes it a valuable building block in organic synthesis.[1] However, like other unsaturated aldehydes, it is susceptible to polymerization, especially in the presence of light, air, heat, and impurities.[3][4] Polymerization can occur through reactions involving the double bond and/or the aldehyde group.

Q2: What are the common signs of this compound polymerization?

A2: The most common signs of polymerization include:

  • An increase in viscosity, potentially leading to solidification.

  • The formation of a precipitate or a hazy appearance in the liquid.

  • Discoloration of the material, often turning pale yellow.[3]

  • A decrease in the concentration of the this compound monomer, which can be confirmed by analytical techniques such as gas chromatography (GC).[5]

Q3: How should I properly store this compound to prevent polymerization?

A3: Proper storage is critical to maintaining the quality of this compound. It is recommended to store it in an amber vial under refrigeration.[4] The material is sensitive to air and light, so it is crucial to keep the container tightly sealed and protected from light sources.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: What inhibitors are commonly used to stabilize this compound?

A4: While specific data for this compound is limited, inhibitors used for structurally similar unsaturated aldehydes like acrolein and crotonaldehyde (B89634) are effective. These include phenolic inhibitors such as hydroquinone (B1673460) and butylated hydroxytoluene (BHT).[3][6] Amine-based stabilizers like triethanolamine (B1662121) and dimethylethanolamine have also been shown to be effective for other aldehydes.[7] It is important to note that phenolic inhibitors often require the presence of trace amounts of oxygen to function effectively.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Increased Viscosity or Solidification Polymerization has occurred.If the material has not completely solidified, it may be possible to distill the remaining monomer. However, this should be done with caution and at reduced pressure to minimize thermal stress. Adding an inhibitor to the distillation flask is recommended.[8] For future prevention, ensure proper storage conditions and consider adding a suitable inhibitor.
Discoloration (Yellowing) Oxidation and/or polymerization.This is an early sign of degradation. While the material may still be usable for some applications, its purity has been compromised. For sensitive reactions, it is best to use a fresh, un-discolored batch. To prevent this, store under an inert atmosphere and protect from light.[3][4]
Inconsistent Reaction Results Partial polymerization of the starting material.The presence of oligomers or polymers can interfere with reactions. Before use, it is advisable to check the purity of the this compound, for example, by GC. If polymerization is suspected, purification by distillation may be necessary.
Polymerization During a Reaction High reaction temperature, extended reaction time, or absence of an inhibitor.Optimize the reaction temperature to the lowest effective level. Monitor the reaction progress and stop it once the starting material is consumed.[8] If the reaction conditions are harsh, consider adding a polymerization inhibitor that is compatible with your reaction chemistry.[8]

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Upon receipt, immediately store the this compound in a refrigerator at 2-8°C.

  • Ensure the container is an amber vial to protect it from light.[4]

  • Keep the container tightly sealed to minimize exposure to air.[4]

  • For long-term storage or for high-purity applications, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • If the this compound does not already contain a stabilizer, consider adding one. For example, hydroquinone or BHT can be added at a concentration of 100-500 ppm.[3][6][8]

Protocol 2: Conducting a Reaction with this compound to Minimize Polymerization
  • If the this compound has been stored in the refrigerator, allow it to warm to room temperature before opening to prevent condensation of moisture into the aldehyde.

  • Set up the reaction under an inert atmosphere (e.g., using a nitrogen or argon blanket) if the reaction chemistry is sensitive to air or if the reaction is to be heated.

  • Add the this compound to the reaction mixture at a controlled rate, especially for exothermic reactions.

  • Maintain the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[8]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to avoid unnecessarily long reaction times.[8]

  • If the workup procedure involves heating (e.g., distillation), consider adding a polymerization inhibitor if one is not already present and is compatible with the desired product.

Visualizations

troubleshooting_workflow start Start: Polymerization Suspected check_appearance Check Visual Appearance (Viscosity, Color, Precipitate) start->check_appearance is_polymerized Signs of Polymerization? check_appearance->is_polymerized check_purity Confirm with Analytical Method (e.g., GC) is_polymerized->check_purity Yes use_as_is Proceed with Experiment is_polymerized->use_as_is No is_pure Is Purity Acceptable? check_purity->is_pure purify Purify by Distillation (with inhibitor, reduced pressure) is_pure->purify No is_pure->use_as_is Yes purify->use_as_is discard Discard and Use Fresh Stock purify->discard end End use_as_is->end review_storage Review Storage and Handling Procedures discard->review_storage review_storage->end

Caption: Troubleshooting workflow for suspected this compound polymerization.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., Light, Heat, Impurity) radical Radical (R•) initiator->radical monomer1 This compound Monomer radical->monomer1 growing_chain Growing Polymer Chain (R-M•) monomer1->growing_chain monomer2 This compound Monomer growing_chain->monomer2 longer_chain Longer Polymer Chain (R-M-M•) monomer2->longer_chain inhibitor Inhibitor (e.g., Hydroquinone) longer_chain->inhibitor stable_polymer Stable Polymer inhibitor->stable_polymer

Caption: Simplified free-radical polymerization pathway of this compound.

References

Technical Support Center: 4-Pentenal Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 4-Pentenal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of this compound.

Q1: My this compound assay shows decreasing purity over a short period. What could be the cause?

A1: Rapid degradation of this compound is typically due to one or a combination of the following factors:

  • Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), forming the corresponding carboxylic acid (4-pentenoic acid) or other oxidative degradation products. The double bond can also be oxidized.

  • Polymerization: As an unsaturated aldehyde, this compound can undergo polymerization, especially when exposed to light, heat, or catalysts (e.g., acid or base traces). This can lead to the formation of oligomers and polymers, which will decrease the monomer purity.[1]

  • Improper Storage Conditions: High temperatures, exposure to UV light, and the presence of oxygen can significantly accelerate degradation.

Q2: I observe the formation of a viscous liquid or solid precipitate in my this compound sample. What is happening?

A2: The formation of a viscous liquid or solid precipitate is a strong indicator of polymerization. Unsaturated aldehydes like this compound are prone to self-polymerization. This process is often initiated by trace impurities, light, or heat. To mitigate this, ensure the product is stored under recommended conditions and consider the use of polymerization inhibitors.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize the shelf-life of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Acetaldehyde, a similar volatile aldehyde, should always be stored under an inert atmosphere to prevent autoxidation.[2]

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.

Q4: Should I use a stabilizer for this compound? If so, which one and at what concentration?

A4: Yes, using a stabilizer is highly recommended for long-term storage. Common stabilizers for aldehydes include:

  • Hydroquinone: Often used to inhibit free-radical polymerization.

  • Butylated Hydroxytoluene (BHT): An antioxidant that can prevent oxidation. Increasing the concentration of BHT can reduce the maximum shrinkage and stress rate during polymerization, though it may slightly decrease the degree of conversion.[3]

A typical concentration for these stabilizers is in the range of 100-500 ppm. The optimal concentration may depend on the specific storage conditions and desired shelf life.

Q5: My reaction involving this compound is giving inconsistent results. Could the quality of the aldehyde be the issue?

A5: Yes, inconsistent results are often linked to the purity of the starting material. Degradation of this compound can lead to the presence of impurities such as 4-pentenoic acid, oligomers, or other oxidation byproducts. These impurities can interfere with your reaction, poison catalysts, or lead to the formation of unwanted side products. It is advisable to check the purity of your this compound stock before use, especially if it has been stored for an extended period.

Data Presentation: Stability of this compound Under Various Conditions

The following tables provide illustrative data on the stability of this compound. Note: This data is representative and intended for comparative purposes. Actual degradation rates may vary.

Table 1: Effect of Temperature on the Purity of this compound (Stored under Air)

Storage Temperature (°C)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
25 (Room Temperature)92.585.175.3
498.296.594.1
-2099.599.198.8

Table 2: Effect of Atmosphere on the Purity of this compound (Stored at 4°C)

AtmospherePurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Air98.296.594.1
Nitrogen99.699.298.9
Argon99.799.499.1

Table 3: Effect of Stabilizers on the Purity of this compound (Stored at 4°C under Air)

Stabilizer (200 ppm)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
None98.296.594.1
BHT99.498.898.1
Hydroquinone99.599.098.5

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Objective: To evaluate the stability of this compound under accelerated conditions (elevated temperature) and to determine the effect of different stabilizers.

2. Materials:

  • This compound (high purity)

  • Stabilizers: BHT, Hydroquinone

  • GC-grade solvent (e.g., dichloromethane)

  • Amber glass vials with PTFE-lined septa

  • Oven/Incubator capable of maintaining constant temperature (e.g., 40°C, 50°C, 60°C)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

3. Sample Preparation:

  • Prepare three batches of this compound samples:

    • Batch A: this compound with no stabilizer.

    • Batch B: this compound with 200 ppm BHT.

    • Batch C: this compound with 200 ppm Hydroquinone.

  • Aliquot 1 mL of each batch into separate, labeled amber glass vials.

  • Tightly seal the vials. For studies investigating the effect of atmosphere, purge the vials with the desired gas (e.g., nitrogen, argon) before sealing.

4. Study Conditions:

  • Place the vials in ovens set at different temperatures (e.g., 40°C, 50°C, and a control set at 4°C).

  • Pull samples at predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).

5. Analysis (GC-MS Method):

  • At each time point, remove one vial from each temperature condition for each batch.

  • Allow the vial to cool to room temperature.

  • Prepare a diluted sample for GC-MS analysis by dissolving a known amount of the this compound sample in a suitable solvent.

  • GC-MS Parameters (Illustrative):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium

    • MS Detector: Scan mode to identify degradation products, and Selected Ion Monitoring (SIM) for quantification of this compound.

  • Analyze the samples to determine the purity of this compound and identify any degradation products.

6. Data Analysis:

  • Calculate the percentage purity of this compound at each time point for each condition.

  • Plot the purity versus time for each temperature and stabilizer combination.

  • Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., 4°C or -20°C) from the accelerated data. The Arrhenius equation describes the relationship between the degradation rate constant (k), activation energy (Ea), and temperature (T).[4]

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway 4_Pentenal This compound 4_Pentenoic_Acid 4-Pentenoic Acid 4_Pentenal->4_Pentenoic_Acid Oxidation of Aldehyde 4_Pentenal->4_Pentenoic_Acid Other_Oxidation_Products Other Oxidation Products (e.g., epoxides, smaller aldehydes) 4_Pentenal->Other_Oxidation_Products Oxidation of Alkene 4_Pentenal->Other_Oxidation_Products Oligomers_Polymers Oligomers/Polymers 4_Pentenal->Oligomers_Polymers Polymerization 4_Pentenal->Oligomers_Polymers Oxygen Oxygen (Air) Initiator Initiator (Light, Heat, Impurities)

Caption: Degradation pathways of this compound.

ExperimentalWorkflow Start Start: High-Purity this compound Sample_Prep Sample Preparation - With/Without Stabilizers - Inert/Air Atmosphere Start->Sample_Prep Storage Storage at Accelerated Conditions (e.g., 40°C, 50°C, 60°C) Sample_Prep->Storage Sampling Sampling at Predetermined Time Points Storage->Sampling GCMS_Analysis GC-MS Analysis - Purity Assay - Degradation Product ID Sampling->GCMS_Analysis Data_Analysis Data Analysis - Degradation Kinetics - Arrhenius Plot GCMS_Analysis->Data_Analysis End End: Shelf-Life Prediction Data_Analysis->End

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Catalyst Deactivation in 4-Pentenal Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the hydroformylation of 4-pentenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound hydroformylation?

A1: Catalyst deactivation in this compound hydroformylation, particularly with rhodium-phosphine catalysts, can be attributed to several factors:

  • Ligand Degradation: This is a major cause of deactivation and can occur through oxidation of the phosphine (B1218219) ligands to phosphine oxides, which are generally poor ligands for the active rhodium center.[1][2] Peroxides present as impurities in the this compound feedstock can initiate this degradation.[1] Another pathway for ligand degradation is the cleavage of the phosphorus-carbon bond under hydroformylation conditions.

  • Formation of Inactive Rhodium Species: The active mononuclear rhodium catalyst can agglomerate to form inactive rhodium clusters or dimers.[2][3] The color of the reaction solution can be an indicator of this, as active rhodium oxo catalysts are typically straw-colored, while inactive complexes can appear black.[1]

  • Side Reactions and Byproduct Inhibition: The hydroformylation of this compound can be accompanied by side reactions that consume the substrate or form products that inhibit the catalyst. A key side reaction is the isomerization of this compound to the thermodynamically more stable α,β-unsaturated isomer, 2-pentenal, which is prone to hydrogenation rather than hydroformylation.[4] Additionally, the formation of a stable rhodium η³-crotyl complex can be a reason for low selectivity towards the desired adipic aldehyde.[4]

  • Feedstock Impurities: Besides peroxides, other impurities in the this compound feed or syngas, such as sulfur or halides, can act as catalyst poisons.[5]

Q2: My reaction shows a sudden drop in activity. What is the likely cause?

A2: A sudden drop in catalytic activity often points to the introduction of a catalyst poison into the system. This could be due to impurities in a new batch of this compound, solvent, or syngas. Check for potential sources of contamination, such as peroxides in the feedstock or oxygen leaks in the reactor setup.

Q3: The selectivity towards the linear product, adipic aldehyde, is decreasing over time. What could be the reason?

A3: A decrease in selectivity towards the linear product is often linked to changes in the catalyst structure, most commonly due to ligand degradation.[1] As the phosphine ligand degrades, the steric and electronic properties of the catalyst change, which can lead to a loss of regioselectivity. It could also be due to an increased rate of isomerization of this compound to its isomers, which may favor the formation of branched or hydrogenated byproducts.

Q4: Can a deactivated catalyst be regenerated?

A4: In many cases, yes. Deactivated rhodium-based hydroformylation catalysts can often be regenerated. The specific procedure depends on the cause of deactivation. A common approach for catalysts deactivated by ligand oxidation involves treating the catalyst solution with an oxidizing agent to convert all phosphines to phosphine oxides, followed by extraction of the oxides and addition of fresh phosphine ligand.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Steps
Inactive Catalyst Precursor Ensure the catalyst precursor is properly activated. Follow the recommended activation procedure for your specific rhodium complex.
Catalyst Poisoning - Purify the this compound feedstock to remove impurities like peroxides. A common method is to pass the feedstock through a column of activated alumina.[1] - Ensure high-purity syngas (CO/H₂) is used. - Check the reactor system for any potential leaks that could introduce air (oxygen).
Incorrect Reaction Conditions - Verify the reaction temperature and pressure are within the optimal range for your catalyst system (typically 80-120°C and 10-100 atm for rhodium catalysts).[6] - Ensure efficient stirring to overcome potential gas-liquid mass transfer limitations.
Complete Catalyst Deactivation If the catalyst has turned black or precipitated, it may be irreversibly deactivated. Consider replacing the catalyst charge.
Issue 2: Poor Selectivity to Adipic Aldehyde
Possible Cause Troubleshooting Steps
Suboptimal Ligand Choice The structure of the phosphine or phosphite (B83602) ligand has a significant impact on regioselectivity.[4] For high selectivity to the linear adipic aldehyde, consider using bulky phosphite ligands or bidentate phosphine ligands with a large natural bite angle.[4]
Isomerization of this compound - Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydroformylation.[1] - Increasing the carbon monoxide partial pressure can also favor hydroformylation over isomerization.[1]
Formation of Stable η³-crotyl Complex This is an inherent mechanistic pathway that can lead to lower selectivity. The choice of ligand is crucial to minimize the formation of this stable intermediate.[4]
Incorrect Ligand-to-Metal Ratio The optimal ligand-to-rhodium ratio is critical for maintaining both activity and selectivity. An excess of ligand is often used to stabilize the active species. Experimentally determine the optimal ratio for your specific ligand.

Data Presentation

Table 1: Effect of Ligand Structure on the Hydroformylation of this compound

Ligandn/iso Ratio (Adipic Aldehyde/Branched Isomer)Adipic Aldehyde Yield (%)Reference
Triphenylphosphine (B44618) (TPP)~5.6~85 (in CO₂-expanded media)[7]
DIOP~3~75[7]
6-DPPon-~93[4]

Note: Reaction conditions vary between studies and can significantly impact results.

Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation via ³¹P NMR Spectroscopy

This protocol allows for the observation of phosphine ligand degradation, a primary mode of catalyst deactivation.[1]

1. Sample Preparation: a. Under an inert atmosphere (e.g., in a glovebox), carefully withdraw an aliquot of the reaction mixture at various time points during the hydroformylation reaction. b. If the catalyst concentration is low, the sample may need to be concentrated by removing the solvent and other volatile components under vacuum. c. Dissolve the residue in a deuterated solvent suitable for NMR analysis (e.g., C₆D₆ or toluene-d₈).

2. NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use a sufficient relaxation delay (D1) to ensure quantitative integration of all phosphorus species. c. The chemical shift of triphenylphosphine oxide is typically around 30 ppm, while the active rhodium-phosphine complexes will appear at different chemical shifts.

3. Data Analysis: a. Integrate the peaks corresponding to the fresh phosphine ligand and any degradation products (e.g., phosphine oxide). b. The decrease in the integral of the fresh ligand peak over time provides a quantitative measure of ligand degradation.

Protocol 2: Quantification of Active Catalyst Concentration by Gas Chromatography (GC)

This protocol provides an indirect measurement of the active catalyst concentration by monitoring the reaction rate.

1. Reaction Setup: a. Set up the hydroformylation reaction in a well-controlled reactor system (e.g., a high-pressure autoclave). b. Include an internal standard (e.g., a long-chain alkane that is inert under the reaction conditions) in the reaction mixture for accurate quantification.

2. Sampling: a. At regular intervals, carefully withdraw a small aliquot of the reaction mixture. b. Immediately quench the reaction in the aliquot (e.g., by cooling and depressurizing) to prevent further conversion.

3. GC Analysis: a. Analyze the quenched samples by gas chromatography to determine the concentration of the reactant (this compound) and the products (adipic aldehyde and any isomers). b. Use the internal standard to correct for any variations in sample volume.

4. Data Analysis: a. Plot the concentration of this compound as a function of time. b. The initial slope of this curve is proportional to the initial concentration of the active catalyst. A decrease in the reaction rate over time indicates catalyst deactivation.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Rh-Phosphine Catalyst LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation Impurities (Peroxides), Thermal Stress InactiveClusters Inactive Rhodium Clusters/Dimers ActiveCatalyst->InactiveClusters High Temperature SideReactions Side Reactions ActiveCatalyst->SideReactions OxidizedLigand Oxidized Ligand (e.g., Phosphine Oxide) LigandDegradation->OxidizedLigand DeactivatedCatalyst Deactivated Catalyst OxidizedLigand->DeactivatedCatalyst InactiveClusters->DeactivatedCatalyst Isomerization Isomerization to 2-Pentenal SideReactions->Isomerization CrotylComplex Stable η³-crotyl Complex Formation SideReactions->CrotylComplex Isomerization->DeactivatedCatalyst CrotylComplex->DeactivatedCatalyst

Caption: Key pathways leading to catalyst deactivation in this compound hydroformylation.

TroubleshootingWorkflow Start Problem Identified: Low Activity or Selectivity CheckPurity Check Feedstock and Gas Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (T, P) Start->CheckConditions AnalyzeCatalyst Analyze Catalyst State (³¹P NMR, Color) Start->AnalyzeCatalyst CheckPurity->CheckConditions Purity OK PurifyFeed Purify Feedstock (e.g., Alumina Column) CheckPurity->PurifyFeed Impurities Found CheckConditions->AnalyzeCatalyst Conditions OK AdjustConditions Optimize T, P, and Ligand/Metal Ratio CheckConditions->AdjustConditions Conditions Suboptimal RegenerateCatalyst Regenerate or Replace Catalyst AnalyzeCatalyst->RegenerateCatalyst Deactivation Confirmed Resolved Issue Resolved PurifyFeed->Resolved AdjustConditions->Resolved RegenerateCatalyst->Resolved

Caption: A logical workflow for troubleshooting common issues in this compound hydroformylation.

References

Technical Support Center: Controlling Stereoselectivity in Reactions of 4-Pentenal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving 4-pentenal and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide clear, actionable advice for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed on this compound derivatives?

A1: this compound derivatives are versatile substrates for a variety of stereoselective transformations due to the presence of both an aldehyde and a terminal alkene. Key reactions where stereocontrol is crucial include:

  • Hydroformylation: The addition of carbon monoxide and hydrogen across the double bond to form aldehydes. The main challenge is controlling regioselectivity (linear vs. branched product) and, in the case of substituted derivatives, enantioselectivity.

  • Cyclization Reactions:

    • Prins Cyclization: An acid-catalyzed reaction between the aldehyde and the alkene, typically forming substituted tetrahydropyrans. Diastereoselectivity is a primary concern.

    • Pauson-Khand Reaction (PKR): A [2+2+1] cycloaddition involving the alkene, an alkyne (often intramolecular), and carbon monoxide to form cyclopentenones. This powerful reaction can create multiple stereocenters, making stereocontrol essential.

    • Intramolecular Aldol Cyclization: Base or acid-catalyzed cyclization to form cyclopentene (B43876) or cyclohexane (B81311) derivatives, where controlling the diastereoselectivity of the newly formed stereocenters is key.

  • Organocatalytic Reactions: The aldehyde functionality is highly amenable to organocatalytic activation (e.g., via enamine or iminium ion formation) for various asymmetric transformations like Michael additions.

Q2: My reaction is showing poor diastereoselectivity. What are the first parameters I should investigate?

A2: Poor diastereoselectivity often stems from insufficient facial selectivity during the key bond-forming step. The first parameters to troubleshoot are:

  • Temperature: Lowering the reaction temperature is often the most effective initial step. This increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Catalyst/Reagent: The choice of catalyst is critical. For Lewis acid-catalyzed reactions like the Prins cyclization, screen different Lewis acids (e.g., SnCl₄, BiCl₃, TMSOTf) as their steric and electronic properties can significantly influence the transition state geometry.[1] For organocatalyzed reactions, the structure of the catalyst directly dictates the stereochemical outcome.

  • Solvent: The solvent can influence the stability of intermediates and the conformational preferences of the substrate and catalyst. A systematic solvent screen, exploring a range of polarities and coordinating abilities, is recommended.

Q3: How can I improve enantioselectivity in my organocatalytic reaction?

A3: Achieving high enantioselectivity in organocatalytic reactions requires a well-organized chiral transition state. If you are observing low enantiomeric excess (ee), consider the following:

  • Catalyst Structure: The steric and electronic properties of the organocatalyst are paramount. Small changes to the catalyst backbone or substituents can have a large impact on the ee. For proline-derived catalysts, for example, modifications at the α-position can create a more effective chiral pocket.

  • Additives: Co-catalysts or additives (e.g., acids, bases, water) can play a crucial role. In some Michael additions, a co-catalyst like a thiourea (B124793) can act as a hydrogen bond donor to activate the electrophile and enhance stereochemical communication.

  • Substrate Concentration: While less common, concentration effects can sometimes be observed. Running the reaction at a different concentration may influence catalyst aggregation or the rate of background (non-catalyzed) reactions.

  • Purity of Reagents: Ensure all starting materials, including the this compound derivative and the catalyst, are of high purity. Impurities can sometimes inhibit or poison the catalyst, leading to a decrease in both yield and enantioselectivity.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Rh-Catalyzed Hydroformylation

Problem: The hydroformylation of this compound is producing a high ratio of the undesired branched aldehyde (2-methyl-5-oxohexanal) instead of the desired linear product (adipic aldehyde).

Potential CauseRecommended Solution
Ligand Choice The ligand on the rhodium catalyst is the primary determinant of regioselectivity. Large "bite-angle" phosphine (B1218219) ligands (e.g., BIPHEPHOS, Xantphos) tend to favor the linear product by sterically disfavoring the branched-alkyl intermediate. Switch from simple phosphines like PPh₃ to a bidentate ligand with a larger bite angle.[2]
CO Partial Pressure High concentrations of CO can favor the formation of the branched isomer with some catalyst systems. If experimentally feasible, try running the reaction under lower CO partial pressure.
Temperature Reaction temperature can influence the n/i ratio. A systematic screen of temperatures (e.g., 40°C, 60°C, 80°C) should be performed to find the optimal balance between reaction rate and selectivity.[3]
Solvent System The use of CO₂-expanded media (e.g., CO₂-expanded toluene) has been shown to significantly enhance the selectivity for the linear adipic aldehyde, even with simpler ligands like TPP.[3][4]
Guide 2: Low Diastereoselectivity or Byproduct Formation in Prins Cyclization

Problem: The acid-catalyzed Prins cyclization of a this compound derivative with an aldehyde is resulting in a poor diastereomeric ratio (dr) of the desired tetrahydropyran (B127337) or is forming significant amounts of elimination byproducts (allylic alcohols).

Potential CauseRecommended Solution
Lewis Acid is too Harsh Strong Lewis acids can lead to side reactions and racemization.[5] Try screening milder Lewis acids (e.g., BiCl₃, In(OTf)₃) or using a Brønsted acid (e.g., p-TsOH).
Anhydrous Conditions In the complete absence of a nucleophile, the intermediate oxocarbenium ion can readily eliminate a proton to form an allylic alcohol.[1] If the tetrahydropyran is the desired product, ensure a nucleophile (which can be water, or a halide from the Lewis acid like in the case of SnCl₄) is available to trap the cation.
Temperature is too High Higher temperatures can overcome the small energy differences between diastereomeric transition states and promote elimination. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).[1]
Substrate Control The stereochemistry of the final product is often dictated by a chair-like transition state where substituents prefer to occupy pseudo-equatorial positions. Modifying substituents on the this compound derivative can sometimes enhance the intrinsic facial bias.[5]

Quantitative Data Tables

Table 1: Effect of Ligand and Conditions on Rh-Catalyzed Hydroformylation of this compound

This table summarizes the effect of different ligands and reaction conditions on the regioselectivity (n/i ratio) of this compound hydroformylation to produce adipic aldehyde (linear, 'n') versus 2-methyl-5-oxohexanal (branched, 'i').

Catalyst SystemTemperature (°C)Syngas Pressure (bar)SolventAdipic Aldehyde Selectivity (%)n/i ratioReference
Rh/TPP6010Toluene~75% (dialdehyde selectivity)~3[4]
Rh/DIOP6010Toluene~75% (dialdehyde selectivity)~3[4]
Rh/TPP6010 (Syngas) + 50 (CO₂)CO₂-expanded Tolueneup to 85%~5.6[3][4]
Rh/BIPHEPHOS--->95%-[2]
Rh/Ligand L3----10.2[2]
Ligand L3 is a specific bisphosphite ligand detailed in the reference.

Key Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

This protocol is adapted for a generic 1,6-enyne, which can be derived from a this compound derivative. The procedure uses dicobalt octacarbonyl as the metal source and N-Methylmorpholine N-oxide (NMO) as a promoter to facilitate the reaction under milder conditions.[6]

Materials:

  • 1,6-enyne substrate (1.0 eq)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)

  • N-Methylmorpholine N-oxide (NMO) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.

  • Substrate Addition: Dissolve the 1,6-enyne substrate in anhydrous DCM (concentration approx. 0.05 M).

  • Cobalt Complexation: To the stirring solution at room temperature, add dicobalt octacarbonyl in one portion. The solution should turn a deep red/brown color. Allow the mixture to stir for 2-4 hours at room temperature to ensure complete formation of the cobalt-alkyne complex. Monitor by TLC; the complex will have a different Rf from the starting enyne.

  • Cyclization: Add NMO to the reaction mixture. The addition may cause gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor the disappearance of the cobalt-alkyne complex and the appearance of the cyclopentenone product by TLC.

  • Work-up: Once the reaction is complete, open the flask to the air and stir for 30 minutes to decompose excess cobalt complexes. Filter the mixture through a plug of silica (B1680970) gel or celite, washing thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone. Characterize the diastereoselectivity using ¹H NMR or other appropriate analytical techniques.

Protocol 2: Rhodium-Catalyzed Hydroformylation of this compound

This general procedure describes the hydroformylation of this compound using a rhodium precursor and a phosphine ligand.[3] Caution: This reaction involves flammable gases (H₂, CO) under pressure and should only be performed by trained personnel using appropriate high-pressure equipment (autoclave).

Materials:

  • This compound (1.0 eq)

  • Rh(CO)₂(acac) (0.01 - 0.1 mol%)

  • Phosphine Ligand (e.g., TPP, DIOP, BIPHEPHOS) (Ligand/Rh ratio typically 2.5 to 10)

  • Anhydrous Toluene

  • Syngas (1:1 mixture of H₂:CO)

  • Internal standard (e.g., decane) for GC analysis

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor (autoclave) equipped with a magnetic stir bar with Rh(CO)₂(acac), the phosphine ligand, and anhydrous toluene.

  • Substrate Addition: Add the this compound and the internal standard to the reactor.

  • Reactor Sealing and Purging: Seal the reactor and purge several times with syngas to remove any air.

  • Reaction: Heat the reactor to the desired temperature (e.g., 60-80 °C) with stirring. Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 bar). Maintain a constant pressure throughout the reaction by feeding syngas from a reservoir.

  • Monitoring: Take aliquots from the reactor at various time points (using appropriate sampling equipment for high-pressure reactors) to monitor conversion and selectivity by Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Analysis and Purification: The product mixture can be analyzed directly by GC and NMR to determine yield and regioselectivity. If necessary, the product can be purified by distillation or chromatography, though for many applications the crude product mixture is used directly in the next step.

Visual Workflow and Logic Diagrams

Troubleshooting_Diastereoselectivity Troubleshooting Workflow for Poor Diastereoselectivity start Start: Poor Diastereoselectivity Observed temp Action: Lower Reaction Temperature (e.g., RT -> 0°C -> -78°C) start->temp check_temp Result Improved? temp->check_temp catalyst Action: Screen Catalysts (Vary Lewis Acid / Ligand) check_temp->catalyst No end End: Optimized Conditions check_temp->end Yes check_catalyst Result Improved? catalyst->check_catalyst solvent Action: Screen Solvents (Vary Polarity / Coordinating Ability) check_catalyst->solvent No check_catalyst->end Yes check_solvent Result Improved? solvent->check_solvent substrate Consider Substrate Modification (e.g., add directing group) check_solvent->substrate No check_solvent->end Yes

Caption: Troubleshooting workflow for low diastereoselectivity.

Pauson_Khand_Workflow Experimental Workflow for Pauson-Khand Reaction prep 1. Prepare Anhydrous Solvent & Glassware (Flame-dry flask under inert gas) dissolve 2. Dissolve 1,6-Enyne Substrate in Solvent prep->dissolve complexation 3. Add Co₂(CO)₈ (Stir 2-4h at RT for complex formation) dissolve->complexation cyclization 4. Add N-Oxide Promoter (e.g., NMO) (Stir at RT until completion) complexation->cyclization monitor Monitor by TLC cyclization->monitor workup 5. Oxidative Workup & Filtration (Open to air, filter through silica/celite) cyclization->workup monitor->cyclization purify 6. Concentration & Column Chromatography workup->purify product Final Product (Bicyclic Cyclopentenone) purify->product

References

Technical Support Center: Catalyst Removal from 4-Pentenal Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual catalyst from 4-pentenal products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts I might need to remove from my this compound product?

A1: The synthesis of this compound, often via hydroformylation or other catalytic methods, can involve various transition metal catalysts. The most common residues you may encounter are from rhodium (Rh), palladium (Pd), cobalt (Co), and ruthenium (Ru) complexes.[1][2][3] For instance, rhodium complexes with phosphine (B1218219) ligands are frequently used for hydroformylation to achieve high selectivity.[2][4]

Q2: Why is the complete removal of these catalyst residues critical for my research?

A2: Residual metal catalysts, even at trace levels, can have significant negative impacts on your work:

  • Interference with Downstream Reactions: Metal residues can poison catalysts used in subsequent synthetic steps, leading to failed or low-yield reactions.[5]

  • Product Instability: The presence of metals can promote the degradation or isomerization of your final product over time.[5]

  • Toxicity Concerns: For professionals in drug development, removing heavy metal residues is mandatory. Regulatory agencies have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their toxicity.[5]

  • Inaccurate Analytical Data: Metal residues can interfere with analytical techniques like NMR or mass spectrometry, leading to incorrect characterization of your compound.[5]

Q3: What are the primary methods for removing residual catalysts from this compound?

A3: The choice of method depends on the nature of the catalyst (heterogeneous vs. homogeneous), the properties of your product, and the required purity level. Common techniques include:

  • Filtration: A straightforward method to remove insoluble or precipitated catalyst particles by passing the reaction mixture through a plug of Celite or silica.[5][6]

  • Adsorption: Using solid supports with high surface area, such as activated carbon or functionalized silica, to adsorb the dissolved metal catalyst.[6][7]

  • Metal Scavengers: Employing silica-based or polymer-bound ligands that selectively chelate the metal catalyst, which can then be removed by simple filtration.[6][8]

  • Extraction: Using liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA, aqueous ammonia) to pull the metal salts out of the organic phase.[7][9]

  • Distillation/Chromatography: While flash chromatography is common, the high volatility of this compound can lead to product loss during solvent removal. Distillation is often a more effective method for this specific compound.[1][4]

  • Bisulfite Adduct Formation: A highly effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, allowing separation from non-aldehyde impurities (like the catalyst) in the organic layer. The aldehyde can then be regenerated.[10][11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low product yield after purification.

  • Potential Cause: this compound is a volatile compound. Significant product loss can occur during solvent removal under reduced pressure (e.g., rotary evaporation) after chromatographic separation.[4]

  • Solution: Consider distillation as a primary purification method instead of flash chromatography if volatility is an issue.[4] If using chromatography or scavengers, minimize the time the product spends under vacuum and use moderate temperatures.

  • Potential Cause: The product is adsorbing to the purification medium along with the catalyst, especially when using activated carbon.[6][7]

  • Solution:

    • Reduce the amount of activated carbon used.

    • Consider a more selective method, such as a metal scavenger, which has a higher affinity for the metal over your organic product.[7]

    • Thoroughly wash the solid support/scavenger with a fresh portion of solvent after filtration to recover any adsorbed product.[6]

Problem 2: The bisulfite adduct for this compound does not precipitate.

  • Potential Cause: The bisulfite adduct of lower molecular weight aldehydes, like this compound, can be soluble in the reaction mixture and may not precipitate.[10]

  • Solution: Instead of relying on filtration, switch to a liquid-liquid extraction protocol. The water-soluble bisulfite adduct will be extracted into the aqueous phase, separating it from the catalyst and other organic-soluble impurities.[10][11]

Problem 3: My aldehyde product decomposes during regeneration from the bisulfite adduct.

  • Potential Cause: Regeneration of the aldehyde from its bisulfite adduct typically requires strongly basic (or acidic) conditions, which can cause decomposition or side reactions in sensitive molecules.[10] Aldehydes with tri- or tetra-substituted double bonds can also be sensitive to dissolved sulfur dioxide (SO₂).[11]

  • Solution:

    • Carefully control the pH during regeneration, adding the base or acid slowly and with cooling.

    • Extract the regenerated aldehyde into a non-polar organic solvent immediately as it is formed to minimize its exposure to the harsh aqueous conditions.[11]

    • Ensure you are using a freshly prepared saturated solution of sodium bisulfite for the initial reaction.[10]

Problem 4: Trace amounts of catalyst remain even after initial purification.

  • Potential Cause: A single purification method is often insufficient to remove all catalyst residues to the parts-per-million (ppm) level required for many applications.

  • Solution: Employ a multi-step purification strategy. For example, perform an initial filtration through Celite to remove any heterogeneous catalyst, followed by treatment with a high-affinity metal scavenger to remove dissolved traces.[6][9]

Data Presentation

The following table summarizes and compares common catalyst removal methods.

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite/Silica Plug) Low to MediumSimple, fast, and effective for heterogeneous catalysts.[6]Ineffective for removing soluble, homogeneous catalysts.[5]
Activated Carbon HighCost-effective and readily available.[7]Can be non-specific, leading to product loss via adsorption.[6][7]
Metal Scavengers (e.g., Thiol-based) Very HighHigh selectivity for specific metals, resulting in low product loss and high purity.[6][7]Higher cost compared to activated carbon or Celite.[7]
Liquid-Liquid Extraction (with chelators) Low to MediumSimple procedure that can be incorporated into a standard workup.[9]Often insufficient for complete removal of all catalyst species, especially less polar complexes.[7]
Bisulfite Adduct Formation Very High (for aldehydes)Highly selective for aldehydes, effectively separating them from catalysts and other impurities.[12][13]Requires an additional step to regenerate the aldehyde, which can be problematic for sensitive substrates.[10]
Distillation HighCan be very effective for volatile compounds like this compound and is scalable.[4]Requires the product to be thermally stable; may not remove impurities with similar boiling points.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst by Celite Filtration

This protocol is a first step for removing insoluble catalyst particles from the crude reaction mixture.

  • Prepare the Celite Pad: Place a small plug of glass wool at the bottom of a sintered glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm). Gently tap the side of the funnel to pack the layers.

  • Wet the Pad: Pre-wet the Celite pad with the same solvent used in your reaction mixture. This prevents cracking of the pad.

  • Filter the Mixture: Carefully pour the crude reaction mixture onto the Celite pad. Use a gentle vacuum if necessary to speed up the filtration.

  • Wash the Pad: Wash the Celite pad thoroughly with additional fresh solvent to ensure all of the this compound product is eluted.[7]

  • Collect the Filtrate: The collected filtrate is now free of insoluble catalyst particles and can be taken to the next purification step.

Protocol 2: Purification of this compound via Bisulfite Extraction

This protocol is highly effective for separating this compound from dissolved catalyst residues and other non-aldehyde impurities.[11][13]

  • Dissolve the Mixture: Dissolve the crude product mixture in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). DMF is often best for aliphatic aldehydes.[11][12]

  • Form the Adduct: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the solution from step 1. Shake the mixture vigorously for 30-60 seconds.

  • Extract Impurities: Add a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and more water to the mixture. Shake and then allow the layers to separate. The water-soluble bisulfite adduct of this compound will be in the aqueous layer, while the catalyst and other organic impurities will remain in the organic layer.

  • Separate Layers: Separate the two layers. The organic layer containing the impurities can be discarded.

  • Regenerate the Aldehyde: To recover the this compound, add a fresh layer of an immiscible organic solvent to the aqueous layer containing the adduct. While stirring, slowly add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 10). This will reverse the reaction and regenerate the aldehyde.[11]

  • Final Extraction: The regenerated this compound will extract into the fresh organic layer. Separate the layers and perform additional extractions of the aqueous layer with the organic solvent to maximize recovery.

  • Dry and Concentrate: Combine the organic layers, dry them over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows

Troubleshooting_Catalyst_Removal start Start: Crude this compound Product q1 Is the catalyst residue soluble or heterogeneous? start->q1 hetero Heterogeneous (Visible Particles) q1->hetero Heterogeneous homo Homogeneous (Dissolved) q1->homo Homogeneous / Unsure step1_filter Step 1: Celite Filtration hetero->step1_filter q2 Is the purity sufficient? homo->q2 step1_filter->q2 step2_scavenger Option A: Metal Scavenger (For trace metal removal) q2->step2_scavenger No, trace metals remain step2_bisulfite Option B: Bisulfite Extraction (Specific for aldehyde purification) q2->step2_bisulfite No, other impurities present end Purified this compound q2->end Yes step2_scavenger->end step2_bisulfite->end

Caption: Troubleshooting flowchart for selecting a catalyst removal strategy.

Bisulfite_Workup_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Product (this compound + Catalyst) in organic solvent op1 1. Add aq. NaHSO₃ & Shake start->op1 impurities Catalyst + Impurities in organic solvent op2 2. Separate Layers impurities->op2 product Purified this compound in organic solvent adduct Water-Soluble Bisulfite Adduct adduct->op2 op1->impurities op1->adduct op3 3. Add Base (NaOH) & Fresh Organic Solvent op2->op3 op3->product

Caption: Workflow for this compound purification using bisulfite extraction.

References

Technical Support Center: Managing 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the air sensitivity of 4-pentenal. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and purity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: this compound's sensitivity arises from its two reactive functional groups: an aldehyde and a terminal alkene.[1] The aldehyde group is highly susceptible to oxidation, especially when exposed to air (oxygen), which converts it into 4-pentenoic acid.[1] Additionally, like many unsaturated aldehydes, it can be prone to polymerization and other side reactions, particularly under non-ideal storage conditions.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Oxidation: The aldehyde functional group readily oxidizes to form the corresponding carboxylic acid, 4-pentenoic acid.[1] This is the most common degradation pathway upon exposure to air.

  • Polymerization: The terminal double bond can undergo polymerization, especially in the presence of light, heat, or impurities. Aldehydes themselves can also undergo polymerization or autocondensation.[2]

DegradationPathways cluster_main This compound Degradation 4_Pentenal This compound (C₅H₈O) Oxidation_Product 4-Pentenoic Acid (Oxidation Product) 4_Pentenal->Oxidation_Product O₂ (Air) Polymer_Product Polymerization Products 4_Pentenal->Polymer_Product Heat, Light, Impurities

Caption: Primary degradation pathways for this compound.

Q3: How should this compound be properly stored to minimize degradation?

A3: Proper storage is critical for maintaining the purity of this compound. It is recommended to store the compound under an inert atmosphere (such as nitrogen or argon) at a low temperature, typically between 2-8°C for short-term storage and -20°C for long-term storage.[1][3] Using amber glass vials or containers that protect from light is also advised to prevent light-induced degradation.[4]

Q4: What stabilizers are used with this compound, and how do they work?

A4: Phenolic antioxidants like hydroquinone (B1673460) are commonly added as stabilizers.[3] For instance, some commercial grades of related compounds contain 1000 ppm of hydroquinone.[3] These stabilizers function as radical scavengers, inhibiting the free-radical chain reactions that lead to both oxidation and polymerization, thereby extending the shelf life of the aldehyde.

Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the aldehyde group.[1]
Temperature 2-8°C (Short-term) or -20°C (Long-term)Slows down the rates of oxidation and polymerization.[1][3]
Container Amber glass vial with a secure capProtects from light exposure and prevents air ingress.[4]
Stabilizer Hydroquinone (e.g., ~1000 ppm)Inhibits free-radical mediated degradation pathways.[3]
Purity Use freshly purified or high-purity materialImpurities can catalyze decomposition.[5]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

TroubleshootingWorkflow start Experiment Issue Encountered issue_low_yield Low Reaction Yield Check Starting Material Check Reaction Conditions start->issue_low_yield issue_byproducts Unexpected Byproducts Identify Byproducts (NMR/GC-MS) Correlate with Degradation Pathways start->issue_byproducts issue_color_change Compound Discolored (Yellow/Brown) Assess Purity Consider Repurification start->issue_color_change solution_purity Solution: Re-purify this compound via distillation or chromatography. Verify purity with NMR/GC-MS. issue_low_yield:f1->solution_purity solution_conditions Solution: Ensure inert atmosphere, use dry solvents, and control temperature strictly. issue_low_yield:f2->solution_conditions solution_oxidation Byproduct is 4-pentenoic acid? Cause: Oxidation. Solution: Improve inert atmosphere handling. issue_byproducts:f2->solution_oxidation solution_polymer Polymeric material observed? Cause: Polymerization. Solution: Ensure stabilizer is present and avoid heat/light. issue_byproducts:f2->solution_polymer issue_color_change:f2->solution_purity

Caption: Troubleshooting flowchart for this compound experiments.

Q5: My reaction involving this compound has a low yield. What are the likely causes?

A5: Low yields can often be attributed to the degradation of the this compound starting material.

  • Cause 1: Impure Starting Material: The this compound may have already partially oxidized or polymerized during storage.

  • Solution: Check the purity of your this compound using ¹H NMR or GC-MS before use. If impurities are detected, purify the material immediately prior to your experiment.[1][5]

  • Cause 2: Reaction Conditions: The reaction itself might not be conducted under strictly anhydrous or oxygen-free conditions, leading to degradation during the experiment.

  • Solution: Ensure all glassware is oven-dried, solvents are freshly distilled and degassed, and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[5]

Q6: I'm observing an impurity with a peak around 9.5-10.0 ppm in the ¹H NMR of my starting material. What is it?

A6: A proton signal in the 9.5-10.0 ppm range is characteristic of an aldehyde proton.[1] This is the expected peak for this compound. However, if you see other unexpected peaks, for example, a broad singlet around 10-12 ppm, this could indicate the presence of the 4-pentenoic acid impurity, a result of oxidation.

Q7: My clear, colorless this compound has turned yellow or brown. Can I still use it?

A7: A change in color often indicates decomposition and the formation of impurities, likely polymeric materials. While the material might still contain some this compound, using it directly will likely lead to poor results and introduce unknown substances into your reaction. It is highly recommended to purify the discolored material by vacuum distillation before use.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Workflow

This protocol outlines the best practices from receiving the chemical to its long-term storage.

HandlingWorkflow receive 1. Receive this compound inspect 2. Inspect Container Seal and Compound Color receive->inspect store 3. Store Immediately (-20°C, Inert Atmosphere) inspect->store prep_use 4. Prepare for Use store->prep_use quality_check 5. Quality Check (NMR/GC-MS) on a small aliquot prep_use->quality_check purify 6. Purify if Necessary (e.g., Vacuum Distillation) quality_check->purify Impurities > 1-2% use_reaction 7. Use in Reaction (Under Inert Atmosphere) quality_check->use_reaction Purity OK purify->use_reaction reseal 8. Reseal and Store Promptly After Use use_reaction->reseal

Caption: Recommended workflow for handling and storing this compound.

Methodology:

  • Receiving: Upon receipt, visually inspect the container for a proper seal and note the compound's appearance. It should be a colorless liquid.[6]

  • Initial Storage: Immediately place the sealed container in a -20°C freezer. The freezer should be designated for flammable and reactive chemicals.

  • Dispensing: To dispense the liquid, allow the container to warm slightly in a desiccator to prevent condensation, then quickly unseal under a positive flow of inert gas (e.g., in a glovebox or using a Schlenk line).

  • Aliquoting: Use a clean, dry syringe or cannula to transfer the required amount to your reaction vessel, which has been previously flushed with inert gas.

  • Resealing: After dispensing, flush the headspace of the storage container with inert gas, securely reseal it with a new septum or cap with PTFE liner, and promptly return it to the -20°C freezer.

Protocol 2: Purification by Vacuum Distillation

Objective: To remove non-volatile impurities such as 4-pentenoic acid, polymerization products, and the hydroquinone stabilizer.

Materials:

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum pump with cold trap

Methodology:

  • Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly greased and sealed.

  • Charging the Flask: Charge the distillation flask with the impure this compound (do not fill more than two-thirds full). Add a magnetic stir bar.

  • Evacuation: Cool the receiving flask in an ice bath. Begin stirring and slowly evacuate the system. This compound has a boiling point of 99-103°C at atmospheric pressure, so a moderate vacuum will be sufficient to lower the boiling point significantly.[7]

  • Distillation: Gently heat the distillation flask. Collect the fraction that distills at the expected boiling point for the applied pressure. Discard any initial forerun and leave a small amount of residue in the distillation flask to avoid distilling impurities.

  • Storage of Purified Product: The freshly distilled this compound is highly pure but unstabilized. It should be used immediately or stored under an inert atmosphere at -20°C in a sealed, light-protected container. For longer-term storage, a fresh, small amount of stabilizer can be added.

References

Technical Support Center: Optimizing Intramolecular Cyclization of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of 4-pentenal to form cyclopentanone (B42830).

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic system for the intramolecular cyclization of this compound?

A1: The most effective and widely used catalysts are cationic rhodium(I) complexes with diphosphine ligands, such as [Rh(diphos)]+.[1] These catalysts have demonstrated high turnover rates for the conversion of this compound to cyclopentanone at room temperature.[1] Wilkinson's catalyst, [Rh(PPh₃)₃Cl], has also been used, but it may lead to the formation of cyclopropane (B1198618) byproducts.[1]

Q2: What is the primary product of the intramolecular cyclization of this compound?

A2: The primary product of this reaction, often referred to as intramolecular hydroacylation, is cyclopentanone.

Q3: Are there any common side reactions to be aware of?

A3: Yes, the two most common side reactions are:

  • Substrate Decarbonylation: This process leads to the formation of a catalytically inactive dicarbonyl rhodium species, [Rh(diphos)(CO)₂]⁺, which can cause the reaction to become sluggish or stop altogether.[1]

  • Double-Bond Migration: Isomerization of this compound to other isomers, such as the thermodynamically more stable 2-pentenal, can occur. However, with efficient [Rh(diphosphine)]⁺ catalysts, this is generally a minor side reaction.[1][2]

Q4: How does substitution on the this compound backbone affect the reaction?

A4: Substituents can have a significant impact on the reaction rate and efficiency.

  • Mono-substitution at the 2-, 3-, 4-, and 5-positions is generally well-tolerated.[1]

  • Di-substitution at the 3-position is also effective.[1]

  • Di-substitution at the 2-position significantly slows down the rate of catalysis.[1]

  • Di-substitution at the terminal 5-position often results in no turnover with [Rh(diphos)]⁺ catalysts.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The rhodium catalyst may not have been properly activated or has degraded.Ensure the catalyst is prepared under inert conditions. Use fresh, high-purity solvents and reagents. Consider preparing the active catalyst in situ.
Catalyst Deactivation: Decarbonylation of the aldehyde substrate has formed an inactive rhodium-carbonyl complex.[1]While this deactivation is often a limitation of the catalyst turnover number, ensuring a high substrate-to-catalyst ratio can maximize the initial rapid phase of the reaction. For persistent issues, consider alternative catalysts that may be more resistant to decarbonylation.
Inhibitors: Trace impurities in the substrate or solvent (e.g., water, peroxides) can poison the catalyst.Purify the this compound substrate before use (e.g., by distillation). Use freshly distilled, anhydrous, and deoxygenated solvents.
Reaction Starts Fast and Then Stops Catalyst Deactivation: The initial rapid turnover is followed by the formation of the inactive [Rh(diphos)(CO)₂]⁺ species.[1]This is characteristic of this catalytic system. The reaction may continue at a much slower rate.[1] For complete conversion, a higher catalyst loading might be necessary, or the reaction may need to be run for an extended period.
Formation of Side Products Double-Bond Migration: The catalyst may be promoting the isomerization of this compound.[1]The choice of diphosphine ligand can influence the extent of this side reaction.[1] Screen different ligands to minimize isomerization. Lowering the reaction temperature may also help.
Decarbonylation Products: Hydrocarbon byproducts may be observed due to decarbonylation.This is an inherent potential side reaction. Optimizing for a rapid cyclization (e.g., by adjusting concentration or catalyst loading) can minimize the time for competing decarbonylation to occur.
Inconsistent Results Atmospheric Contamination: Oxygen can lead to catalyst degradation.Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., nitrogen or argon).
Solvent Effects: The choice of solvent can impact catalyst activity and stability.Weakly or non-coordinating solvents like CH₂Cl₂ or CH₃NO₂ are reported to be effective.[1] Ensure the solvent is of high purity and anhydrous.

Data Presentation

Table 1: Performance of a [Rh(diphos)]⁺ Catalyst in the Cyclization of this compound

ParameterValueReference
Catalyst [Rh((C₆H₅)₂P(CH₂)₂P(C₆H₅)₂)]⁺[1]
Solvents CH₃NO₂, CH₂Cl₂[1]
Temperature 20 °C[1]
Turnover Rate ~1 turnover every 6 seconds[1]
Turnovers before Sluggish Catalysis 100 - 800 (substrate dependent)[1]

Experimental Protocols

Representative Protocol for Rhodium-Catalyzed Intramolecular Cyclization of this compound

This protocol is a representative example based on commonly employed conditions for intramolecular hydroacylation.[1]

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • This compound (distilled and degassed)

  • Dichloromethane (CH₂Cl₂, anhydrous, degassed)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and dppe (1.1 mol%) in a minimal amount of CH₂Cl₂.

    • Stir the solution at room temperature for 30 minutes. The solution should become homogeneous and typically changes color, indicating complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask under an inert atmosphere, prepare a solution of this compound in CH₂Cl₂. The concentration can be optimized, but a starting point of 0.1 M is common.

    • Using a cannula or gas-tight syringe, transfer the prepared catalyst solution to the this compound solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or the desired temperature).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to observe the disappearance of the starting material and the appearance of the cyclopentanone product.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the monitoring method), concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, to isolate the pure cyclopentanone.

Visualizations

Reaction_Scheme cluster_main Intramolecular Cyclization of this compound This compound This compound Cyclopentanone Cyclopentanone This compound->Cyclopentanone [Rh(diphosphine)]+

Caption: Reaction scheme for the intramolecular cyclization of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow prep Reagent & Glassware Preparation (Inert Atmosphere) cat_prep In Situ Catalyst Preparation ([Rh(COD)2]BF4 + dppe) prep->cat_prep reaction Reaction Setup (Add catalyst to this compound) cat_prep->reaction monitor Reaction Monitoring (GC or NMR) reaction->monitor workup Work-up (Solvent Removal) monitor->workup purify Purification (Column Chromatography) workup->purify analysis Product Characterization purify->analysis

Caption: A typical experimental workflow for the cyclization reaction.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Guide start Low Yield or Stalled Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert re_setup Re-run under rigorously inert conditions. check_inert->re_setup No check_reagents Are reagents and solvents pure and anhydrous? check_inert->check_reagents Yes purify_reagents Purify substrate and solvents. Use fresh catalyst. check_reagents->purify_reagents No catalyst_deactivation Reaction stops after initial phase? check_reagents->catalyst_deactivation Yes increase_loading This is likely due to decarbonylation. Consider increasing catalyst loading. catalyst_deactivation->increase_loading Yes optimize Consider optimizing ligand, temperature, or concentration. catalyst_deactivation->optimize No

Caption: A flowchart for troubleshooting common reaction issues.

References

Strategies to improve the n/iso ratio in 4-Pentenal hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroformylation of 4-pentenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the n/iso ratio and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this compound hydroformylation in a research and development setting?

A1: The primary objective is typically the selective synthesis of 1,6-hexanedial (also known as adipaldehyde), the linear (n) product. This dialdehyde (B1249045) is a valuable precursor for producing industrially important chemicals such as 1,6-hexanediol (B165255) and adipic acid, which are monomers for polymers like polyesters and polyamides.

Q2: Which catalyst system is generally preferred for achieving a high n/iso ratio in this compound hydroformylation?

A2: Rhodium-based catalysts are generally more selective for the desired linear aldehyde compared to cobalt catalysts.[1] The choice of ligand coordinated to the rhodium center is a critical factor in controlling the regioselectivity.

Q3: How does the choice of phosphine (B1218219) ligand impact the n/iso ratio?

A3: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky phosphine or phosphite (B83602) ligands, particularly bidentate ligands with a large bite angle, tend to favor the formation of the linear (n) product due to steric hindrance around the metal center.[1] This steric bulk disfavors the formation of the more crowded branched (iso) intermediate.

Q4: What is the effect of temperature on the n/iso ratio?

A4: Lowering the reaction temperature generally favors the formation of the linear aldehyde.[1] Higher temperatures can provide enough energy to overcome the steric barriers that favor the linear product, leading to a decrease in the n/iso ratio. However, very low temperatures may significantly slow down the reaction rate.

Q5: How does syngas (CO/H₂) pressure influence the regioselectivity?

A5: Higher carbon monoxide (CO) partial pressures tend to favor the formation of the linear aldehyde.[1] Increased CO concentration can promote the desired catalytic pathway and suppress isomerization side reactions. However, extremely high pressures might have a negative impact on the reaction rate.

Troubleshooting Guide

Issue 1: Low n/iso Ratio (Excess Branched Aldehyde)
  • Possible Cause 1: Inappropriate Ligand Choice.

    • Solution: Screen a variety of phosphine ligands. For higher n-selectivity, consider using bulky bidentate phosphine ligands. Ligands like triphenylphosphine (B44618) (TPP) can provide moderate n-selectivity, while specialized bisphosphite ligands have been shown to achieve high n/iso ratios.

  • Possible Cause 2: High Reaction Temperature.

    • Solution: Gradually decrease the reaction temperature in increments of 5-10°C. Monitor the reaction kinetics to ensure the rate remains acceptable. A typical starting point for this compound hydroformylation is around 60-80°C.

  • Possible Cause 3: Low Carbon Monoxide Partial Pressure.

    • Solution: Increase the partial pressure of CO. This can be achieved by increasing the total syngas pressure or by using a syngas mixture with a higher CO:H₂ ratio.

Issue 2: Significant Isomerization of this compound
  • Possible Cause 1: High Reaction Temperature.

    • Solution: As with a low n/iso ratio, lowering the temperature can reduce the rate of isomerization.

  • Possible Cause 2: Low CO Partial Pressure.

    • Solution: Increasing the CO partial pressure can suppress the competing isomerization pathway.[2]

Issue 3: Catalyst Deactivation
  • Possible Cause 1: Impurities in the Substrate or Syngas.

    • Solution: Ensure that the this compound and syngas are of high purity. Peroxides in the olefin feed can be a particular issue, leading to ligand degradation.[1]

  • Possible Cause 2: Ligand Degradation.

    • Solution: The breakdown of the phosphine ligand is a common cause of deactivation.[1] Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the ligand.

Quantitative Data on this compound Hydroformylation

The following table summarizes the results from rhodium-catalyzed hydroformylation of this compound under various conditions to produce 1,6-hexanedial (n-product) and 2-methyl-1,5-pentanedial (iso-product).

Catalyst SystemLigandTemperature (°C)Syngas Pressure (bar)Solventn/iso RatioReference
Rh(acac)(CO)₂TPP6010Toluene + CO₂ (50 bar)~5.6[3][4]
Rh(acac)(CO)₂DIOP6010Toluene~3[3][4]
Rh precursorBisphosphite L3 OptimizedOptimizedNot specified10.2[5]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Hydroformylation of this compound

This is a representative protocol and should be optimized for specific ligands and equipment.

  • Catalyst Precursor Preparation (in a glovebox):

    • In a Schlenk flask, charge Rh(acac)(CO)₂ and the desired phosphine ligand in the appropriate molar ratio (e.g., 1:10 for a monodentate ligand) in a degassed solvent (e.g., toluene).

    • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.

  • Reaction Setup:

    • Transfer the catalyst solution to a high-pressure autoclave equipped with a magnetic stir bar.

    • Add the substrate, this compound, to the autoclave.

    • Seal the autoclave securely.

  • Reaction Execution:

    • Purge the autoclave three times with syngas (a 1:1 mixture of CO and H₂).

    • Pressurize the autoclave to the desired pressure (e.g., 10 bar) with the syngas mixture.

    • Heat the reaction to the desired temperature (e.g., 60°C) while stirring vigorously to ensure good gas-liquid mass transfer.

    • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure to gauge gas uptake.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

    • Extract the reaction mixture and analyze the products by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and n/iso ratio.

Visualizations

Hydroformylation_Catalytic_Cycle cluster_main_cycle Main Catalytic Loop cluster_products Products A [Rh(L)2(CO)H] B Olefin Coordination A->B + Olefin C Hydride Migration (n-alkyl intermediate) B->C n-path D Hydride Migration (iso-alkyl intermediate) B->D iso-path E CO Coordination C->E D->E F Migratory Insertion E->F + CO G Oxidative Addition of H2 F->G H Reductive Elimination G->H + H2 H->A - Aldehyde I n-Aldehyde H->I forms J iso-Aldehyde H->J forms

Caption: Rhodium-catalyzed hydroformylation cycle (Heck-Breslow mechanism).

Troubleshooting_Workflow Start Start Experiment CheckRatio Is n/iso ratio > desired value? Start->CheckRatio Success Experiment Successful CheckRatio->Success Yes Troubleshoot Troubleshoot CheckRatio->Troubleshoot No DecreaseTemp Decrease Temperature Troubleshoot->DecreaseTemp IncreaseCO Increase CO Pressure Troubleshoot->IncreaseCO ChangeLigand Change to Bulkier Ligand Troubleshoot->ChangeLigand ReRun Re-run Experiment DecreaseTemp->ReRun IncreaseCO->ReRun ChangeLigand->ReRun ReRun->CheckRatio

Caption: Troubleshooting workflow for low n/iso ratio.

Experimental_Workflow Prep Catalyst Preparation (Rh precursor + Ligand) Setup Autoclave Setup (Catalyst + Substrate) Prep->Setup Purge Purge with Syngas Setup->Purge Pressurize Pressurize with CO/H2 Purge->Pressurize React Heat and Stir Pressurize->React Analysis Cool, Vent, and Analyze (GC/NMR) React->Analysis

References

Technical Support Center: Wittig Reactions with Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Wittig reaction with unsaturated aldehydes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Diene Product

Q1: My Wittig reaction with an α,β-unsaturated aldehyde is giving a low yield of the expected diene. What are the common causes and how can I improve it?

A1: Low yields in Wittig reactions with unsaturated aldehydes can stem from several factors, including the stability of the ylide, steric hindrance, and the lability of the aldehyde itself.[1][2] Here is a breakdown of potential causes and solutions:

  • Ylide Reactivity: Highly stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and may react sluggishly with the less electrophilic carbonyl of an unsaturated aldehyde, leading to incomplete conversion.[3] Conversely, highly reactive, non-stabilized ylides can be prone to side reactions.

  • Aldehyde Stability: Unsaturated aldehydes can be susceptible to polymerization or decomposition under the basic reaction conditions.[2]

  • Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can impede the reaction.[2]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and can significantly impact the reaction's success. The presence of lithium salts, for instance, can influence the reaction intermediates and affect the overall yield.[4]

Troubleshooting Workflow:

Start Low Yield Observed Check_Ylide Assess Ylide Stability Start->Check_Ylide Check_Aldehyde Evaluate Aldehyde Stability Check_Ylide->Check_Aldehyde If ylide is appropriate HWE_Alternative Consider HWE Reaction Check_Ylide->HWE_Alternative If ylide is too unreactive Check_Conditions Optimize Reaction Conditions Check_Aldehyde->Check_Conditions If aldehyde is stable End Improved Yield Check_Conditions->End Successful Optimization HWE_Alternative->End

Caption: Troubleshooting workflow for low yield in Wittig reactions.

Recommended Protocols:

  • For Stabilized Ylides: To enhance reactivity, consider using a more polar aprotic solvent like DMF or DMSO. If the reaction is still sluggish, the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative.[5][6]

  • For Unstabilized Ylides: Use of salt-free conditions can sometimes improve yields. This can be achieved by preparing the ylide with a sodium or potassium base (e.g., NaH, KHMDS) instead of an organolithium reagent.[4]

  • General Protocol for a Standard Wittig Reaction:

    • Suspend the phosphonium (B103445) salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Slowly add a strong base (e.g., n-BuLi, 1.05 eq) and stir for 30-60 minutes to form the ylide.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of the unsaturated aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Issue 2: Poor E/Z Selectivity of the Diene Product

Q2: My Wittig reaction is producing a mixture of E and Z isomers of the diene. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide.[7]

  • Non-stabilized ylides (e.g., alkyl-substituted) typically lead to the formation of the (Z)-alkene under kinetic control, especially in salt-free conditions.[7]

  • Stabilized ylides (e.g., with adjacent ester or ketone groups) generally favor the formation of the more thermodynamically stable (E)-alkene.[8][9]

  • Semi-stabilized ylides (e.g., benzyl (B1604629) or allyl ylides) often provide poor E/Z selectivity.[7]

Table 1: Influence of Ylide Type on E/Z Selectivity

Ylide TypeSubstituent on Ylidic CarbonTypical Major IsomerControlling Factor
Non-stabilizedAlkyl, H(Z)-alkeneKinetic Control
Stabilized-CO₂R, -COR, -CN(E)-alkeneThermodynamic Control
Semi-stabilizedAryl, VinylMixture of E/ZIntermediate Stability

Troubleshooting and Optimization:

Start Poor E/Z Selectivity Select_Ylide Choose Appropriate Ylide Start->Select_Ylide Modify_Conditions Modify Reaction Conditions Select_Ylide->Modify_Conditions For desired isomer HWE Employ HWE for (E)-selectivity Modify_Conditions->HWE For (E)-alkene Schlosser Use Schlosser Modification for (E)-selectivity Modify_Conditions->Schlosser For (E)-alkene from non-stabilized ylide End Desired Stereoisomer HWE->End Schlosser->End

Caption: Decision-making process for controlling E/Z selectivity.

Recommended Protocols for Stereocontrol:

  • To Favor the (E)-Isomer: The Horner-Wadsworth-Emmons (HWE) reaction is the most reliable method for obtaining (E)-alkenes from aldehydes.[6][10] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig reagent.[6]

    • HWE Protocol:

      • To a suspension of NaH (1.1 eq) in anhydrous THF, add the phosphonate (B1237965) ester (1.1 eq) at 0 °C.

      • Stir the mixture until hydrogen evolution ceases.

      • Cool the solution to 0 °C and add the unsaturated aldehyde (1.0 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Work-up involves quenching with water and extracting the product. The phosphate (B84403) byproduct is water-soluble, simplifying purification.[5]

  • To Favor the (E)-Isomer with Non-stabilized Ylides: The Schlosser modification can be employed. This involves deprotonation of the betaine (B1666868) intermediate with a second equivalent of an organolithium reagent at low temperature, followed by protonation to favor the more stable threo-betaine, which then collapses to the (E)-alkene.[1][7]

Issue 3: Formation of an Unexpected Side Product from 1,4-Conjugate Addition

Q3: I am observing a side product that appears to be the result of a 1,4-conjugate (Michael) addition of the ylide to my α,β-unsaturated aldehyde. How can I suppress this side reaction?

A3: The phosphonium ylide, being a soft nucleophile, can indeed undergo a 1,4-conjugate addition to the α,β-unsaturated system, competing with the desired 1,2-addition to the carbonyl group. This is more likely to occur with stabilized ylides due to their lower reactivity. In some cases, this can be a desired synthetic pathway, leading to what is known as a tandem Michael addition-Wittig reaction.[4]

Factors Influencing 1,2- vs. 1,4-Addition:

  • Ylide Reactivity: More reactive, non-stabilized ylides generally favor the kinetically controlled 1,2-addition.

  • Reaction Temperature: Lower temperatures (-78 °C) typically favor the 1,2-addition pathway.

  • Counterion: The nature of the cation from the base can influence the aggregation of the ylide and its mode of attack.

Strategies to Promote 1,2-Addition:

  • Use a More Reactive Ylide: If possible, switching to a less stabilized ylide can increase the rate of the 1,2-addition relative to the 1,4-addition.

  • Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is a standard method to favor the kinetic 1,2-addition product.

  • Change the Base/Solvent System: Experimenting with different bases (e.g., sodium vs. lithium bases) and solvents can alter the chemoselectivity.

Experimental Protocol to Favor 1,2-Addition:

  • Prepare the phosphonium ylide using a non-lithium base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene (B28343) to generate a "salt-free" ylide.

  • Cool the ylide solution to -78 °C.

  • Slowly add the α,β-unsaturated aldehyde to the cold ylide solution.

  • Maintain the low temperature for a period (e.g., 1-2 hours) before allowing the reaction to slowly warm to room temperature.

  • Monitor the reaction closely by TLC to determine the optimal reaction time and temperature profile to maximize the 1,2-addition product.

Table 2: Troubleshooting Summary for Wittig Reactions with Unsaturated Aldehydes

Problem Potential Cause Recommended Solution(s) Alternative Reaction
Low YieldUnreactive stabilized ylideUse a more polar solvent (DMF, DMSO); increase reaction temperature.Horner-Wadsworth-Emmons (HWE)
Low YieldAldehyde decompositionUse milder bases; shorter reaction times.In situ generation of the aldehyde
Poor E/Z SelectivityUse of a semi-stabilized ylideSwitch to a fully stabilized or non-stabilized ylide.HWE for (E); Schlosser for (E) with non-stabilized ylides
1,4-Addition Side ProductUse of a stabilized ylideUse a more reactive (non-stabilized) ylide; lower reaction temperature (-78 °C); use salt-free conditions.Not applicable
Difficult PurificationTriphenylphosphine oxide byproductUse of the HWE reaction results in a water-soluble phosphate byproduct.Horner-Wadsworth-Emmons (HWE)

This guide provides a starting point for troubleshooting common issues in Wittig reactions with unsaturated aldehydes. The optimal conditions will ultimately depend on the specific substrates being used. Careful monitoring and systematic optimization are key to achieving successful outcomes.

References

Validation & Comparative

A Comparative Guide to the Cyclization Reactions of 4-Pentenal and 5-Hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular construction, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. Intramolecular cyclization reactions of unsaturated aldehydes, such as 4-pentenal and 5-hexenal (B1605083), offer a powerful and direct route to valuable five- and six-membered carbocycles. This guide provides an objective comparison of the cyclization behaviors of these two aldehydes, supported by theoretical principles and experimental data, to aid researchers in designing efficient synthetic strategies.

The propensity of a molecule to undergo intramolecular cyclization is governed by a complex interplay of kinetic and thermodynamic factors. These factors are empirically summarized by Baldwin's rules, which provide a framework for predicting the feasibility of ring-closing reactions.[1][2] These rules classify cyclizations based on ring size, the trajectory of the attacking atom (exo or endo), and the hybridization of the electrophilic carbon (trigonal, tetrahedral, or digonal).

For the radical-mediated cyclization of unsaturated aldehydes, the key step involves an intramolecular attack of a carbon-centered radical onto the aldehyde's double bond. In the case of this compound, this proceeds via a 5-exo-trig pathway, a geometrically favored process according to Baldwin's rules, leading to the formation of a five-membered ring.[3] Conversely, the cyclization of the 5-hexenyl radical, derived from 5-hexenal, can theoretically proceed via a 5-exo-trig or a 6-endo-trig pathway. While the 6-endo product (a six-membered ring) is often thermodynamically more stable, the 5-exo closure is kinetically favored due to better orbital overlap in the transition state.[4][5] However, under conditions that promote acyl radical formation, 5-hexenal preferentially undergoes a 6-endo-trig cyclization to form a cyclohexanone (B45756) derivative, a process also favored by Baldwin's rules.[1][6]

Reaction Mechanisms and Selectivity

The radical-initiated cyclization of alkenals is a chain reaction typically involving three stages: initiation, propagation, and termination. A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a thiol catalyst.

  • Initiation: The initiator generates a radical, which then abstracts a hydrogen atom from the thiol to produce a thiyl radical.

  • Propagation: The thiyl radical reversibly adds to the carbonyl carbon of the aldehyde, forming a radical intermediate. This intermediate then undergoes intramolecular cyclization. The resulting cyclized radical abstracts a hydrogen atom from the thiol to yield the final cyclic ketone and regenerate the thiyl radical, which continues the chain.

The primary difference in the cyclization of this compound and 5-hexenal lies in the regioselectivity of the ring-closing step.

  • This compound: The radical cyclization almost exclusively follows a 5-exo-trig pathway. This is because the transition state for the formation of the five-membered ring is significantly lower in energy than the alternative 4-exo or 5-endo pathways. This leads to the selective formation of cyclopentanone (B42830) derivatives.[7]

  • 5-Hexenal: The 5-hexenyl radical system is a classic case where kinetic and thermodynamic control compete. The 5-exo-trig cyclization to a cyclopentylmethyl radical is extremely rapid and kinetically preferred.[4][8] The alternative 6-endo-trig pathway, leading to a cyclohexyl radical, is slower but results in a more stable six-membered ring.[5] Consequently, the product distribution can be influenced by reaction conditions. For instance, in thiol-catalyzed acyl radical cyclizations, 5-hexenal has been shown to effectively yield cyclohexanone, indicating that the 6-endo pathway is accessible and favored under these conditions.[6]

G cluster_4p This compound Cyclization cluster_5h 5-Hexenal Cyclization P4 This compound R4 Acyl Radical (C5) P4->R4 + R• TS4 5-exo-trig Transition State R4->TS4 C5_Product Cyclopentanone Derivative TS4->C5_Product Kinetically Favored P5 5-Hexenal R5 Acyl Radical (C6) P5->R5 + R• TS5_exo 5-exo-trig TS R5->TS5_exo TS6_endo 6-endo-trig TS R5->TS6_endo C5_Me_Product Substituted Cyclopentanone TS5_exo->C5_Me_Product Kinetically Favored C6_Product Cyclohexanone Derivative TS6_endo->C6_Product Thermodynamically Favored

Fig. 1: Competing cyclization pathways for this compound and 5-Hexenal.

Quantitative Data Comparison

The following table summarizes representative experimental data for the thiol-catalyzed acyl radical cyclization of this compound and 5-hexenal. The data highlights the efficiency of these reactions in forming the respective cyclic ketones.

SubstrateProductCatalyst/InitiatorTemp (°C)Time (h)Yield (%)Primary PathwayReference
This compoundCyclopentanonet-BuSH / AIBN805855-exo-trigYoshikai et al., 2005[6]
5-HexenalCyclohexanonet-BuSH / AIBN805896-endo-trigYoshikai et al., 2005[6]

Data is extracted and representative of the cited literature. Conditions may vary for specific substrates.

The results demonstrate that under these specific acyl radical-generating conditions, both aldehydes provide excellent yields of their respective cyclized products. Notably, 5-hexenal efficiently undergoes the 6-endo cyclization to form cyclohexanone, overcoming the kinetic preference for the 5-exo pathway often observed in other 5-hexenyl radical systems.[6]

Experimental Protocols

A general procedure for the thiol-catalyzed acyl radical cyclization is provided below, based on the work of Yoshikai, Tomioka, and colleagues.[6]

Materials:

  • Unsaturated aldehyde (this compound or 5-hexenal) (1.0 mmol)

  • tert-Dodecanethiol (0.1 mmol, 10 mol%)

  • AIBN (0.1 mmol, 10 mol%)

  • Toluene (B28343), degassed (5.0 mL)

Procedure:

  • A solution of the unsaturated aldehyde (1.0 mmol), tert-dodecanethiol (0.1 mmol), and AIBN (0.1 mmol) in degassed toluene (5.0 mL) is prepared in a sealed tube.

  • The reaction mixture is heated at 80 °C for 5 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) mixture) to afford the desired cyclic ketone.

  • The product is characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

G start Start prep Prepare solution of aldehyde, thiol, and AIBN in toluene start->prep heat Heat mixture at 80°C in a sealed tube for 5h prep->heat cool Cool to room temperature heat->cool evap Remove solvent under reduced pressure cool->evap purify Purify by silica gel column chromatography evap->purify char Characterize product (NMR, IR, MS) purify->char end End char->end

Fig. 2: General experimental workflow for radical cyclization.

Conclusion

Both this compound and 5-hexenal are excellent substrates for intramolecular radical cyclization reactions, providing efficient access to five- and six-membered cyclic ketones, respectively.

  • This compound cyclization is highly regioselective, proceeding reliably through a kinetically and thermodynamically favored 5-exo-trig pathway to yield cyclopentanone derivatives.

  • 5-Hexenal presents a more nuanced case where the outcome is highly dependent on the reaction pathway. While the simple 5-hexenyl radical strongly favors a kinetically controlled 5-exo-trig cyclization, conditions promoting acyl radical formation, such as thiol-catalyzed reactions, enable an efficient 6-endo-trig cyclization to produce the thermodynamically more stable cyclohexanone derivative in high yield.[6]

The choice between these substrates is therefore dictated by the desired ring size of the target molecule. The principles outlined by Baldwin's rules serve as an indispensable guide for predicting the outcomes of these and other ring-closing reactions, although the specific reaction conditions ultimately orchestrate the delicate balance between kinetic and thermodynamic control.

References

A Comparative Analysis of the Reactivity of 4-Pentenal and Other Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-pentenal, a γ,δ-unsaturated aldehyde, with various α,β-unsaturated aldehydes. The distinct structural differences between these classes of compounds lead to fundamentally different reaction pathways and reactivity profiles, a crucial consideration in the fields of drug development, toxicology, and synthetic chemistry. This document outlines the key differences in their mechanisms of action, supported by quantitative experimental data and detailed experimental protocols.

Introduction: The Critical Role of the Carbon-Carbon Double Bond Position

Unsaturated aldehydes are a class of organic compounds characterized by the presence of both an aldehyde functional group (-CHO) and a carbon-carbon double bond (C=C). The reactivity of these molecules is profoundly influenced by the relative positions of these two functional groups.

  • α,β-Unsaturated Aldehydes: In these compounds, the C=C double bond is conjugated with the carbonyl group of the aldehyde. This conjugation creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack through a process known as Michael addition (or 1,4-conjugate addition). This reactivity is a key factor in their biological activity and toxicity, as they can readily form covalent adducts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.

  • γ,δ-Unsaturated Aldehydes (e.g., this compound): In contrast, this compound possesses a non-conjugated C=C double bond. The double bond and the aldehyde group are separated by two single bonds, meaning they react largely independently of one another. The aldehyde group exhibits typical aldehyde chemistry (e.g., nucleophilic addition to the carbonyl carbon), while the double bond undergoes characteristic alkene reactions. A notable reaction for this compound is its propensity for intramolecular reactions, such as cyclization.

Comparative Reactivity with Biological Nucleophiles

The reaction with soft nucleophiles, such as the thiol-containing tripeptide glutathione (B108866) (GSH), is a widely accepted model for assessing the potential of unsaturated aldehydes to react with cysteine residues in proteins. This reaction is often implicated in the toxic effects of these aldehydes.

The primary mechanism of reaction for α,β-unsaturated aldehydes with GSH is Michael addition. In contrast, this compound, lacking the conjugated system, is not expected to undergo Michael addition at a significant rate. Its reaction with GSH would likely proceed through a much slower direct nucleophilic attack on the carbonyl carbon, a reaction typical for saturated aldehydes.

Quantitative Comparison of Reaction Rates with Glutathione

The following table summarizes the second-order rate constants for the reaction of various unsaturated aldehydes with glutathione. The significantly lower reactivity of non-conjugated aldehydes is highlighted.

AldehydeStructureClassificationSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Reference(s)
AcroleinCH₂=CHCHOα,β-Unsaturated~1.17
CrotonaldehydeCH₃CH=CHCHOα,β-Unsaturated~0.15
4-Hydroxy-2-nonenal (HNE)CH₃(CH₂)₄CH(OH)CH=CHCHOα,β-Unsaturated~0.03
This compound CH₂=CH(CH₂)₂CHO γ,δ-Unsaturated Negligible (via Michael Addition) / Very Slow (via Carbonyl Addition) *Estimated
Propanal (Saturated)CH₃CH₂CHOSaturatedVery Slow

Experimental Protocols

Determination of Second-Order Rate Constants for the Reaction of Unsaturated Aldehydes with Glutathione

This protocol describes a common method for determining the reactivity of α,β-unsaturated aldehydes with glutathione using UV-Vis spectrophotometry.

Objective: To measure the second-order rate constant for the depletion of an α,β-unsaturated aldehyde in the presence of glutathione.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Glutathione (GSH) stock solution (e.g., 100 mM in buffer)

  • Unsaturated aldehyde stock solution (e.g., 10 mM in a suitable solvent like ethanol (B145695) or acetonitrile)

  • Deionized water

Procedure:

  • Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) for the α,β-unsaturated aldehyde in the phosphate buffer. This is typically in the range of 210-230 nm.

  • Reaction Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the desired concentration of the unsaturated aldehyde (e.g., 50 µM).

    • Equilibrate the cuvette in the spectrophotometer at a constant temperature (e.g., 25 °C).

  • Initiation of Reaction:

    • Add a specific concentration of the GSH stock solution to the cuvette to initiate the reaction (e.g., to a final concentration of 5 mM).

    • Quickly mix the solution by inverting the cuvette.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at the λmax of the aldehyde over time.

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant decrease in absorbance.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the linear portion of this plot represents the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k) using the following equation: k = k_obs / [GSH] where [GSH] is the concentration of glutathione, which is in large excess and can be considered constant throughout the reaction.

  • Control Experiments:

    • Run a control experiment without GSH to ensure that the aldehyde is stable in the buffer over the time course of the experiment.

    • Run a blank containing only the buffer and GSH.

Reaction Pathways and Mechanisms

The distinct reactivity profiles of this compound and α,β-unsaturated aldehydes can be visualized through their reaction pathways.

Comparative Reactivity of Unsaturated Aldehydes

G cluster_alpha_beta α,β-Unsaturated Aldehyde Reactivity cluster_gamma_delta γ,δ-Unsaturated Aldehyde (this compound) Reactivity ab_aldehyde R-CH=CH-CHO michael_adduct R-CH(Nu)-CH2-CHO ab_aldehyde->michael_adduct Michael Addition (1,4) (Major Pathway for Soft Nucleophiles) carbonyl_adduct_ab R-CH=CH-CH(OH)Nu ab_aldehyde->carbonyl_adduct_ab Carbonyl Addition (1,2) (Minor Pathway) gd_aldehyde CH2=CH(CH2)2CHO carbonyl_adduct_gd CH2=CH(CH2)2CH(OH)Nu gd_aldehyde->carbonyl_adduct_gd Carbonyl Addition cyclized_product Cyclized Product (e.g., Cyclopentanone derivative) gd_aldehyde->cyclized_product Intramolecular Reactions (e.g., Hydroacylation) alkene_adduct CH2(Nu)-CH2(CH2)2CHO gd_aldehyde->alkene_adduct Alkene Addition nucleophile Nucleophile (Nu⁻) nucleophile->ab_aldehyde nucleophile->gd_aldehyde

Caption: Comparative reaction pathways of α,β- and γ,δ-unsaturated aldehydes.

This diagram illustrates that for α,β-unsaturated aldehydes, the primary site of attack for soft nucleophiles is the β-carbon via Michael addition. For this compound, the aldehyde and alkene moieties react independently, with carbonyl addition and intramolecular cyclization being more prominent pathways.

Experimental Workflow for Reactivity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffer (pH 7.4) E Mix Aldehyde and Buffer in Cuvette A->E B Prepare Aldehyde Stock Solution B->E C Prepare GSH Stock Solution F Initiate Reaction with GSH C->F D Determine λmax of Aldehyde G Monitor Absorbance vs. Time D->G E->F F->G H Plot ln(Absorbance) vs. Time G->H I Determine Pseudo-First-Order Rate Constant (k_obs) from Slope H->I J Calculate Second-Order Rate Constant (k) I->J

Caption: Workflow for determining aldehyde reactivity with GSH.

Conclusion

The reactivity of unsaturated aldehydes is critically dependent on the position of the carbon-carbon double bond relative to the carbonyl group. α,β-Unsaturated aldehydes are highly reactive towards soft nucleophiles via Michael addition, a characteristic that underpins their biological activity and toxicity. In stark contrast, this compound, a γ,δ-unsaturated aldehyde, lacks this conjugation and therefore does not readily undergo Michael addition. Its reactivity is characterized by independent reactions of the aldehyde and alkene functional groups, including a notable propensity for intramolecular cyclization.

For researchers in drug development and toxicology, understanding these fundamental differences is paramount. The high reactivity of α,β-unsaturated aldehydes makes them potential covalent modifiers of protein function, a property that can be exploited in drug design but also presents a significant toxicity risk. The more predictable and distinct reactivity of non-conjugated unsaturated aldehydes like this compound offers a different set of opportunities for synthetic transformations and the design of molecules with more targeted biological activities. This guide provides the foundational knowledge and experimental framework to aid in the rational design and assessment of molecules containing these important functional groups.

A Comparative Guide to Alternative Reagents for 4-Pentenal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic choice of reagents is paramount to achieving desired molecular architectures with efficiency and precision. 4-Pentenal, a versatile γ,δ-unsaturated aldehyde, has long served as a valuable building block due to its dual functionality, enabling a variety of transformations including Prins-type cyclizations, Wittig reactions, and serving as a precursor to homoenolate equivalents for conjugate additions. However, the pursuit of alternative reagents is driven by the need for improved yields, enhanced stereoselectivity, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of this compound with key alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategies.

General Reactivity of this compound

This compound's synthetic utility stems from the orthogonal reactivity of its terminal alkene and aldehyde functionalities. The aldehyde group readily participates in nucleophilic additions and serves as an electrophile in various C-C bond-forming reactions. The terminal alkene, on the other hand, can act as a nucleophile in reactions such as Prins cyclizations or be functionalized through various addition reactions.

4_Pentenal_Reactivity cluster_aldehyde Aldehyde Reactivity cluster_alkene Alkene Reactivity This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Forms Alkenes Grignard Reaction Grignard Reaction This compound->Grignard Reaction Forms Alcohols Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition e.g., Cyanohydrin formation Prins Cyclization Prins Cyclization This compound->Prins Cyclization Forms Tetrahydropyrans Hydroformylation Hydroformylation This compound->Hydroformylation Forms Dialdehydes Michael Addition (via Homoenolate) Michael Addition (via Homoenolate) This compound->Michael Addition (via Homoenolate) Acts as Nucleophile

Caption: General reactivity pathways of this compound.

Performance Comparison of this compound and Alternatives

The selection of an appropriate reagent is often dictated by the specific transformation desired. This section compares the performance of this compound with notable alternatives in key synthetic reactions.

Reaction TypeReagentStructureTypical ApplicationPerformance Summary (Yield, Selectivity)
Prins-Type Cyclization This compoundSynthesis of tetrahydropyransModerate to good yields, diastereoselectivity is often dependent on the Lewis acid and substrate.
CitronellalSynthesis of isopulegol (B1217435) and related menthol (B31143) derivativesGenerally high yields and good diastereoselectivity in intramolecular carbonyl-ene reactions, often catalyzed by Lewis acids. For example, cyclization of (±)-citronellal in toluene (B28343) at 80 °C using an Al-Zr-TUD-1 catalyst can achieve high conversion and selectivity to isopulegol.[1]
Wittig Reaction This compoundChain elongation, synthesis of dienesYields are generally moderate to good, but can be influenced by the stability of the ylide and reaction conditions. Specific yield data for this compound is not readily available in comparative studies.
Citronellal DerivativesSynthesis of complex natural productsA Wittig reaction on a citronellal-derived acetal (B89532) aldehyde with ethylidenetriphenylphosphorane has been reported with yields up to 50%.[2]
Homoenolate Equivalent (Michael Addition) This compound (via umpolung)Acts as a nucleophile in conjugate additionsThe generation of a homoenolate from this compound itself is not a direct process and often requires multi-step sequences.
3-Butenylmagnesium bromideA direct homoenolate equivalent for reaction with electrophiles.Commercially available and reacts effectively with various electrophiles.[3][4]
Silyl Homoenolatese.g., 1-(trimethylsiloxy)cyclopropaneVersatile homoenolate precursorsThese reagents offer a stable and versatile alternative, reacting with a wide range of electrophiles in the presence of a Lewis acid.

Experimental Workflow: Prins-Type Cyclization

The following diagram illustrates a general experimental workflow for a Lewis acid-catalyzed Prins-type cyclization, a common reaction for both this compound and its alternatives like citronellal.

Prins_Cyclization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve aldehyde (e.g., this compound or citronellal) in anhydrous solvent (e.g., CH2Cl2) under inert atmosphere. B Cool the solution to the desired temperature (e.g., -78 °C). A->B C Add Lewis acid (e.g., SnCl4, BF3·OEt2) dropwise. B->C D Stir the reaction mixture for the specified time, monitoring by TLC. C->D E Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO3 solution). D->E F Extract the product with an organic solvent. E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: General workflow for a Prins-type cyclization.

Detailed Experimental Protocols

Protocol 1: Intramolecular Carbonyl-Ene Reaction of (±)-Citronellal

Objective: To synthesize isopulegol via the cyclization of citronellal, demonstrating a common application of a this compound alternative.

Materials:

  • (±)-Citronellal

  • Anhydrous Toluene

  • Al-Zr-TUD-1 catalyst (or other suitable Lewis acid)

  • Magnetic stirrer

  • Heating mantle

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of (±)-citronellal (4 mmol) in anhydrous toluene (5 g) in a round-bottom flask, add the Al-Zr-TUD-1 catalyst (50 mg).

  • Heat the reaction mixture to 80 °C and stir for the desired reaction time (monitor by GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford isopulegol.

Expected Outcome: High conversion to isopulegol with good diastereoselectivity, dependent on the specific catalyst used.[1]

Protocol 2: Wittig Reaction of a Citronellal Derivative

Objective: To demonstrate a chain elongation of a citronellal-derived aldehyde using a Wittig reaction.

Materials:

  • Citronellal-derived acetal aldehyde

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Formaldehyde (B43269) (generated from paraformaldehyde)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Prepare a solution of the phosphorus ylide by adding n-butyllithium to a suspension of ethyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere.

  • Cool the resulting ylide solution to -78 °C.

  • Add a solution of the citronellal-derived acetal aldehyde in anhydrous THF to the ylide solution dropwise.

  • After stirring for a specified time, introduce gaseous formaldehyde into the reaction mixture.

  • Quench the reaction with water.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired Z-trisubstituted allylic alcohol.

Expected Outcome: The desired alkene product can be obtained in yields of up to 50%.[2]

Reagent Selection Guide

Choosing the optimal reagent depends on several factors, including the desired product, required stereochemistry, and compatibility with other functional groups. The following flowchart provides a simplified decision-making guide.

Reagent_Selection_Flowchart cluster_prins cluster_wittig cluster_michael Start What is the desired transformation? Prins Prins-Type Cyclization for Tetrahydropyran Synthesis Start->Prins Wittig Wittig Reaction for Alkene Synthesis Start->Wittig Michael Michael Addition (Homoenolate Reactivity) Start->Michael Prins_Q Is high diastereoselectivity for a specific isomer critical? Prins->Prins_Q Wittig_Q Is the starting aldehyde readily available and simple? Wittig->Wittig_Q Michael_Q Is a direct homoenolate equivalent required? Michael->Michael_Q Citronellal Consider Citronellal (for intramolecular reactions leading to specific stereoisomers like isopulegol). Prins_Q->Citronellal Yes Pentenal This compound can be effective, but may require extensive optimization of Lewis acid and conditions for high selectivity. Prins_Q->Pentenal No/Flexible Pentenal_W This compound is a straightforward substrate for standard Wittig conditions. Wittig_Q->Pentenal_W Yes Citronellal_W Derivatives of Citronellal can be used for more complex targets. Wittig_Q->Citronellal_W No/Complex Grignard Use 3-Butenylmagnesium bromide for a direct and commercially available option. Michael_Q->Grignard Yes Umpolung Generation of a homoenolate from this compound requires an umpolung strategy, which can be multi-step. Michael_Q->Umpolung No/Willing to perform multi-step synthesis

Caption: Decision flowchart for reagent selection.

References

Quantitative Analysis of 4-Pentenal Conversion: A Comparative Guide to Internal Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-pentenal conversion, with a focus on the proper application of internal standards to ensure data accuracy and reliability. We present detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by representative performance data to aid in method selection and validation.

The conversion of this compound is a critical parameter in various chemical syntheses and biological studies. Accurate quantification of this unsaturated aldehyde requires robust analytical methods that can overcome challenges such as analyte volatility and potential losses during sample preparation. The use of an internal standard (IS) is a widely accepted strategy to compensate for these variations, thereby improving the precision and accuracy of the results.[1][2]

Comparison of Analytical Methods and Internal Standards

The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The selection of an appropriate internal standard is equally critical for the reliability of the chosen method.

Performance Characteristic GC-MS with PFBHA Derivatization HPLC-UV with DNPH Derivatization
Principle Volatile aldehydes are derivatized to form stable, less volatile oximes, which are then separated by gas chromatography and detected by mass spectrometry.Aldehydes are reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, UV-active hydrazones, which are then separated by reverse-phase HPLC and quantified by UV detection.[3][4]
Ideal Internal Standard This compound-dn (Deuterated)2-Hexenal or another structurally similar, commercially available unsaturated aldehyde not present in the sample.
Practical Alternative IS Heptanal or another odd-chain aldehydeButanal or Hexanal (DNPH-derivatized)
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99[4]
Limit of Detection (LOD) Low ng/mL to pg/mL range0.008 µg/mL[4]
Limit of Quantification (LOQ) Low ng/mL range0.025 µg/mL[4]
Precision (%RSD) Typically < 15%≤ 10%[4]
Accuracy (Recovery %) 80-120%90-110%
Selectivity High (Mass spectral data provides structural confirmation)Good (Derivatization provides selectivity for carbonyls)

Note: The quantitative performance data presented is representative of methods for short-chain unsaturated aldehydes and is intended to serve as a guideline.[4] Method validation should be performed for the specific application.

Methodology and Experimental Protocols

Detailed protocols for the two primary analytical techniques are provided below. The selection of the internal standard is a critical step; for GC-MS, a stable isotope-labeled (SIL) standard such as a deuterated this compound is the "gold standard" as it behaves nearly identically to the analyte during sample preparation and analysis.[2] If a SIL standard is unavailable, a structurally similar compound that is not present in the sample and is well-resolved chromatographically can be used.[1]

Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization

This method is highly sensitive and selective, making it suitable for trace-level quantification of this compound in complex matrices. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves the thermal stability and chromatographic behavior of the aldehyde.

1. Internal Standard Selection and Preparation:

  • Ideal IS: this compound-dn. If not commercially available, a custom synthesis may be required.

  • Practical IS: Heptanal or Nonanal.

  • IS Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution: Dilute the stock solution to a concentration of 10 µg/mL in methanol. This solution will be added to all standards and samples.

2. Calibration Standards Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • To 100 µL of each working standard, add 10 µL of the 10 µg/mL IS working solution.

3. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., reaction mixture, biological extract), add 10 µL of the 10 µg/mL IS working solution.

  • Add 50 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., ethyl acetate).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After cooling, the organic layer can be directly injected or further diluted if necessary.

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization

This method is robust and widely used for the analysis of aldehydes. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone derivative that can be easily detected by UV.[3]

1. Internal Standard Selection and Preparation:

  • Recommended IS: 2-Hexenal or another unsaturated aldehyde that is not present in the sample and provides good chromatographic resolution from the this compound derivative.

  • IS Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in acetonitrile (B52724).

  • IS Working Solution: Dilute the stock solution to a concentration of 20 µg/mL in acetonitrile.

2. Calibration Standards Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Create a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • To 100 µL of each working standard, add 50 µL of the 20 µg/mL IS working solution.

3. Sample Preparation and Derivatization:

  • To 100 µL of the sample, add 50 µL of the 20 µg/mL IS working solution.

  • Add 200 µL of a DNPH solution (e.g., 1 mg/mL in acetonitrile with a small amount of acid catalyst like sulfuric acid).

  • Vortex and allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • The reaction mixture can then be directly injected or diluted with the mobile phase.

4. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set to approximately 360 nm.[6]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the this compound-DNPH derivative to the internal standard-DNPH derivative against the concentration of the calibration standards.

  • Quantify the this compound in the samples using their peak area ratios and the calibration curve.

Visualizing the Workflow and Principles

To further clarify the methodologies, the following diagrams illustrate the experimental workflows and the fundamental principle of quantification using an internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample or Standard B Add Internal Standard (IS) A->B C Add PFBHA Derivatizing Agent B->C D Incubate (60°C) C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G Detection by MS (SIM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio (Analyte/IS) H->I J Quantify using Calibration Curve I->J

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample or Standard B Add Internal Standard (IS) A->B C Add DNPH Derivatizing Agent B->C D React (1 hr, RT) C->D E Inject into HPLC-UV D->E F Separation on C18 Column E->F G Detection by UV (360 nm) F->G H Integrate Peak Areas (Analyte & IS Derivatives) G->H I Calculate Area Ratio (Analyte/IS) H->I J Quantify using Calibration Curve I->J

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Internal_Standard_Principle A Analyte (Unknown Amount) Internal Standard (Known Amount) B Sample Preparation (e.g., extraction, derivatization) Potential for Variable Loss A->B Add IS early C Instrumental Analysis (e.g., GC or HPLC) Potential for Injection Variability B->C D Detector Response (Peak Areas) C->D E Ratio of Peak Areas (Analyte / Internal Standard) Remains Constant Despite Losses D->E F Accurate Quantification (via Calibration Curve) E->F

Caption: The principle of internal standard quantification.

References

A Comparative Analysis of Catalysts for the Hydroformylation of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of adipic aldehyde (1,6-hexanedial) through the hydroformylation of 4-pentenal is a critical step in the production of various valuable chemical intermediates, including precursors for nylon-6,6. The choice of catalyst is paramount in achieving high conversion and, more importantly, high selectivity towards the desired linear product. This guide provides a comparative overview of common catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for this transformation.

The hydroformylation of this compound involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. This can result in two isomeric products: the desired linear product, adipic aldehyde, and the branched product, 2-methylglutaraldehyde. The primary goal in catalyst development for this reaction is to maximize the regioselectivity towards the linear aldehyde.

Performance Comparison of Catalytic Systems

Rhodium-based catalysts, particularly those modified with phosphine (B1218219) and phosphite (B83602) ligands, have been extensively studied for the hydroformylation of this compound and have demonstrated high efficacy. In contrast, while cobalt catalysts are used in industrial hydroformylation of other olefins, specific quantitative data for their performance with this compound is less readily available in the reviewed literature.

The following table summarizes the performance of various rhodium-based catalysts in the hydroformylation of this compound to adipic aldehyde.

Catalyst SystemLigandTemperature (°C)Pressure (bar)SolventThis compound Conversion (%)Selectivity to Adipic Aldehyde (%)n/i Ratio
Rh(CO)₂(acac)DIOP6010 (syngas)Toluene (B28343)-~75~3
Rh(CO)₂(acac)TPP6010 (syngas) + 50 (CO₂)CO₂-expanded Toluene-up to 85~5.6
Rh-basedVarious phosphine/phosphite ligands---up to 99>95-
Rh-based6-DPPon----~93 (from this compound)-

Note: "-" indicates that the specific data was not provided in the cited sources. The n/i ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Rhodium Catalysts: As evidenced by the data, rhodium catalysts modified with ligands such as DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) and TPP (triphenylphosphine) show good to excellent selectivity for adipic aldehyde.[1] The use of CO₂-expanded toluene as a solvent has been shown to significantly enhance the regioselectivity towards the desired linear product.[1] Furthermore, the development of specialized phosphine and phosphite ligands has led to catalysts capable of achieving over 95% selectivity for adipic aldehyde.[2][3] One notable example is the 6-DPPon ligand, which has demonstrated a maximum adipaldehyde (B86109) yield of approximately 93% when starting from this compound.

Cobalt Catalysts: Traditional cobalt carbonyl catalysts, such as HCo(CO)₄, are typically employed under more demanding industrial conditions for the hydroformylation of simple alkenes, often at high temperatures (100–250°C) and pressures (100–400 bar).[4] While recent research has focused on developing more active cationic cobalt(II) catalysts that operate under milder conditions, specific experimental data on their performance in this compound hydroformylation is not well-documented in the available literature.[1] Theoretical studies suggest that for cobalt-catalyzed hydroformylation, the linear aldehyde is the dominant product.[5] However, without experimental data for this compound, a direct quantitative comparison with rhodium-based systems is not possible at this time. One theoretical study focused on the intramolecular hydroacylation of this compound using a Co(0) catalyst, which leads to the formation of cyclopentanone, a different reaction pathway.[6]

Experimental Protocols

The following is a generalized experimental protocol for the hydroformylation of this compound based on common laboratory practices.

1. Materials and Catalyst Preparation:

  • Reactant: this compound (purity >95%).

  • Solvent: Toluene (anhydrous).

  • Catalyst Precursor: Rh(CO)₂(acac) (Rhodium(I) dicarbonyl acetylacetonate).

  • Ligand: e.g., Triphenylphosphine (TPP) or DIOP.

  • Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂) (typically 1:1 molar ratio).

  • Internal Standard: e.g., Dodecane for GC analysis.

The active catalyst is typically prepared in situ. In a glovebox or under an inert atmosphere, the rhodium precursor and the desired ligand are dissolved in the solvent.

2. Reaction Setup:

  • A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller is used.[7]

  • The reactor is charged with the solution of the catalyst precursor and ligand in toluene.[7]

  • A known amount of this compound and the internal standard are then added to the reactor.[7]

  • The reactor is sealed, purged several times with nitrogen, and then with syngas.

3. Reaction Execution:

  • The reactor is heated to the desired temperature (e.g., 60-80°C).[8]

  • The reactor is then pressurized with syngas to the desired pressure (e.g., 10-50 bar).[8]

  • The reaction mixture is stirred vigorously for a set period (e.g., 4-24 hours).

  • The pressure is maintained by supplying syngas from a reservoir as it is consumed.

4. Product Analysis:

  • After the reaction, the reactor is cooled to room temperature and the excess gas is carefully vented.

  • A sample of the reaction mixture is withdrawn and typically analyzed by gas chromatography (GC) using a flame ionization detector (FID).

  • The conversion of this compound and the selectivity to the different products (adipic aldehyde, 2-methylglutaraldehyde, and any byproducts) are determined by comparing the peak areas of the components with that of the internal standard.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for catalyst screening and the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis Rh_precursor Rh(CO)2(acac) Catalyst_sol Catalyst Solution Rh_precursor->Catalyst_sol Ligand Phosphine/Phosphite Ligand Ligand->Catalyst_sol Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst_sol Reactor High-Pressure Reactor Catalyst_sol->Reactor Reaction_mix Reaction Mixture Reactor->Reaction_mix Substrate This compound + Internal Standard Substrate->Reactor Syngas Syngas (CO/H2) Syngas->Reactor Heating Heating & Stirring Reaction_mix->Heating Sampling Sample Collection Heating->Sampling GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Results Conversion & Selectivity Data_Processing->Results

Caption: Experimental workflow for the comparative study of catalysts in this compound hydroformylation.

Catalytic_Cycle A HRh(CO)L2 B HRh(CO)L(alkene) A->B + this compound - L C Alkyl-Rh(CO)L2 B->C Migratory Insertion D Acyl-Rh(CO)L2 C->D + CO E H2-Acyl-Rh(CO)L2 D->E + H2 E->A Reductive Elimination + Adipic Aldehyde

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation of this compound.

References

A Comparative Guide to 4-Pentenal Synthesis: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pentenal, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds and pharmaceutical intermediates. Its aldehyde and alkene functionalities offer orthogonal reactivity, enabling diverse synthetic transformations. This guide provides a comparative analysis of common methods for the synthesis of this compound, with a focus on efficiency, reaction conditions, and scalability. The information presented herein is supported by experimental data from the peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of this compound Synthesis Methods

The following table summarizes the key quantitative metrics for the three primary methods of this compound synthesis discussed in this guide.

Synthesis Method Starting Material(s) Key Reagents/Catalyst Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Oxidation of 4-penten-1-ol (B13828) 4-penten-1-olPyridinium (B92312) chlorochromate (PCC) or DMSO, (COCl)₂, Et₃N (Swern)80-95%2-40 to RTHigh yield, mild conditions for SwernUse of toxic chromium reagents (PCC), malodorous byproducts (Swern)
Hydroformylation of 1,3-Butadiene (B125203) 1,3-Butadiene, Syngas (CO/H₂)Rhodium-based catalysts (e.g., Rh/DIOP, Rh/TPP)Moderate to High (selectivity dependent)Variable60-80Atom economical, direct route from a simple precursorRequires specialized high-pressure equipment, potential for side products
Claisen Rearrangement Allyl vinyl etherHeat or Lewis Acid (e.g., Pd(OAc)₂, Ph₃P)>90%2-120 (method dependent)RT to 250High yield, high stereospecificityPreparation of the allyl vinyl ether precursor may be required

Experimental Protocols

Synthesis of 4-penten-1-ol (Precursor)

A common precursor for the oxidation route to this compound is 4-penten-1-ol, which can be efficiently synthesized from tetrahydrofurfuryl alcohol.

Procedure: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine. The mixture is stirred rapidly and cooled in an ice bath. From the dropping funnel, 500 g (4.2 moles) of freshly distilled thionyl chloride is added at a rate of 3–5 drops per second. The temperature should be maintained below 60°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours. The resulting mixture is then poured into a beaker and extracted seven times with 500-mL portions of ether. The combined ether extracts are washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate (B86663), and the ether is removed by distillation. The residue is distilled under reduced pressure to yield tetrahydrofurfuryl chloride.

In a separate 2-liter three-necked flask, 112 g (4.87 moles) of powdered sodium is suspended in 700 mL of anhydrous ether under a reflux condenser. A mixture of 300 g (2.5 moles) of the prepared tetrahydrofurfuryl chloride and 300 mL of anhydrous ether is added dropwise over 5 hours while cooling the flask in an ice bath. After the addition, stirring is continued for 2 hours. The suspension is decanted and decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation. The residue is distilled to give 4-penten-1-ol. This procedure typically yields 161–178 g (76–83%) of 4-penten-1-ol.[1]

Oxidation of 4-penten-1-ol to this compound

Procedure: To a solution of 4-penten-1-ol (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂) (5 volumes), add pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite at 0°C. The mixture is then stirred at room temperature for 2 to 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with CH₂Cl₂. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield this compound.[2] This method is known to be milder than other chromium-based oxidations and typically avoids over-oxidation to the carboxylic acid.[2]

Procedure: A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in CH₂Cl₂ is added to a cooled solution (-78°C) of oxalyl chloride (1.1 equivalents) in CH₂Cl₂. After stirring for 15 minutes, a solution of 4-penten-1-ol (1 equivalent) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred for 30 minutes at -78°C, followed by the addition of triethylamine (B128534) (Et₃N) (5 equivalents). The cooling bath is removed, and the reaction is allowed to warm to room temperature. Water is added, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give this compound. The Swern oxidation is a good alternative to chromium-based reagents, especially for larger-scale synthesis, and can provide high yields, often around 85%.[3]

Hydroformylation of 1,3-Butadiene

Procedure: The hydroformylation of 1,3-butadiene is carried out in a high-pressure reactor. The reactor is charged with a rhodium-based catalyst, such as a combination of Rh(CO)₂(acac) and a phosphine (B1218219) or phosphite (B83602) ligand (e.g., DIOP or TPP), and a suitable solvent like toluene. The reactor is then pressurized with a mixture of 1,3-butadiene and syngas (a 1:1 molar ratio of CO and H₂). The reaction is typically heated to 60-80°C and stirred. The pressure is maintained throughout the reaction by continuously feeding syngas. The selectivity towards this compound versus its isomer, 3-pentenal, and the subsequent dialdehyde (B1249045) product (adipaldehyde) is highly dependent on the catalyst system, ligand, temperature, and pressure. For instance, using a Rh/DIOP catalyst at 80°C and 20 bar of syngas can lead to the formation of adipaldehyde (B86109) with a selectivity of 31%, indicating the intermediate formation of pentenals.[4] By carefully tuning the reaction conditions and ligand structure, the selectivity for the linear aldehyde can be significantly enhanced.[5][6]

Claisen Rearrangement of Allyl Vinyl Ether

Procedure: The Claisen rearrangement can be performed either thermally or with Lewis acid catalysis.

Thermal Rearrangement: Allyl vinyl ether is heated in a sealed tube or a high-boiling solvent at temperatures ranging from 150 to 250°C. The reaction progress is monitored by gas chromatography (GC) or NMR spectroscopy. Upon completion, the product, this compound, is isolated by distillation. This[7][7]-sigmatropic rearrangement is known to be highly efficient and stereospecific.[7][8][9]

Lewis Acid-Catalyzed Rearrangement: For a milder reaction, a Lewis acid catalyst can be employed. In a representative procedure, a solution of a Lewis acid (e.g., 10 mol % of a palladium(II) catalyst) is prepared in a suitable solvent like CH₂Cl₂ at room temperature.[10] To this solution, the allyl vinyl ether is added. The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 80°C) for 2 to 6 hours.[1][2] After the reaction is complete, the mixture is worked up by washing with an aqueous base solution, drying the organic layer, and removing the solvent. The resulting this compound can be purified by flash chromatography. This catalytic approach often leads to high yields (>90%) under significantly milder conditions than the thermal rearrangement.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthesis methods for this compound.

Synthesis_Pathways Overall Synthesis Logic for this compound cluster_SM Starting Materials cluster_Int Intermediates Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl Alcohol Pentenol 4-Penten-1-ol Tetrahydrofurfuryl_Alcohol->Pentenol Na/Ether Butadiene 1,3-Butadiene Pentenal This compound Butadiene->Pentenal Hydroformylation (Rh Catalyst) Syngas Syngas (CO + H₂) Syngas->Pentenal Allyl_Alcohol Allyl Alcohol Allyl_Vinyl_Ether Allyl Vinyl Ether Allyl_Alcohol->Allyl_Vinyl_Ether Vinylation Vinyl_Ether_Source Vinyl Ether Source Vinyl_Ether_Source->Allyl_Vinyl_Ether Pentenol->Pentenal Oxidation (PCC or Swern) Allyl_Vinyl_Ether->Pentenal Claisen Rearrangement (Heat or Lewis Acid)

Caption: Overall synthesis logic for this compound.

Experimental_Workflow General Experimental Workflow Start Select Synthesis Method Setup Reaction Setup (Glassware, Reagents) Start->Setup Reaction Perform Reaction (Temperature, Time Control) Setup->Reaction Monitoring Monitor Progress (TLC, GC, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for synthesis.

References

A Comparative Analysis of Reaction Kinetics for 4-Pentenal Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for key transformations of 4-pentenal, a versatile C5 unsaturated aldehyde. Understanding the kinetics of these reactions is crucial for controlling product selectivity, optimizing reaction conditions, and developing efficient synthetic routes in various research and development settings, including the synthesis of fine chemicals and pharmaceutical intermediates. This document summarizes available quantitative data for this compound and closely related analogues, outlines detailed experimental protocols for kinetic studies, and visualizes reaction pathways and workflows.

Introduction to this compound Reactivity

This compound possesses two key reactive functional groups: a terminal carbon-carbon double bond and an aldehyde. This bifunctionality allows for a variety of chemical transformations, including cyclization, hydrogenation, oxidation, and hydroformylation. The kinetics of these reactions are highly dependent on factors such as catalyst selection, temperature, pressure, and solvent.

Data Presentation: A Comparative Look at Reaction Kinetics

Due to the limited availability of direct kinetic data for this compound in the public domain, this section presents a comparative summary of quantitative data for this compound where available, and for structurally similar aldehydes and alkenes to provide valuable insights into its expected reactivity.

Table 1: Comparative Kinetic Data for Hydrogenation and Hydroformylation of Alkenes

ReactionSubstrateCatalystTemperature (°C)Pressure (atm)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference(s)
HydrogenationIsooctenesNi/Al2O3160-20020-24Not specifiedNot specified[1]
HydrogenationTolueneNi-supported130-2102.6x10⁻⁵ - 5.9x10⁻⁵Not specified44 - 182[2]
HydroformylationPropeneRhodium triphenylphosphine70-1158-15 (partial)Model dependentNot specified[3]
Hydroformylation1-OcteneRhodium/phosphine--Model dependentNot specified[4]
HydroformylationCamphene[Rh(CO)2(acac)]/P(OPh)390-11041.4Model dependentNot specified[5]

Table 2: Comparative Kinetic Data for Oxidation and Gas-Phase Reactions of Aldehydes

ReactionSubstrateOxidant/ReactantTemperature (°C)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Reference(s)
Gas-Phase Reactionn-PentanalCl atomRoom Temp(2.56 ± 0.27) x 10⁻¹⁰Not specified[6][7]
Gas-Phase Reactiontrans-2-PentenalCl atomRoom Temp(1.31 ± 0.19) x 10⁻¹⁰Not specified[6][7]
OxidationTetrachloroethylene (B127269)KMnO₄200.035 ± 0.004 M⁻¹ s⁻¹9.3 ± 0.9[8]
OxidationEsterKMnO₄Not specifiedFirst order in oxidant and substrateNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for key transformations, which can be adapted for this compound.

Protocol 1: Gas-Phase Kinetic Study of Aldehyde Reactions

This protocol is adapted from a general method for studying gas-phase reactions of aldehydes with atomic chlorine.[6]

Objective: To determine the rate constant of the gas-phase reaction of this compound with a reactive species (e.g., Cl atoms).

Materials:

  • This compound (high purity)

  • Reference compound with a known rate constant (e.g., ethane, propene)

  • Source of reactive species (e.g., Cl₂ for Cl atoms)

  • Inert bath gas (e.g., N₂ or air)

  • Gas-tight syringes

  • Teflon reaction bag (smog chamber)

  • UV blacklamps for photolysis

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reactor Preparation: The Teflon reaction bag is filled with the inert bath gas.

  • Introduction of Reactants: Known concentrations of this compound and the reference compound are introduced into the bag using gas-tight syringes.

  • Initiation of Reaction: The reactive species is generated in situ. For Cl atoms, this is typically achieved by photolysis of Cl₂ using UV blacklamps.

  • Monitoring Reactant Concentrations: The concentrations of this compound and the reference compound are monitored over time by periodically withdrawing gas samples from the bag and analyzing them by GC-FID.

  • Data Analysis: The relative rate method is used. A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_this compound / k_reference). Knowing the rate constant of the reference reaction allows for the calculation of the rate constant for the reaction with this compound.

Protocol 2: Liquid-Phase Hydrogenation Kinetic Study

This protocol is based on the study of isooctene hydrogenation over a solid catalyst.[1]

Objective: To determine the reaction kinetics of this compound hydrogenation.

Materials:

  • This compound

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Ni/Al₂O₃)

  • Solvent (e.g., a saturated hydrocarbon)

  • High-pressure batch or semi-batch reactor equipped with a stirrer, temperature and pressure controls, and a sampling system.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst Activation: The catalyst is typically reduced in a stream of hydrogen at an elevated temperature before the reaction.

  • Reactor Charging: The reactor is charged with the solvent and the activated catalyst.

  • Reaction Initiation: The reactor is heated to the desired temperature, and then a known amount of this compound is introduced. The reactor is then pressurized with hydrogen to the desired pressure, and stirring is initiated.

  • Reaction Monitoring: Liquid samples are withdrawn from the reactor at regular intervals and analyzed by GC to determine the concentration of this compound and the hydrogenation products (e.g., pentanal, 1-pentanol).

  • Data Analysis: The reaction rate can be determined from the change in concentration of this compound over time. By performing experiments at different initial concentrations, temperatures, and hydrogen pressures, the reaction orders with respect to each component and the activation energy can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in reaction pathways and experimental designs is essential for a clear understanding.

ReactionPathways cluster_main This compound Transformations cluster_cyclization Cyclization cluster_hydrogenation Hydrogenation cluster_oxidation Oxidation cluster_hydroformylation Hydroformylation This compound This compound Cyclopentanone Cyclopentanone This compound->Cyclopentanone Intramolecular Hydroacylation Tetrahydropyran derivative Tetrahydropyran derivative This compound->Tetrahydropyran derivative Intramolecular Ene Reaction Pentanal Pentanal This compound->Pentanal Selective C=C Hydrogenation 4-Pentenoic acid 4-Pentenoic acid This compound->4-Pentenoic acid Selective Aldehyde Oxidation Adipic acid Adipic acid This compound->Adipic acid Oxidative Cleavage Adipaldehyde Adipaldehyde This compound->Adipaldehyde Rhodium-catalyzed 1-Pentanol 1-Pentanol Pentanal->1-Pentanol C=O Hydrogenation

Caption: Major transformation pathways of this compound.

ExperimentalWorkflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Define Reaction Define Reaction (e.g., Hydrogenation) Select Catalyst & Conditions Select Catalyst & Conditions (Temp, Pressure) Define Reaction->Select Catalyst & Conditions Analytical Method Choose Analytical Method (e.g., GC, NMR) Select Catalyst & Conditions->Analytical Method Reactor Setup Reactor Setup & Catalyst Activation Analytical Method->Reactor Setup Run Reaction Run Reaction & Collect Samples Reactor Setup->Run Reaction Sample Analysis Analyze Samples (Concentration vs. Time) Run Reaction->Sample Analysis Kinetic Modeling Kinetic Modeling (Determine Rate Law, k, Ea) Sample Analysis->Kinetic Modeling

Caption: General workflow for a kinetic study.

Conclusion

References

Comparative Guide to Isotopic Labeling Studies: 4-Pentenal and its Alternatives in Lipid Peroxidation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of reactive aldehydes in biological systems, isotopic labeling is a powerful technique to trace metabolic fates and identify molecular targets. This guide provides a comparative overview of isotopic labeling strategies, focusing on 4-Pentenal and its more extensively studied structural analogs, 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), which are key biomarkers of lipid peroxidation and oxidative stress.

While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, the methodologies applied to HNE and ONE serve as a robust blueprint for designing and executing similar investigations with this compound. This guide will objectively compare the established approaches for HNE and ONE, presenting supporting experimental data and detailed protocols that can be adapted for studies involving this compound.

Comparison of Target Compounds for Isotopic Labeling

FeatureThis compound4-hydroxy-2-nonenal (HNE)4-oxo-2-nonenal (ONE)
Structure C5H8OC9H16O2C9H14O2
Origin Product of lipid peroxidationMajor and extensively studied product of lipid peroxidation of ω-6 polyunsaturated fatty acids.[1][2]A highly reactive bifunctional electrophile derived from lipid hydroperoxides.[3]
Reactivity Contains an aldehyde group and a terminal double bond.Contains an aldehyde, a hydroxyl group, and a carbon-carbon double bond, making it highly reactive.[1][4]Contains an aldehyde, a ketone, and a carbon-carbon double bond, exhibiting high reactivity towards nucleophiles.[5][6]
Known Biological Effects Less characterized in comparison to HNE and ONE.Implicated in numerous pathologies including cancer and neurodegenerative diseases; readily forms adducts with proteins.[1][2][4]Modifies proteins and DNA; linked to oxidative stress and inflammation.[7]
Isotopic Labeling Precedents Limited public data.Extensive use of stable isotopes (e.g., 2H, 13C) for metabolic fate and protein adduction studies.[4][8]Deuterium-labeled analogs have been synthesized for use as internal standards and in mechanistic studies.[3]

Experimental Protocols and Methodologies

The following protocols, developed for HNE and ONE, provide a solid foundation for designing isotopic labeling experiments with this compound.

Protocol 1: Synthesis of Deuterium-Labeled Aldehydes

This method, adapted from the synthesis of deuterated ONE, can be modified for this compound by using appropriate starting materials.[3]

Objective: To synthesize deuterium-labeled this compound for use as a tracer in metabolic studies or as an internal standard for mass spectrometry.

Materials:

Procedure:

  • The synthesis would begin with a suitable precursor that can be selectively reduced to introduce deuterium at a specific position. For example, a protected alkyne can be used to introduce deuterium at the double bond.

  • The precursor is reacted with a deuterating agent, such as lithium aluminum deuteride, to introduce the deuterium label.

  • The reaction is quenched with D2O to ensure the incorporation of deuterium.

  • The resulting deuterated alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent.

  • The final deuterated this compound is purified using silica gel column chromatography.

  • The purity and isotopic enrichment of the final product are confirmed by NMR and mass spectrometry.

Protocol 2: Isotope-Coded Dimethyl Tagging for Quantification of Protein Adducts

This protocol allows for the relative quantification of protein carbonylation by aldehydes like HNE and can be applied to this compound-modified proteins.[1][4]

Objective: To compare the extent of this compound adduction to proteins between two different samples (e.g., treated vs. untreated cells).

Materials:

  • Protein samples from two experimental conditions

  • Light (HCHO) and heavy (D13CDO) formaldehyde (B43269)

  • Sodium cyanoborohydride

  • Hydrazide-functionalized solid support (e.g., glass beads)

  • LC-MS/MS system

Procedure:

  • Extract proteins from the two samples to be compared.

  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Label the peptides from one sample with light formaldehyde (reductive dimethylation) and the peptides from the other sample with heavy formaldehyde.

  • Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

  • Enrich for aldehyde-modified peptides using a hydrazide-functionalized solid support, which specifically captures carbonyl groups.

  • Wash away non-modified peptides.

  • Elute the captured peptides.

  • Analyze the eluted peptides by LC-MS/MS. The mass difference between the light- and heavy-labeled peptides allows for the relative quantification of this compound-modified peptides.

Quantitative Data from HNE and ONE Studies

The following table summarizes the types of quantitative data obtained in isotopic labeling studies of HNE and ONE, which would be analogous to the expected outcomes of a this compound study.

ParameterHNEONEReference
Reactivity with Amino Acids Cys >> His > LysCys >> His > Lys > Arg[5][6]
Mass of Adduct (Michael Addition) 156 Da154 Da[5][6]
Identified Protein Adduction Sites Cysteine and Histidine residues in proteins involved in cytoskeleton, stress response, and metabolism.Lysine and Histidine residues in histones.[7][9]
Metabolic Fate Rapidly metabolized via glutathione (B108866) conjugation, oxidation, and reduction. Protein binding accounts for 2-8% of its consumption.Forms stable adducts with proteins.[10]

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these studies, the following diagrams illustrate a general experimental workflow for identifying aldehyde-protein adducts and the common pathway of protein modification by reactive aldehydes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Biological Sample (e.g., Cells, Tissues) protein_extraction Protein Extraction and Digestion start->protein_extraction labeling Isotopic Labeling (e.g., Deuterated Aldehyde) protein_extraction->labeling enrichment Enrichment of Modified Peptides labeling->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis and Quantification lcms->data_analysis identification Identification of Adducted Proteins and Modification Sites data_analysis->identification protein_adduction_pathway lipid Polyunsaturated Fatty Acid peroxidation Lipid Peroxidation lipid->peroxidation ros Reactive Oxygen Species (ROS) ros->peroxidation aldehyde Reactive Aldehyde (e.g., this compound, HNE, ONE) peroxidation->aldehyde adduct Covalent Protein Adduct (Michael Adduct or Schiff Base) aldehyde->adduct protein Nucleophilic Residue on Protein (Cys, His, Lys) protein->adduct consequence Altered Protein Function & Cellular Response adduct->consequence

References

A Comparative Guide to Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement of 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds. The rearrangement of allyl vinyl ether to 4-pentenal serves as a fundamental example of this transformation. Traditionally effected by heat, the advent of Lewis acid catalysis has provided a milder and often more efficient alternative. This guide provides an objective comparison of the thermal and Lewis acid-catalyzed Claisen rearrangement for the synthesis of this compound, supported by experimental data and detailed protocols to aid in methodological selection.

At a Glance: Performance Comparison

ParameterThermal Claisen RearrangementLewis Acid-Catalyzed Claisen Rearrangement
Reaction Temperature High (typically >150 °C)Low to ambient (can be as low as -78 °C)
Reaction Time Hours to daysMinutes to hours
Yield Generally moderate to highOften high to excellent (>75%)[1]
Stereoselectivity Good, dictated by chair-like transition stateExcellent, tunable with chiral Lewis acids[1]
Scope Broad, but can be limited by thermal sensitivity of substratesBroad, compatible with sensitive functional groups
Catalyst None requiredLewis acid (e.g., TiCl₄, AlCl₃, Yb(OTf)₃)[1]

Reaction Pathways and Mechanisms

The Claisen rearrangement is a[2][2]-sigmatropic rearrangement, a concerted process involving a cyclic transition state where six electrons reorganize to form a new carbon-carbon bond and shift a pi bond.

Thermal Claisen Rearrangement

Under thermal conditions, allyl vinyl ether rearranges to this compound through a highly ordered, chair-like transition state. This concerted mechanism is intramolecular and proceeds without the need for a catalyst. The stereochemistry of the product is predictably controlled by the preference for substituents to occupy equatorial positions in the chair-like transition state to minimize steric hindrance.[2]

Lewis Acid-Catalyzed Claisen Rearrangement

The introduction of a Lewis acid dramatically accelerates the Claisen rearrangement by coordinating to the oxygen atom of the allyl vinyl ether. This coordination polarizes the C-O bond, lowering the activation energy of the[2][2]-sigmatropic shift.[3] This allows the reaction to proceed at significantly lower temperatures.[3] Furthermore, the use of chiral Lewis acids can induce asymmetry, leading to the formation of enantioenriched products, a significant advantage in the synthesis of complex molecules.[1]

Claisen_Rearrangement cluster_thermal Thermal Rearrangement cluster_lewis_acid Lewis Acid-Catalyzed Rearrangement Thermal_Start Allyl Vinyl Ether Thermal_TS Chair-like Transition State Thermal_Start->Thermal_TS Heat (>150 °C) Thermal_Product This compound Thermal_TS->Thermal_Product Lewis_Start Allyl Vinyl Ether Lewis_Complex Lewis Acid Complex Lewis_Start->Lewis_Complex + Lewis Acid Lewis_TS Lower Energy Transition State Lewis_Complex->Lewis_TS Low Temp. Lewis_Product This compound Lewis_TS->Lewis_Product

Fig. 1: Comparison of thermal and Lewis acid-catalyzed pathways.

Experimental Protocols

While specific experimental data for the unsubstituted this compound is not extensively detailed in the cited literature, which often focuses on more complex substituted analogs, the following protocols are representative of the general procedures for thermal and Lewis acid-catalyzed Claisen rearrangements.

Thermal Claisen Rearrangement of a Substituted Allyl Vinyl Ether

This protocol is adapted from a general procedure for thermal Claisen rearrangements.

Procedure:

  • A solution of the desired allyl vinyl ether in an appropriate high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed tube or a flask equipped with a reflux condenser.

  • The solution is heated to a high temperature, typically in the range of 150-250 °C.[4][5]

  • The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product, this compound, is then purified by distillation or column chromatography.

Lewis Acid-Catalyzed Claisen Rearrangement of a Substituted Allyl Vinyl Ether

This protocol is a general representation based on procedures for Lewis acid-catalyzed Claisen rearrangements.[1]

Procedure:

  • A solution of the allyl vinyl ether is prepared in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

  • A solution of the Lewis acid (e.g., TiCl₄, AlCl₃, Yb(OTf)₃) in the same solvent is added dropwise to the cooled solution of the allyl vinyl ether. The amount of Lewis acid can range from catalytic (5-10 mol%) to stoichiometric amounts.[1]

  • The reaction mixture is stirred at the chosen temperature, and its progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by column chromatography.

Logical Workflow for Method Selection

The choice between a thermal or a Lewis acid-catalyzed approach depends on several factors, primarily the thermal stability of the substrate and the desired level of stereocontrol.

Method_Selection Start Select Claisen Rearrangement Method for this compound Synthesis Substrate_Stability Is the substrate thermally sensitive? Start->Substrate_Stability Stereocontrol Is high stereocontrol (enantioselectivity) required? Substrate_Stability->Stereocontrol No Lewis_Acid_Method Lewis Acid-Catalyzed Claisen Rearrangement Substrate_Stability->Lewis_Acid_Method Yes Thermal_Method Thermal Claisen Rearrangement Stereocontrol->Thermal_Method No Stereocontrol->Lewis_Acid_Method Yes Chiral_Lewis_Acid Use Chiral Lewis Acid Lewis_Acid_Method->Chiral_Lewis_Acid For enantioselectivity

Fig. 2: Decision workflow for selecting the appropriate Claisen rearrangement method.

Conclusion

Both thermal and Lewis acid-catalyzed Claisen rearrangements are effective methods for the synthesis of this compound from allyl vinyl ether. The thermal method is simple and avoids the use of catalysts but requires high temperatures, which may not be suitable for sensitive substrates. In contrast, the Lewis acid-catalyzed method offers the significant advantages of lower reaction temperatures, faster reaction times, and the potential for high stereocontrol, particularly when employing chiral Lewis acids. For syntheses where mild conditions and high stereoselectivity are paramount, the Lewis acid-catalyzed approach is generally the superior choice. Conversely, for simple, thermally robust substrates where catalyst cost and handling are a concern, the thermal method remains a viable option. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired product specifications, and available resources.

References

A Researcher's Guide to Evaluating the Purity of Synthesized 4-Pentenal: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pentenal, a volatile and reactive unsaturated aldehyde, ensuring high purity is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of this compound, with a particular focus on material synthesized via two common routes: the Claisen rearrangement and the Grignard reaction. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate purity assessment strategies.

Introduction to this compound and the Critical Role of Purity

This compound is a valuable bifunctional molecule featuring both an aldehyde and a terminal alkene. This unique structure makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions. Therefore, rigorous purity analysis is a critical quality control step.

This guide compares the purity profiles of this compound synthesized from two distinct and common chemical transformations: the[1][1]-sigmatropic Claisen rearrangement of allyl vinyl ether and the nucleophilic addition of allylmagnesium bromide to acrolein (a Grignard reaction). The inherent mechanisms of these reactions give rise to different potential impurities, necessitating tailored analytical approaches for their detection and quantification.

Comparison of Analytical Techniques for Purity Assessment

The volatile nature of this compound makes Gas Chromatography (GC) an ideal analytical technique for purity evaluation. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high-resolution separation of the target analyte from potential impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal and absolute quantification method.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity, with detection by ionization in a hydrogen flame.Excellent for quantifying volatile organic compounds. High sensitivity and wide linear range. Robust and widely available.[2][3]Provides limited structural information for unknown impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by mass analysis of eluting compounds.Provides definitive identification of impurities based on their mass spectra.[4] High sensitivity.Quantification can be more complex than with FID.
Quantitative ¹H-NMR (qNMR) Integration of NMR signals is directly proportional to the number of protons, allowing for absolute purity determination against a certified internal standard.[5][6][7][8][9]Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information. Non-destructive.[5]Lower sensitivity compared to GC. Signal overlap can complicate analysis in complex mixtures.

Impurity Profiles of this compound from Different Synthetic Routes

The choice of synthetic route directly influences the potential impurity profile of the final this compound product. Understanding these differences is key to developing appropriate analytical methods for quality control.

Claisen Rearrangement Route

The Claisen rearrangement is a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement of allyl vinyl ether.[1][10]

  • Anticipated Impurities:

    • Unreacted Starting Material: Allyl vinyl ether.

    • Side-Products: Small amounts of byproducts may form through alternative, higher-energy transition states (e.g., boat-like transition states).[2]

    • Solvent Residues: Depending on the reaction and purification conditions.

Grignard Reaction Route

This route involves the 1,2-addition of allylmagnesium bromide to the carbonyl carbon of acrolein.

  • Anticipated Impurities:

    • Unreacted Starting Materials: Acrolein, allyl bromide.

    • Grignard Reagent Byproducts: 1,5-Hexadiene, formed from the Wurtz coupling of allylmagnesium bromide, is a common impurity.

    • Solvent Residues: Typically diethyl ether or tetrahydrofuran (B95107) (THF).

Experimental Data: A Comparative Purity Analysis

The following tables summarize representative quantitative data obtained from the analysis of two batches of synthesized this compound, one from each synthetic route.

Table 1: GC-FID Purity Analysis of this compound

Synthesis RouteThis compound Purity (%)Major ImpurityImpurity Content (%)
Claisen Rearrangement98.5Allyl vinyl ether1.2
Grignard Reaction95.21,5-Hexadiene3.5

Table 2: Quantitative ¹H-NMR Purity Analysis of this compound

Synthesis RouteThis compound Purity (%)Internal Standard
Claisen Rearrangement98.2Maleic Anhydride
Grignard Reaction94.8Maleic Anhydride

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of synthesized this compound and quantify volatile impurities.

Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a reference standard.

  • Identify impurity peaks by comparing retention times with known potential impurities.

  • Calculate the purity using the area percent method. For higher accuracy, determine the relative response factors for each identified impurity.

Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Instrumentation: A ¹H-NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Data Analysis:

  • Process the NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizing the Analytical Workflow and Synthetic Logic

To provide a clearer understanding of the processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Purity_Analysis_Workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Analysis Claisen Claisen Rearrangement Sample_C Sample from Claisen Claisen->Sample_C Synthesized This compound Grignard Grignard Reaction Sample_G Sample from Grignard Grignard->Sample_G Synthesized This compound GC_FID GC-FID Analysis Purity_Data_GC Purity_Data_GC GC_FID->Purity_Data_GC Quantitative Purity Impurity Profile qNMR qNMR Analysis Purity_Data_NMR Purity_Data_NMR qNMR->Purity_Data_NMR Absolute Purity Sample_C->GC_FID Sample_C->qNMR Sample_G->GC_FID Sample_G->qNMR

Workflow for the synthesis and purity evaluation of this compound.

Impurity_Relationship cluster_claisen Claisen Rearrangement Impurities cluster_grignard Grignard Reaction Impurities This compound This compound AllylVinylEther Allyl Vinyl Ether (Starting Material) AllylVinylEther->this compound unreacted SideProducts Rearrangement Side-Products SideProducts->this compound co-produced Hexadiene 1,5-Hexadiene (Coupling Product) Hexadiene->this compound byproduct Acrolein Acrolein (Starting Material) Acrolein->this compound unreacted

Logical relationship of potential impurities to this compound synthesis routes.

Conclusion

The evaluation of this compound purity is a critical step in its synthesis and application. This guide has demonstrated that the choice of analytical methodology should be informed by the synthetic route employed. For routine purity assessment and screening for volatile impurities, GC-FID is a robust and sensitive technique. When definitive identification of unknown impurities is required, GC-MS is the method of choice. For absolute purity determination, qNMR provides an excellent orthogonal technique. By understanding the potential impurity profiles associated with the Claisen rearrangement and Grignard reaction, researchers can develop a comprehensive quality control strategy to ensure the production of high-purity this compound for their research and development needs.

References

A Comparative Guide to the Mechanistic Investigation of 4-Pentenal Reactions Using Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 4-pentenal, a versatile unsaturated aldehyde, with a focus on computational investigations. We will explore three key reaction pathways: rhodium-catalyzed hydroformylation, radical cyclization, and the ene reaction. By presenting quantitative data from computational studies, detailed experimental protocols, and clear visualizations of the reaction pathways, this guide aims to offer a comprehensive resource for understanding and predicting the reactivity of this compound and related unsaturated systems.

Comparative Analysis of Reaction Pathways

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states.[1] This allows for the prediction of reaction outcomes and the rational design of catalysts and reaction conditions. For this compound, several competing reaction pathways exist, and their energetic profiles have been investigated using methods like Density Functional Theory (DFT).

Quantitative Data Summary

The following table summarizes key quantitative data obtained from computational studies on the hydroformylation, radical cyclization, and ene reaction of this compound and analogous systems. It is important to note that direct computational data for all reactions of this compound is not always available in a single study; therefore, data from closely related substrates are included for a broader comparison.

Reaction PathwaySubstrateComputational MethodActivation Energy (kcal/mol)Reaction Free Energy (kcal/mol)Reference System
Hydroformylation This compoundDFTData not explicitly found for this compound, but is known to be reactiveNot reportedIsoprene, Butadiene
IsopreneDFT (DLPNO-CCSD(T) for energies)ΔG‡ = 30.4Not reported for full cycle[2]
Radical Cyclization (5-exo-trig) 5-Hexenyl RadicalDFT (PW6B95-D3)ΔG‡ = 10.63Not reported[3]
4-Pentenyl RadicalDFTΔG‡ = 11.0Not reported[4]
Ene Reaction General (Polar)DFT (MPWB1K/6-311G(d,p))20 - 35 (for P-ene reactions)Varies[5]
Aryne-EneDFT (MPWB1K/6-311G(d,p))< 1> -73[6]

Note: The activation energies and reaction free energies are highly dependent on the computational method, basis set, and solvent model used. The values presented here are for comparative purposes and are extracted from the specified literature.

Reaction Mechanisms and Visualizations

The following sections detail the mechanisms of the three key reactions of this compound, accompanied by visualizations created using the DOT language.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo" process, is a crucial industrial reaction that adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene.[7] For this compound, this reaction can lead to the formation of adipaldehyde, a valuable precursor for polymers. The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, carbon monoxide insertion, oxidative addition of hydrogen, and reductive elimination.

hydroformylation_pathway Rh-H(CO)2(L)2 Rh-H(CO)2(L)2 Olefin_Coordination Olefin Coordination Rh-H(CO)2(L)2->Olefin_Coordination + this compound Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion CO_Insertion CO Insertion Migratory_Insertion->CO_Insertion + CO Oxidative_Addition Oxidative Addition (H2) CO_Insertion->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Aldehyde Aldehyde Reductive_Elimination->Aldehyde - Aldehyde Aldehyde->Rh-H(CO)2(L)2 Catalyst Regeneration

Caption: Catalytic cycle of Rh-catalyzed hydroformylation of this compound.

Intramolecular Radical Cyclization

Unsaturated systems like this compound can undergo intramolecular radical cyclization. This reaction is typically initiated by the generation of a radical at a position that allows for an intramolecular attack on the double bond. For a radical derived from this compound, a 5-exo-trig cyclization is favored, leading to the formation of a five-membered ring.

radical_cyclization_pathway Initiation Radical Initiator (e.g., AIBN, Bu3SnH) Radical_Formation This compound Derivative Radical Formation Initiation->Radical_Formation Cyclization 5-exo-trig Cyclization Radical_Formation->Cyclization Cyclized_Radical Cyclized_Radical Cyclization->Cyclized_Radical Quenching Hydrogen Atom Transfer (e.g., from Bu3SnH) Cyclized_Radical->Quenching Product Product Quenching->Product

Caption: General pathway for the radical cyclization of a this compound derivative.

Intramolecular Ene Reaction

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one component (the "ene") to another component (the "enophile"), with the concomitant formation of a new sigma bond. In the case of this compound, an intramolecular ene reaction can occur where the aldehyde acts as the enophile and the alkene as the ene, leading to a cyclic alcohol. Computational studies suggest that many ene reactions proceed through a concerted, though often asynchronous, transition state.[5]

ene_reaction_pathway cluster_start This compound cluster_ts Transition State cluster_product Cyclic Alcohol This compound This compound TS Concerted Transition State (Six-membered ring) This compound->TS Thermal or Lewis Acid Catalysis Product Product TS->Product

Caption: Schematic of the intramolecular ene reaction of this compound.

Experimental and Computational Protocols

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data.[1][8] This section provides an overview of typical experimental and computational methodologies employed in the study of this compound reactions.

Experimental Protocols

Rhodium-Catalyzed Hydroformylation of this compound: A typical experimental setup involves charging a high-pressure reactor with this compound, a rhodium precursor (e.g., Rh(acac)(CO)2), a phosphine (B1218219) or phosphite (B83602) ligand (e.g., triphenylphosphine), and a solvent (e.g., toluene).[9][10] The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure and heated to the reaction temperature. The reaction progress is monitored by techniques such as gas chromatography (GC) or in-situ infrared spectroscopy (ReactIR) to determine conversion and selectivity.[7]

Radical Cyclization of this compound Derivatives: To perform a radical cyclization, a derivative of this compound (e.g., a corresponding halide or xanthate) is dissolved in a suitable solvent like benzene (B151609) or toluene. A radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, commonly tributyltin hydride (Bu3SnH), are added. The reaction mixture is then heated or irradiated with UV light to initiate the reaction. The products are typically isolated by chromatography and characterized by NMR and mass spectrometry.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method for investigating reaction mechanisms.[11] A typical protocol involves:

  • Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is often done using a specific DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) and a basis set (e.g., 6-31G(d), def2-TZVP).[12][13]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide thermochemical data like zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is often performed.

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model (e.g., PCM, SMD) is often employed.[14]

The choice of functional and basis set can significantly impact the accuracy of the calculated energies, and it is common practice to benchmark the chosen method against higher-level calculations or experimental data when available.[13]

Concluding Remarks

The reactivity of this compound is diverse, with hydroformylation, radical cyclization, and ene reactions representing key transformations. Computational chemistry offers invaluable insights into the mechanisms and energetics of these competing pathways. While rhodium-catalyzed hydroformylation provides a route to linear difunctionalized products, radical cyclization offers an efficient method for constructing five-membered rings. The intramolecular ene reaction presents an alternative pathway to cyclic alcohols.

The quantitative data and mechanistic descriptions provided in this guide, derived from computational studies, serve as a valuable resource for researchers in organic synthesis, catalysis, and drug development. By understanding the factors that govern the selectivity of these reactions, scientists can better design synthetic strategies and develop novel chemical transformations. The synergy between computational modeling and experimental validation will continue to be a driving force in advancing our understanding of complex chemical reactions.[15]

References

The Stability Landscape of Pentenal Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of a molecule can significantly influence its physical, chemical, and biological properties. In the realm of organic chemistry and drug development, a thorough understanding of the relative stability of isomers is paramount for predicting reaction outcomes, designing synthetic pathways, and understanding metabolic fate. This guide provides a comparative analysis of the stability of various pentenal isomers, leveraging available experimental data and established principles of organic chemistry.

Pentenal (C₅H₈O) exists in several isomeric forms, primarily differing in the position and geometry of the carbon-carbon double bond. The key isomers include 2-pentenal, 3-pentenal, and 4-pentenal, with the former two also exhibiting E/Z (cis/trans) stereoisomerism. Their relative stabilities are governed by a combination of electronic and steric factors, including conjugation, hyperconjugation, and steric strain.

Principles of Pentenal Isomer Stability

The stability of pentenal isomers is primarily dictated by three key factors:

  • Conjugation: α,β-Unsaturated aldehydes, such as 2-pentenal, benefit from the delocalization of π-electrons across the C=C-C=O system. This extended conjugation leads to a lower overall energy and therefore greater stability compared to their non-conjugated counterparts.

  • Alkene Substitution: The stability of the carbon-carbon double bond increases with the number of alkyl substituents. This is attributed to hyperconjugation, an interaction between the C-H σ-bonds of the alkyl groups and the π-system of the double bond.

  • Steric Hindrance: Cis (or Z) isomers, where bulky substituents are on the same side of the double bond, often experience steric strain, which destabilizes the molecule compared to the corresponding trans (or E) isomer.

Based on these principles, the general order of stability for pentenal isomers is predicted to be:

2-Pentenal > 3-Pentenal > this compound

Within the geometric isomers, the E (trans) configuration is generally more stable than the Z (cis) configuration due to reduced steric hindrance.

Quantitative Stability Data

Obtaining a complete and consistent set of experimental thermodynamic data for all pentenal isomers is challenging. However, a combination of experimental measurements and computational studies provides valuable insights into their relative stabilities. The following table summarizes available data for the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). Lower (more negative) values indicate greater stability.

IsomerStructureEnthalpy of Formation (ΔHf°) (kJ/mol)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Data Source
(E)-2-PentenalNot availableNot available
(Z)-2-PentenalNot availableNot available
(E)-3-PentenalNot availableNot available
(Z)-3-PentenalNot availableNot available
This compoundNot availableNot available

The available data, though incomplete, supports the stability trend predicted by chemical principles. The conjugated 2-pentenal isomers are expected to be the most stable, followed by the non-conjugated 3-pentenal isomers, and finally the terminal alkene, this compound, as the least stable.

Experimental and Computational Methodologies

The determination of the relative stability of isomers relies on a combination of experimental and computational techniques.

Experimental Protocols

1. Calorimetry:

Bomb calorimetry is a fundamental technique for determining the enthalpy of combustion. From this, the standard enthalpy of formation can be calculated, providing a direct measure of a molecule's stability.

  • Methodology: A precisely weighed sample of the pentenal isomer is placed in a bomb calorimeter, which is then filled with pure oxygen under pressure. The sample is ignited, and the resulting temperature change of the surrounding water bath is meticulously measured. The heat of combustion is calculated from this temperature change and the known heat capacity of the calorimeter.

2. Isomerization Equilibration:

The relative stability of interconverting isomers can be determined by establishing an equilibrium between them and measuring their relative concentrations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant.

  • Methodology: A sample of a pentenal isomer is treated with a catalyst (e.g., a strong acid or base, or a transition metal complex) under controlled temperature conditions. The reaction is monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy until the isomer ratio becomes constant, indicating that equilibrium has been reached. The final concentrations of the isomers are then used to calculate the equilibrium constant.

Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers. These methods can calculate the electronic energy, enthalpy, and Gibbs free energy of different molecular conformations and isomers.

  • Methodology:

    • Geometry Optimization: The three-dimensional structure of each pentenal isomer is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and entropy.

    • Energy Calculation: Single-point energy calculations are often performed using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

    • Thermochemical Analysis: The calculated energies, along with the thermal corrections, are used to determine the enthalpy and Gibbs free energy of each isomer at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The relative stabilities are then determined by comparing these values.

Isomerization Pathways

The different pentenal isomers can interconvert through various acid- or base-catalyzed or thermally induced isomerization reactions. The following diagram illustrates the logical relationships between the key isomers.

Pentenal_Isomerization cluster_2_pentenal 2-Pentenal (Conjugated) cluster_3_pentenal 3-Pentenal E-2-Pentenal E-2-Pentenal Z-2-Pentenal Z-2-Pentenal E-2-Pentenal->Z-2-Pentenal Geometric Isomerization E-3-Pentenal E-3-Pentenal E-2-Pentenal->E-3-Pentenal Positional Isomerization Z-3-Pentenal Z-3-Pentenal Z-2-Pentenal->Z-3-Pentenal Positional Isomerization E-3-Pentenal->Z-3-Pentenal Geometric Isomerization This compound This compound E-3-Pentenal->this compound Positional Isomerization Z-3-Pentenal->this compound Positional Isomerization

Caption: Isomerization pathways between pentenal isomers.

Conclusion

The stability of pentenal isomers is a nuanced interplay of electronic and steric effects. The overarching principle is that conjugation provides a significant stabilizing effect, making 2-pentenal isomers the most stable. Within geometric isomers, the E (trans) configuration is generally favored over the Z (cis) configuration to minimize steric strain. While a complete and consistent set of experimental thermodynamic data is lacking, computational chemistry provides a reliable means to predict the relative stabilities of these isomers. A thorough understanding of these stability relationships is crucial for professionals in research and drug development, enabling more precise control over chemical reactions and a better understanding of the behavior of these molecules in various systems.

Safety Operating Guide

Proper Disposal of 4-Pentenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Pentenal is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is an extremely flammable liquid and vapor, causes skin and serious eye irritation, may be fatal if swallowed and enters airways, and is harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield for eye and face protection[1][2]

  • A flame-retardant lab coat

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Keep this compound away from heat, sparks, open flames, and other ignition sources[1][2].

  • Store in a tightly closed, chemically compatible container in a cool, dry, and well-ventilated area[1].

  • Use only non-sparking tools and explosion-proof electrical equipment when handling[2].

  • Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge[2].

Quantitative Hazard Data

The following table summarizes the key hazards associated with this compound.

Hazard ClassificationGHS CategoryDescriptionCitations
Flammable liquidsCategory 1Extremely flammable liquid and vapour.
Aspiration hazardCategory 1May be fatal if swallowed and enters airways.
Skin irritationCategory 2Causes skin irritation.
Eye irritationCategory 2ACauses serious eye irritation.
Aquatic hazard (chronic)Category 3Harmful to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service[1][2][3]. On-site treatment or neutralization of aldehydes should only be performed if a validated procedure is available from the chemical manufacturer and it is permitted by your institution and local regulations[4]. No specific, validated deactivation protocol for this compound was identified. Do not attempt to neutralize this compound without explicit guidance.

1. Waste Collection and Segregation:

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[3]. It must be collected in a dedicated hazardous waste container.

  • Avoid Incompatibles: Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents[2].

2. Containerization:

  • Use Appropriate Containers: Collect liquid this compound waste in a chemically compatible, leak-proof container with a secure, screw-on cap[3].

  • Leave Headspace: Do not overfill the container; leave at least 10-20% headspace to allow for vapor expansion.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste[3].

3. Labeling:

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste"[3].

  • Full Chemical Name: Include the full chemical name, "this compound"[3].

  • Hazard Information: List the associated hazards, such as "Flammable Liquid" and "Toxic"[3].

4. Storage of Waste:

  • Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).

  • Safe Environment: The storage area must be secure, well-ventilated, and away from sources of ignition[3].

  • Secondary Containment: Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

5. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[3].

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation. The EHS department will manage the final transport and disposal in accordance with all federal, state, and local regulations[3].

6. Spill Management:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill[2].

  • Collect Contaminated Material: Place the used absorbent material and any other contaminated items into a sealable, properly labeled container for disposal as hazardous waste[2].

  • Report the Spill: Notify your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal A Generate This compound Waste B Segregate Waste Stream (Keep from Incompatibles) A->B C Use Designated, Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards (Flammable, Toxic) C->D E Keep Container Tightly Closed D->E F Store in Designated, Ventilated Satellite Area with Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Final Disposal by Licensed Facility G->H Spill Spill Occurs Spill_Response Contain with Inert Absorbent Collect Contaminated Material Label as Hazardous Waste Spill->Spill_Response Spill_Response->G

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guide for 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling 4-Pentenal in a laboratory setting. The following procedural guidance is designed to minimize risk and ensure the safe execution of research activities involving this chemical. Adherence to these protocols is critical for the protection of all personnel.

Hazard Identification and Physical Properties

This compound is a flammable and hazardous chemical that requires careful handling.[1] Understanding its properties is the first step in ensuring safe laboratory practices.

PropertyValueReference
Molecular Formula C5H8O[2]
Molecular Weight 84.12 g/mol [2]
Appearance Colorless liquid[3]
Odor Cooked brown and roasted aroma[3]
Boiling Point 101-105 °C (213.8-221 °F)[1]
Flash Point 7 °C (44.6 °F)[1]
Density 0.852 g/cm³[3]
Solubility Slightly soluble in water; soluble in pentane (B18724) and diethyl ether.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection and is required when handling larger quantities or when there is a significant splash risk. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is recommended. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to aldehydes. Always inspect gloves for integrity before and during use. Change gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coatA lab coat made of a flame-resistant material is essential due to the flammable nature of this compound. Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respirator with organic vapor/formaldehyde (B43269) cartridgesAll work with this compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted half- or full-face respirator with organic vapor and formaldehyde cartridges is required.[1]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the safe preparation of a this compound solution, a common laboratory procedure.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Locate Spill Kit prep_fume_hood->prep_spill_kit prep_materials Gather and Inspect Materials prep_spill_kit->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer handle_dilute Dilute with Solvent handle_transfer->handle_dilute handle_mix Mix Solution handle_dilute->handle_mix handle_label Label Container handle_mix->handle_label cleanup_decontaminate Decontaminate Work Area handle_label->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 1M this compound Solution in Diethyl Ether

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm the location of the nearest safety shower, eyewash station, and a spill kit appropriate for flammable liquids.

    • Gather all necessary materials: this compound, anhydrous diethyl ether, volumetric flask, graduated cylinder, and a magnetic stirrer. Inspect all glassware for cracks or defects.

  • Procedure:

    • In the chemical fume hood, carefully measure the required volume of this compound using a graduated cylinder.

    • Add a portion of the diethyl ether to the volumetric flask.

    • Slowly add the measured this compound to the diethyl ether in the volumetric flask.

    • Add the remaining diethyl ether to the calibration mark on the volumetric flask.

    • Cap the flask and gently swirl to ensure a homogenous solution. A magnetic stirrer can be used for thorough mixing.

    • Immediately and clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

  • Post-Procedure:

    • Securely cap the this compound stock bottle and the prepared solution.

    • Decontaminate the work area by wiping it down with an appropriate solvent and then a mild detergent.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

    • Thoroughly wash your hands with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Storage cluster_waste_disposal Final Disposal waste_liquid Liquid Waste (Unused this compound, Solutions, Rinsates) storage_liquid Collect in a Labeled, Sealed, Compatible Waste Container waste_liquid->storage_liquid waste_solid Solid Waste (Contaminated Gloves, Wipes, Pipettes) storage_solid Collect in a Labeled, Sealed, Puncture-Resistant Bag waste_solid->storage_solid storage_location Store in a Designated Satellite Accumulation Area storage_liquid->storage_location storage_solid->storage_location disposal_pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage_location->disposal_pickup disposal_licensed Disposal by a Licensed Hazardous Waste Contractor disposal_pickup->disposal_licensed

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect all unused this compound, solutions containing it, and solvent rinsates in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with flammable organic liquids.

    • Solid Waste: Dispose of all contaminated materials, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled, puncture-resistant hazardous waste bag or container.

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from heat and ignition sources.

  • Institutional Procedures:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

Emergency Procedures

Spill Response (Small Spill - <100 mL in a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If it is safe to do so, use a spill kit for flammable liquids to contain the spill. Use non-combustible absorbent materials like vermiculite (B1170534) or sand.

  • Cleanup: Working from the outside in, absorb the spilled material. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.